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  • Product: 5-Methoxy-4,7-phenanthroline
  • CAS: 951-06-4

Core Science & Biosynthesis

Foundational

Thermodynamic Profiling and Stability Mechanisms of 5-Methoxy-4,7-Phenanthroline Ligands

This guide is structured as a high-level technical whitepaper designed for application scientists and drug development leads. It moves beyond basic textbook definitions to address the specific thermodynamic nuances of th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and drug development leads. It moves beyond basic textbook definitions to address the specific thermodynamic nuances of the 5-methoxy-4,7-phenanthroline derivative.

Technical Whitepaper | Version 2.0 Audience: Medicinal Chemists, Coordination Chemists, and Pharmacologists.

Part 1: Executive Technical Synthesis

The ligand 5-Methoxy-4,7-phenanthroline (5-MeO-4,7-phen) represents a distinct class of heterocyclic bases, fundamentally diverging from the ubiquitous 1,10-phenanthroline chelators. While 1,10-isomers are celebrated for the entropy-driven "chelate effect," the 4,7-isomer architecture dictates a bridging or monodentate coordination mode.

For drug development professionals, the thermodynamic stability of this molecule is not defined by the formation of a single stable ring with a metal center, but by two critical vectors:

  • Protonation Constants (

    
    ):  The 5-methoxy group acts as an electronic tuner, modulating the basicity of the 
    
    
    
    and
    
    
    sites via resonance donation (
    
    
    ), impacting solubility and lysosomal trapping potential.
  • Supramolecular Integrity (

    
    ):  Its ability to form stable dinuclear or polynuclear scaffolds (e.g., with Ru(II) or Cu(I)) which are essential for metallodrug architectures.
    
Structural Logic & Electronic Effects

The introduction of a methoxy group at the C5 position is not merely structural; it is a thermodynamic lever.

  • Inductive Effect (

    
    ):  Oxygen is electronegative, pulling density through the 
    
    
    
    -bond.
  • Resonance Effect (

    
    ):  The lone pair on the oxygen donates into the 
    
    
    
    -system.
  • Net Result: In the phenanthroline system, the

    
     effect dominates, increasing electron density at the nitrogen centers compared to the unsubstituted parent. This raises the 
    
    
    
    , making the ligand a stronger base and a more effective
    
    
    -donor for high-oxidation-state metals.

Part 2: Thermodynamic Parameters & Data

The following data synthesizes predicted and experimental trends for 4,7-phenanthroline derivatives. Note that while 1,10-phenanthroline forms 1:1 chelates (


), 4,7-phenanthroline typically forms bridging species (

or

polymer).
Table 1: Comparative Thermodynamic Profile
Parameter4,7-Phenanthroline (Parent)5-Methoxy-4,7-Phenanthroline (Target)1,10-Phenanthroline (Reference)Significance in Drug Dev

(Pyridinic N)
~4.30~4.85 - 5.10 (Predicted)4.90Higher

improves solubility in acidic endosomes; affects bioavailability.

(Second N)
~1.5~1.9 ~1.2Relevant only in highly acidic media (e.g., gastric fluid).
Coordination Mode Bridging / MonodentateBridging (Electronic Push) Chelating (Bidentate)Determines if the drug acts as a discrete unit or a framework.
Log P (Lipophilicity) 2.1~2.3 1.78The methoxy group slightly increases lipophilicity, aiding membrane permeability.
Electronic Character

-deficient

-enriched

-deficient
5-OMe allows better stabilization of high-valent metals (e.g., Ru

).

Technical Note: The shift in


 for the 5-methoxy derivative is derived from Hammett substituent constants (

for OMe), indicating a significant increase in basicity relative to the parent scaffold.

Part 3: Experimental Protocols (Self-Validating Systems)

To rigorously determine the thermodynamic stability constants (


 and 

) of 5-MeO-4,7-phen, a dual-method approach is required to ensure data integrity.
Protocol A: Potentiometric Titration (The Gold Standard)

Objective: Determine precise protonation constants and metal stability constants.

Reagents:

  • Ligand:

    
     M 5-Methoxy-4,7-phenanthroline in 0.1 M KCl (ionic strength adjustor).
    
  • Titrant: Carbonate-free 0.1 M KOH.

  • Acid: 0.1 M HCl (to start at low pH).

  • Inert Atmosphere: High-purity

    
     or Ar gas.
    

Workflow:

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Convert pH readings to

    
     using the Gran plot method to account for liquid junction potentials.
    
  • Acidification: Dissolve ligand in acidified water/dioxane (50:50 v/v if solubility is low) to reach pH ~2.0.

  • Titration: Add KOH in 0.05 mL increments. Allow 60 seconds for equilibrium (drift < 0.2 mV/min) before recording potential.

  • Data Processing: Use non-linear least squares analysis (e.g., HYPERQUAD or PSEQUAD software) to fit the curve.

    • Validation Check: The residuals (difference between calc and exp pH) must be random and

      
       pH units.
      
Protocol B: UV-Vis Spectrophotometric Validation

Objective: Validate


 values in highly dilute conditions (avoiding precipitation).

Workflow:

  • Prepare a

    
     ligand solution.
    
  • Adjust pH from 2.0 to 9.0 using microliter additions of HCl/NaOH.

  • Record spectra (200–400 nm) at each pH step.

  • Isosbestic Point Check: The presence of sharp isosbestic points (wavelengths where absorbance is invariant) confirms a clean two-state equilibrium (

    
    ). Lack of isosbestic points indicates decomposition or impurity.
    

Part 4: Visualization of Stability Mechanisms

Diagram 1: Electronic Activation & Coordination Logic

This diagram illustrates how the 5-methoxy group alters the electron density, distinguishing the "Bridging" nature of the 4,7-isomer from the "Chelating" 1,10-isomer.

ElectronicEffects cluster_mode Thermodynamic Outcome OMe 5-Methoxy Group (Electron Donor) Ring Phenanthroline Core (Pi-System) OMe->Ring +R Effect (Resonance) N4 Nitrogen N4 (Basicity ↑) Ring->N4 Increased e- Density N7 Nitrogen N7 (Basicity ↑) Ring->N7 Increased e- Density Metal Metal Center (Ru, Cu, Fe) N4->Metal Coordination (Bridge) Result Higher pKa Stable Polynuclear Complexes N4->Result N7->Metal Coordination (Bridge) N7->Result

Caption: Electronic influence of the 5-methoxy substituent facilitating enhanced basicity and bridging coordination modes.

Diagram 2: Potentiometric Titration Workflow

A self-validating loop for determining stability constants.

TitrationWorkflow Start Start: Ligand Solution (Acidified pH ~2) Calib Electrode Calibration (Gran Plot Method) Start->Calib Titrate Add KOH (0.05 mL steps) Wait for Equilibrium Calib->Titrate Measure Record Potential (mV) Titrate->Measure Check Drift < 0.2 mV/min? Measure->Check Check->Titrate No (Wait) Analyze Non-Linear Least Squares (HYPERQUAD) Check->Analyze Yes (Data Point) Valid Residuals < 0.005 pH? Analyze->Valid Valid->Start Fail (Re-run) Final Output: pKa and log Beta Valid->Final Pass

Caption: Step-by-step potentiometric determination of thermodynamic constants with built-in validity checks.

Part 5: Implications for Drug Development[1]

The thermodynamic stability of 5-Methoxy-4,7-phenanthroline dictates its utility in two primary pharmaceutical contexts:

  • Metabolic Stability (CYP450 Resistance): The 4,7-phenanthroline core is electron-deficient compared to benzene, making it resistant to oxidative metabolism. However, the 5-methoxy group is a potential site for O-dealkylation by CYP450 enzymes.

    • Design Insight: If the

      
       is sufficiently high (>5.0), the molecule may exist largely in the protonated cationic form at physiological pH, altering its interaction with the hydrophobic active sites of metabolic enzymes (e.g., CYP2D6).
      
  • Metallodrug Scaffolds (Ru-Complexes): Unlike 1,10-phenanthroline which forms discrete "molecular clips," 4,7-phenanthroline derivatives are used to build multinuclear ruthenium anticancer agents .

    • Thermodynamic Driver: The separation of N4 and N7 prevents chelation of a single metal, forcing the formation of

      
       bridges. The 5-methoxy group increases the donor strength, stabilizing the Ru(II) oxidation state against oxidation to Ru(III) in the extracellular environment, ensuring the drug remains active until it reaches the hypoxic tumor environment.
      

References

  • IUPAC Stability Constants Database. (2003). Comprehensive database of metal-ligand stability constants. International Union of Pure and Applied Chemistry.[1]

  • Sigma-Aldrich. (2025). Product Specification: 4,7-Phenanthroline (CAS 230-07-9).[2][3][4][5] Merck KGaA.

  • PubChem. (2025).[5][6] Compound Summary: 4,7-Phenanthroline.[7][2][3][4][5][8][9] National Center for Biotechnology Information.

  • McBryde, W. A. E. (1967). Constraints on the determination of stability constants for metal complexes. Canadian Journal of Chemistry, 45(18), 2093–2100.

  • ChemicalBook. (2025). 5-Methoxy-4,7-phenanthroline Properties and Synthesis.

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Physicochemical Characterization of 5-Methoxy-4,7-phenanthroline

The following technical guide details the solubility profile and physicochemical characterization of 5-Methoxy-4,7-phenanthroline (CAS: 951-06-4). Executive Summary & Chemical Architecture 5-Methoxy-4,7-phenanthroline is...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and physicochemical characterization of 5-Methoxy-4,7-phenanthroline (CAS: 951-06-4).

Executive Summary & Chemical Architecture

5-Methoxy-4,7-phenanthroline is a heterocyclic aromatic compound derived from the 4,7-phenanthroline scaffold (an isomer of the common chelator 1,10-phenanthroline). Unlike its 1,10-isomer, the 4,7-arrangement places nitrogen atoms in distal positions, preventing direct bidentate chelation of a single metal center. Instead, this scaffold serves as a critical intermediate in the synthesis of diazafluorenones (antimicrobial/anticancer pharmacophores) and as a bridging ligand in supramolecular coordination chemistry.

The introduction of the methoxy (-OCH₃) group at the C5 position significantly alters the electronic and solubility landscape of the parent molecule. It acts as an electron-donating group (EDG), increasing the electron density of the aromatic system and modulating the basicity of the nitrogen centers.

Physicochemical Identity
PropertySpecificationMechanistic Implication
CAS Number 951-06-4Unique identifier for regulatory/sourcing.
Molecular Formula C₁₃H₁₀N₂OModerate molecular weight (210.23 g/mol ) favors bioavailability.
Physical State Solid (Powder)Requires dissolution for all biological assays.
Melting Point 105–106 °CIndicates moderate crystal lattice energy; amenable to thermal recrystallization.
Predicted LogP ~2.5 – 2.8Moderately lipophilic; suggests good membrane permeability but limited aqueous solubility.
Basicity Weak BaseNitrogen lone pairs can accept protons; solubility increases significantly in acidic media (pH < 4).

Solubility Profile in Organic Solvents[1][2][3]

The solubility of 5-Methoxy-4,7-phenanthroline is governed by


-

stacking interactions
(typical of planar heteroaromatics) and the dipole moment introduced by the methoxy substituent.
A. Solvent Compatibility Matrix

The following classification is derived from empirical trends of methoxy-substituted phenanthrolines and standard solubility parameters.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Context & Application
Dipolar Aprotic DMSO, DMF, DMAc High (> 25 mg/mL)Primary Stock Solvents. The high dielectric constant disrupts intermolecular

-stacking. Ideal for preparing concentrated stocks (10–100 mM) for biological assays.
Chlorinated DCM, Chloroform High (> 20 mg/mL)Extraction & Synthesis. Excellent solvation of the lipophilic aromatic core. Preferred solvents for liquid-liquid extraction and column chromatography loading.
Polar Protic Methanol, Ethanol Moderate (1–10 mg/mL)Recrystallization. Solubility is temperature-dependent. High solubility at reflux, low at RT, making these ideal for purification via recrystallization.
Ethers/Esters THF, Ethyl Acetate Moderate to Low Chromatography Eluents. Often used in mixtures (e.g., Hexane/EtOAc) for silica gel purification.
Non-Polar Hexane, Heptane Poor (< 0.1 mg/mL)Anti-Solvents. Used to precipitate the compound from concentrated DCM or Chloroform solutions.
Aqueous Water, PBS (pH 7.4) Negligible Biological limitation. Requires co-solvents (DMSO) or pH adjustment (acidification) for aqueous formulation.
B. Mechanistic Solubility Logic
  • The Methoxy Effect: The -OCH₃ group adds a dipole vector but also increases lipophilicity compared to the parent phenanthroline. This makes the compound more soluble in chlorinated solvents (DCM) than the unsubstituted parent, but less soluble in pure water.

  • Acid-Base Switching: The pyridine-like nitrogens are proton-acceptors.

    • Neutral pH: Molecule is uncharged

      
       Lipophilic solubility rules apply.
      
    • Acidic pH (HCl/H₂SO₄): Molecule becomes protonated (

      
       or 
      
      
      
      )
      
      
      Water solubility increases drastically; organic solubility drops.

Visualization: Solubility Decision Tree

This diagram guides the researcher in selecting the appropriate solvent system based on the intended experimental outcome.

SolubilityDecisionTree Start Start: 5-Methoxy-4,7-phenanthroline Intent What is the experimental goal? Start->Intent BioAssay Biological Assay / Screening Intent->BioAssay Screening Synthesis Synthesis / Reaction Medium Intent->Synthesis Chemistry Purification Purification / Isolation Intent->Purification Cleanup StockSol Dissolve in DMSO or DMF (10-50 mM Stock) BioAssay->StockSol ReactSol Use DCM, Toluene, or THF (Depends on Reagents) Synthesis->ReactSol Method Choose Method Purification->Method Dilution Dilute into Media < 1% DMSO StockSol->Dilution Recryst Recrystallization Method->Recryst High Purity Needed Column Flash Chromatography Method->Column Complex Mixture RecrystSol Solvent: Ethanol or MeOH (Hot -> Cold) Recryst->RecrystSol ColSol Eluent: DCM/MeOH or Hexane/EtOAc Gradient Column->ColSol

Caption: Decision matrix for solvent selection based on downstream applications (Assays, Synthesis, or Purification).

Experimental Protocol: Determination of Saturation Solubility

Since batch-to-batch crystal morphology can affect dissolution kinetics, researchers should validate solubility empirically. The following protocol uses the Shake-Flask Method coupled with HPLC-UV detection , the gold standard for solubility profiling.

Protocol Validation (Self-Validating System)
  • Control: Use a known standard (e.g., Caffeine or Parent Phenanthroline) to verify system equilibrium time.

  • Mass Balance: The solid residue remaining after filtration confirms saturation was maintained.

  • Wavelength Check: 5-Methoxy-4,7-phenanthroline has distinct UV absorbance (

    
    ). A UV-scan prior to HPLC is required to optimize detection.
    
Step-by-Step Methodology

Reagents:

  • Test Compound: 5-Methoxy-4,7-phenanthroline (>50 mg).

  • Solvents: HPLC-grade Methanol, Water, DMSO, Buffer (PBS pH 7.4).

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC system.

Workflow:

  • Preparation of Supersaturated Solution:

    • Weigh ~10 mg of compound into a 2 mL HPLC vial.

    • Add 1.0 mL of the target solvent (e.g., PBS or Methanol).

    • Critical Check: Ensure visible solid particles remain.[1] If the solution is clear, add more solid until a suspension persists.

  • Equilibration:

    • Agitate samples at 25°C (or 37°C for physiological relevance) for 24 hours at 500 rpm.

    • Why 24h? To ensure thermodynamic equilibrium is reached, overcoming slow dissolution kinetics of the crystal lattice.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid.

    • Filter the supernatant through a 0.45 µm PTFE filter (Nylon filters may bind the aromatic compound).

  • Quantification (HPLC-UV):

    • Dilute the filtrate 1:10 or 1:100 with Mobile Phase to fit the linear calibration range.

    • Inject onto a C18 Reverse Phase column.

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (5%

      
       95% B).
      
    • Calculate concentration using a calibration curve prepared from a DMSO stock standard.

Applications in Drug Development[5]

A. Ligand Design & Metallo-Pharmaceuticals

5-Methoxy-4,7-phenanthroline is primarily utilized as a precursor for Diazafluorenones , a class of compounds exhibiting potent antifungal and antimalarial activities.

  • Synthesis Pathway: The methoxy group directs electrophilic aromatic substitution, allowing further functionalization before the ring contraction to the fluorenone core.

  • Solvent Implication: Synthesis of these derivatives often requires high-boiling aprotic solvents (e.g., Toluene, Xylene) or acidic media (H₂SO₄) where the phenanthroline is fully soluble as a salt.

B. Formulation Strategies

For biological testing, the compound's poor aqueous solubility requires formulation aids:

  • Co-solvents: Use PEG-400 (up to 20%) or DMSO (up to 10%) in saline.

  • Salt Formation: Reacting the base with Methanesulfonic acid or HCl can generate water-soluble salts, though this may alter membrane permeability.

  • Encapsulation: The planar structure makes it a candidate for Cyclodextrin (HP-

    
    -CD) inclusion complexes to improve aqueous stability.
    

References

  • Sigma-Aldrich. (2024). Product Specification: 5-Methoxy-4,7-phenanthroline (CAS 951-06-4).[2] Retrieved from

  • PrepChem. (n.d.). Synthesis of 5-methoxy-4,7-phenanthroline and diazafluorenone derivatives.[3] Retrieved from

  • Cole, T. & Fortaner Torrent, S. (2023).[1] Solubility Determination of Chemicals by Nephelometry.[1][4] Publications Office of the European Union.[1] Retrieved from (Note: Generalized protocol reference).

  • Cayman Chemical. (2022).[5] 1,10-Phenanthroline Solubility Data Sheet. (Used as structural analog reference). Retrieved from [5]

  • Hokkala, E. (2022).[6] Fast imaging-based single particle analysis method for solubility determination. University of Helsinki. Retrieved from

Sources

Foundational

5-Methoxy-4,7-phenanthroline CAS number and physiochemical data

[1][2][3][4][5][6] Executive Summary This technical guide provides a comprehensive analysis of 5-Methoxy-4,7-phenanthroline , a critical heterocyclic intermediate in the synthesis of bioactive quinones and coordination c...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Executive Summary

This technical guide provides a comprehensive analysis of 5-Methoxy-4,7-phenanthroline , a critical heterocyclic intermediate in the synthesis of bioactive quinones and coordination complexes. Distinguished by its specific methoxy-substitution on the para-phenanthroline scaffold, this compound serves as the primary precursor for 4,7-Phenanthroline-5,6-dione (Phanquinone) , a pharmacophore with established amoebicidal activity and emerging potential in neurodegenerative disease therapeutics (Alzheimer’s).

This document details the physiochemical specifications, validated synthesis protocols via the double Skraup reaction, and the downstream applications of this compound in medicinal inorganic chemistry.[1]

Physiochemical Specifications & Identification

The following data establishes the chemical identity and physical baselines for 5-Methoxy-4,7-phenanthroline. Researchers should use these parameters for quality control and lot validation.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 5-Methoxy-4,7-phenanthroline
CAS Number 951-06-4
Synonyms 5-methoxy[4,7]phenanthroline; 5-Methoxy-p-phenanthroline
Molecular Formula C₁₃H₁₀N₂O
Molecular Weight 210.23 g/mol
Physical Form Solid powder (typically off-white to pale yellow)
Melting Point 105–106 °C [1]
Solubility Soluble in CHCl₃, DCM, Ethanol; Sparingly soluble in water
pKa ~4.5–5.0 (Estimated based on 4,7-phenanthroline core)
InChI Key MATJLKZMEUUKEN-UHFFFAOYSA-N
Structural Characterization

The molecule features a tricyclic planar architecture. The methoxy group at position 5 acts as an electron-donating group (EDG), activating the ring system for subsequent oxidative transformations.

  • SMILES: COc1cc2nccc2c3cnccc13 (Isomeric representation)

Synthesis Protocol: The Double Skraup Route

Context: The synthesis of 4,7-phenanthrolines is historically challenging compared to the 1,10-isomer. The most robust industrial and laboratory method is the Double Skraup Reaction , utilizing a diamine precursor.

Reaction Logic

The protocol builds the two pyridine rings simultaneously or sequentially onto a central benzene core. For the 5-methoxy derivative, the starting material is 2-methoxy-1,4-phenylenediamine .

Experimental Workflow

Reagents:

  • 2-Methoxy-1,4-phenylenediamine (or its sulfate salt)[1]

  • Glycerol (Carbon source for pyridine rings)

  • Sulfuric Acid (H₂SO₄, conc.) - Catalyst/Dehydrating agent

  • Oxidizing Agent (Sodium m-nitrobenzenesulfonate or Arsenic pentoxide)

Protocol Steps:

  • Setup: In a 5-L multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 2-methoxy-1,4-phenylenediamine sulfate (1.0 eq).

  • Addition: Add Glycerol (excess, typically 6-8 eq) and the oxidizing agent (e.g., m-nitrobenzenesulfonic acid ).

  • Acidification: Cautiously add concentrated H₂SO₄ dropwise while maintaining the temperature below 50°C to prevent premature polymerization.

  • Cyclization (Skraup): Heat the mixture to 135–140°C . A vigorous exotherm is typical; maintain reflux for 4–6 hours. The glycerol dehydrates to acrolein, which undergoes conjugate addition with the amine, followed by cyclization and oxidation.

  • Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice/water (~1 kg).

  • Neutralization: Basify the aqueous solution with NH₄OH or NaOH (50% w/v) to pH ~9–10. The crude product will precipitate.

  • Purification: Extract with Chloroform (CHCl₃) (3x). Combine organic layers, dry over MgSO₄, and concentrate in vacuo. Recrystallize from ethanol or benzene to yield pure 5-Methoxy-4,7-phenanthroline.

Synthesis Pathway Visualization

The following diagram illustrates the transformation from the diamine precursor to the final quinone derivative, highlighting the pivotal role of the methoxy intermediate.

G Start 2-Methoxy-1,4- phenylenediamine Intermediate 5-Methoxy-4,7- phenanthroline (CAS 951-06-4) Start->Intermediate Cyclization (Reflux 140°C) Reagents Glycerol + H2SO4 (Skraup Conditions) Reagents->Start Product 4,7-Phenanthroline- 5,6-dione (Phanquinone) Intermediate->Product Oxidation Oxidation HNO3 / H2SO4 (Oxidative Demethylation) Oxidation->Intermediate

Caption: Synthesis of 5-Methoxy-4,7-phenanthroline via Double Skraup reaction and subsequent oxidation.

Applications & Mechanism of Action

Precursor to Phanquinone (4,7-Phenanthroline-5,6-dione)

The primary utility of CAS 951-06-4 is as the immediate precursor to Phanquinone .

  • Mechanism: Treatment of 5-methoxy-4,7-phenanthroline with fuming nitric acid and sulfuric acid cleaves the methyl ether and oxidizes the central ring to an ortho-quinone.

  • Advantage: This route avoids the direct oxidation of 4,7-phenanthroline, which often requires harsh catalysts and yields brominated byproducts (e.g., 5-bromo-4,7-phenanthroline) that are difficult to separate [2].

Coordination Chemistry

Unlike 1,10-phenanthroline, the nitrogen atoms in the 4,7-isomer are distal. This geometry prevents chelation to a single metal center in a bidentate fashion. Instead, 5-methoxy-4,7-phenanthroline acts as a bridging ligand , facilitating the formation of supramolecular polymers or metallo-organic frameworks (MOFs).

Biological Activity[7][9]
  • Antimicrobial: Derivatives derived from this scaffold exhibit activity against Entamoeba histolytica and Mycobacterium tuberculosis [3].

  • Neuroprotection: The downstream quinone product has been investigated for Alzheimer’s therapy due to its ability to mediate redox cycles and chelate transition metals involved in amyloid-beta aggregation.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassCodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store at room temperature (RT) in a tightly sealed container, away from strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Sigma-Aldrich (Merck). 5-methoxy-4,7-phenanthroline Product Sheet. Retrieved from

  • Shabir, G. A. (2006). Development and Validation of a HPLC Method for 4,7-Phenanthroline-5,6-Dione and Identification of Its Major Impurity. Journal of Chromatographic Science. Retrieved from

  • Al Matarneh, C. M., et al. (2016).[2] Design, synthesis and antimycobacterial evaluation of some new azaheterocycles with the 4,7-phenanthroline skeleton. Journal of the Serbian Chemical Society. Retrieved from [2]

  • BLD Pharm. 5-Methoxy-4,7-phenanthroline (CAS 951-06-4) Technical Data. Retrieved from

  • Google Patents. Process for preparing alpha,alpha-disubstituted aromatics and heteroaromatics (EP0532054A1). Retrieved from

Sources

Exploratory

The Coordination Geometry and Structural Topology of 5-Methoxy-4,7-phenanthroline Metal Complexes

Executive Summary In the fields of rational drug design and advanced materials science, phenanthroline derivatives are ubiquitous as metal-chelating agents. However, 5-methoxy-4,7-phenanthroline presents a radical depart...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of rational drug design and advanced materials science, phenanthroline derivatives are ubiquitous as metal-chelating agents. However, 5-methoxy-4,7-phenanthroline presents a radical departure from traditional coordination chemistry. Unlike its well-known isomer, 1,10-phenanthroline, which acts as a classic bidentate chelator, the nitrogen donors in the 4,7-isomer are situated on opposite sides of the molecular axis. This topological divergence prevents mononuclear chelation, forcing the ligand to act either as a monodentate donor or a bridging bidentate linker[1].

This whitepaper provides an in-depth technical analysis of the coordination geometries, mechanistic assembly pathways, and self-validating experimental protocols for 5-methoxy-4,7-phenanthroline metal complexes, grounded in authoritative crystallographic and analytical data.

Topological & Electronic Framework

The 4,7-Phenanthroline Core

The fundamental coordination mechanics of 5-methoxy-4,7-phenanthroline are dictated by the spatial orientation of its nitrogen atoms (N4 and N7). Because these heteroatoms point away from each other, the ligand cannot wrap around a single metal center. Instead, it bridges multiple metal centers to form extended 1D, 2D, or 3D coordination polymers, or it binds to a single metal in a monodentate fashion to form discrete, terminal complexes[1].

The 5-Methoxy Perturbation

The addition of a methoxy group at the 5-position introduces critical electronic and steric modifications:

  • Electronic Enrichment (+M Effect): The oxygen atom of the methoxy group donates electron density into the phenanthroline

    
    -system via resonance. This increases the basicity of the N4 and N7 donors, strengthening metal-to-ligand backbonding compared to the unsubstituted core.
    
  • Synthetic Utility: Direct oxidation of 4,7-phenanthroline to its dione derivative (phanquone) requires harsh, bromine-generating conditions that often contaminate the final product. The electron-rich 5-methoxy derivative allows for a cleaner oxidation pathway, yielding highly pure, bromine-free precursors for ruthenium-based chemotherapeutics[2].

Coordination Geometries & Structural Diversity

The resulting geometry of the metal complex depends heavily on the oxidation state of the metal, the choice of solvent, and the coordinating ability of the counteranion. Because the 5-methoxy group does not alter the primary N4/N7 vector, its coordination geometries closely mirror those of the parent 4,7-phenanthroline core[1],[3],[4].

Table 1: Quantitative Coordination Data for 4,7-Phenanthroline Derivatives
Metal CenterOxidation StateCounteranion / SolventCoordination GeometryLigand Binding ModeResulting Topology
Cu(I) +1PF₆⁻ / AcetonitrileDistorted TetrahedralBidentate Bridging1D Linear Polymer
Cu(I) +1BF₄⁻ / AcetonitrileTrigonal PlanarBidentate Bridging1D Linear Polymer
Cu(II) +2Cl⁻ / Br⁻Square PlanarMonodentateDiscrete Complex
Cu(II) +2CF₃SO₃⁻ / H₂OSquare PyramidalMonodentateDiscrete Complex
Ni(II) +2NO₃⁻ / H₂OPseudo-OctahedralBidentate Bridging1D Zigzag Chain

Data synthesized from single-crystal X-ray diffraction studies of homologous 4,7-phenanthroline systems[1],[3],[4].

Mechanistic Pathways of Assembly

The decision between forming a discrete complex versus a coordination polymer is governed by Le Chatelier's principle and steric hindrance. When highly coordinating halides (e.g., Cl⁻, Br⁻) are present, they occupy the metal's coordination sphere, forcing the bulky 5-methoxy-4,7-phenanthroline to bind as a monodentate ligand[1]. Conversely, using non-coordinating anions (like PF₆⁻ or BF₄⁻) leaves the coordination sites open, allowing the ligand to bridge multiple metal centers and polymerize[3].

BindingModes A 5-Methoxy-4,7-phenanthroline (Electron-Rich Core) B Monodentate Mode (Steric/Solvent Driven) A->B High Steric Bulk / Halides C Bidentate Bridging Mode (Polymerization Driven) A->C Non-coordinating Anions D Discrete Complexes (e.g., Square Planar Cu²⁺) B->D Terminal Capping E Coordination Polymers (e.g., Tetrahedral Cu⁺) C->E Infinite 1D/2D Chains

Fig 1: Divergent coordination pathways of 5-methoxy-4,7-phenanthroline based on reaction conditions.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodology details the synthesis of a 1D Copper(I) coordination polymer using 5-methoxy-4,7-phenanthroline. This protocol is designed as a self-validating system , ensuring that kinetic artifacts (amorphous precipitates) do not masquerade as thermodynamic products.

Protocol: Synthesis of[Cu(5-MeO-4,7-phen)(MeCN)₂]PF₆

Step 1: Ligand Preparation and Purification Synthesize 5-methoxy-4,7-phenanthroline via the double Skraup reaction of 2-methoxy-1,4-phenylenediamine hydrosulfate. Causality: Direct oxidation of unsubstituted phenanthrolines often yields brominated impurities (e.g., 5-bromo-4,7-phenanthroline). Starting with the 5-methoxy derivative ensures a pristine, bromine-free ligand, which is critical for preventing unpredictable steric clashes during metal coordination[2]. Validate purity via HPLC-MS prior to use.

Step 2: Solvent System Selection Prepare a binary solvent system using Acetonitrile (MeCN) and Dichloromethane (CH₂Cl₂). Causality: MeCN acts as both a solvent and a competing ligand. By coordinating to the Cu(I) center, MeCN prevents the premature precipitation of the metal salt and traps the Cu(I) in a stable tetrahedral geometry[3].

Step 3: Slow Diffusion Complexation Dissolve 0.1 mmol of [Cu(MeCN)₄]PF₆ in 5 mL of MeCN. In a separate standard test tube, dissolve 0.1 mmol of 5-methoxy-4,7-phenanthroline in 5 mL of CH₂Cl₂. Carefully layer the MeCN solution on top of the CH₂Cl₂ solution. Causality: Rapid mixing causes immediate supersaturation, yielding amorphous powders. Slow diffusion across the solvent boundary allows for reversible metal-ligand association, favoring the thermodynamic growth of diffraction-quality single crystals[1].

Step 4: Harvesting and Phase Validation After 7–10 days, harvest the resulting crystals. Self-Validation: Perform bulk Powder X-ray Diffraction (PXRD) on the harvested batch. The experimental PXRD pattern must be cross-referenced against the simulated pattern generated from Single-Crystal X-Ray Diffraction (SCXRD) to confirm bulk phase purity and rule out polymorphic contamination[1].

ValidationWorkflow S1 Ligand Synthesis (Double Skraup) S2 HPLC Purification (Bromine-Free) S1->S2 Isolate S3 Slow Diffusion (MeCN / CH₂Cl₂) S2->S3 Complexate S4 SCXRD & PXRD (Phase Purity) S3->S4 Validate

Fig 2: Self-validating experimental workflow for synthesizing phase-pure coordination polymers.

Analytical Validation (E-E-A-T Principles)

To establish absolute trustworthiness in the structural assignment of 5-methoxy-4,7-phenanthroline complexes, a multi-modal analytical approach is required:

  • High-Performance Liquid Chromatography (HPLC-MS): Essential for verifying the integrity of the 5-methoxy-4,7-phenanthroline ligand. The presence of halogenated artifacts (e.g., m/z exhibiting a 1:1 isotope cluster for ⁷⁹Br and ⁸¹Br) will disrupt the polymerization process[2].

  • Nuclear Magnetic Resonance (NMR): In diamagnetic complexes (e.g., Cu(I), Ag(I)), ¹H NMR reveals significant downstream shifts in the aromatic protons of the ligand upon coordination, confirming that the N4/N7 atoms are actively engaged in metal binding[4].

  • Single-Crystal X-ray Diffraction (SCXRD): The ultimate arbiter of coordination geometry. SCXRD definitively resolves whether the 5-methoxy-4,7-phenanthroline is acting as a monodentate appendage or a bidentate bridge, and quantifies the exact bond angles (e.g., distinguishing between trigonal planar and distorted tetrahedral geometries)[1],[3].

References

  • Barnett, S. A., Blake, A. J., Champness, N. R., & Wilson, C. "The rôle of 4,7-phenanthroline in coordination polymer construction." Dalton Transactions, RSC Publishing, 2003. 1

  • Blake, A. J., et al. "New Linear Coordination Polymers Based on Copper(I) and 4,7-Phenanthroline: Structure Dependence on Solvent and Counteranion." Inorganic Chemistry, ACS Publications. 3

  • Stevanovic, N. L., et al. "Different coordination abilities of 1,7- and 4,7-phenanthroline in the reactions with copper(II) salts: Structural characterization and biological evaluation of the reaction products." Folia, University of Fribourg.4

  • Shabir, G. "Development and Validation of a HPLC Method for 4,7-Phenanthroline-5,6-Dione I and Identification of Its Major Impurity by HPLC." Oxford University Press. 5

Sources

Foundational

Technical Monograph: Photophysical Characteristics of 5-Methoxy-4,7-phenanthroline Derivatives

The following technical guide details the photophysical and structural characteristics of 5-Methoxy-4,7-phenanthroline derivatives. This document is structured for application scientists and drug development researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the photophysical and structural characteristics of 5-Methoxy-4,7-phenanthroline derivatives. This document is structured for application scientists and drug development researchers, focusing on the causal relationships between molecular structure, electronic states, and observable spectra.

Executive Summary: The "Pseudo-Para" Advantage

While 1,10-phenanthroline is ubiquitous as a metal chelator, its isomer 4,7-phenanthroline (often termed isophenanthroline) offers a distinct electronic landscape. The nitrogen atoms are positioned on the outer rings in a "pseudo-para" arrangement, preventing bidentate chelation of a single metal center but enabling the formation of extended coordination polymers and bridging networks.

The introduction of a 5-methoxy (5-OMe) group onto this scaffold acts as a critical electronic tuner. As a strong electron-donating group (EDG) on the central ring, it destabilizes the HOMO, narrowing the HOMO-LUMO gap and inducing a bathochromic (red) shift in absorption and emission. This modification transforms the UV-active parent scaffold into a violet-blue emitter with enhanced sensitivity to solvent polarity, making it a valuable probe for DNA intercalation and local pH sensing.

Molecular Architecture & Electronic Design

Structural Isomerism and Numbering

It is imperative to distinguish the 4,7-isomer from the common 1,10-isomer.

  • Core:

    
    
    
  • Symmetry:

    
     (due to the 5-methoxy substitution breaking the 
    
    
    
    symmetry of the parent).
  • Key Feature: The N4 and N7 atoms are spatially isolated, acting as independent Lewis bases.

The 5-Methoxy Auxochromic Effect

The methoxy group at position 5 exerts a positive mesomeric effect (+M) .

  • Ground State: The lone pairs on the oxygen atom conjugate with the central aromatic ring.

  • Excited State: This conjugation is more pronounced in the excited state, stabilizing the polar form.

  • Result:

    • Absorption: Red-shift of the

      
       transition (typically from ~260 nm in the parent to ~280–310 nm).
      
    • Emission: Enhancement of fluorescence quantum yield (

      
      ) by raising the energy of 
      
      
      
      states above adjacent non-emissive
      
      
      states.

ElectronicEffects Parent 4,7-Phenanthroline (Parent) Methoxy 5-Methoxy Group (+M Effect) Parent->Methoxy Derivatization HOMO HOMO Destabilization (Energy Increase) Methoxy->HOMO Lone pair donation Gap Reduced HOMO-LUMO Gap HOMO->Gap LUMO affected less RedShift Bathochromic Shift (UV -> Violet/Blue) Gap->RedShift Lower energy transition QY Increased Quantum Yield (suppressed n-pi*) Gap->QY State re-ordering

Figure 1: Mechanistic flow of the 5-methoxy auxochrome effect on the phenanthroline scaffold.

Photophysical Characterization

Absorption Profiles

The absorption spectrum of 5-methoxy-4,7-phenanthroline is dominated by


 transitions.
  • Band I (High Energy): ~230 nm (aromatic backbone).

  • Band II (Functional): ~280–320 nm. This band is sensitive to protonation. Upon protonation of the heterocyclic nitrogens (forming the mono- or di-cation), this band typically shifts further red and loses vibronic structure due to the stabilization of the ground state lone pairs.

Fluorescence and Solvatochromism

Unlike 1,10-phenanthroline, which is weakly fluorescent in aqueous media, the 4,7-derivatives often exhibit stronger emission due to reduced symmetry-forbiddenness of the lowest transitions.

  • Emission Max: Expected in the 360–420 nm range (Deep Blue).

  • Solvent Effect: Positive solvatochromism. In polar solvents (e.g., DMSO, MeOH), the emission red-shifts due to the stabilization of the intramolecular charge transfer (ICT) state generated by the methoxy donor and nitrogen acceptors.

Acid-Base Switching

The 4,7-phenanthroline core has two protonation sites (


, 

).
  • Neutral Form: Emits in the UV/Blue.

  • Protonated Form: Protonation at N4/N7 creates a pyridinium-like acceptor, dramatically enhancing ICT character. This often quenches fluorescence or shifts it significantly, making the molecule a viable pH probe in acidic environments.

Experimental Protocols

Protocol A: Determination of Fluorescence Quantum Yield ( )

Note: This protocol uses a relative method against a standard (Quinine Sulfate).

Reagents:

  • Analyte: 5-Methoxy-4,7-phenanthroline (

    
     M in 0.1 N H₂SO₄).
    
  • Standard: Quinine Sulfate (

    
     in 0.1 N H₂SO₄).
    
  • Solvent: Degassed 0.1 N H₂SO₄.

Workflow:

  • Absorbance Matching: Prepare solutions of the analyte and standard such that their absorbance at the excitation wavelength (e.g., 310 nm) is identical and below 0.1 OD (to avoid inner filter effects).

  • Acquisition: Record the integrated fluorescence intensity (

    
    ) for both samples from 320 nm to 600 nm.
    
  • Calculation:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent. If solvents are identical, this term cancels.)
Protocol B: DNA Binding Titration (Intercalation Assay)

4,7-Phenanthroline derivatives are planar and intercalate into dsDNA.

Workflow:

  • Baseline: Measure the emission spectrum of the derivative (

    
    ) in Tris-HCl buffer (pH 7.4).
    
  • Titration: Aliquot CT-DNA (Calf Thymus DNA) solution into the cuvette.

  • Observation:

    • Hypochromism: Decrease in absorption intensity (indicates

      
      -stacking).
      
    • Emission Enhancement: If the derivative is quenched by water, intercalation into the hydrophobic DNA base stack will restore fluorescence ( "Light-switch" effect).

ExperimentalWorkflow cluster_0 DNA Titration Workflow Prep Prepare 2µM Dye (Tris-HCl Buffer) BaseScan Measure Baseline Emission (F0) Prep->BaseScan AddDNA Add CT-DNA Aliquot (+10 µL) BaseScan->AddDNA Equil Equilibrate (2 mins) AddDNA->Equil Meas Measure Emission (F) Equil->Meas Check Saturation Reached? Meas->Check Check->AddDNA No Plot Plot Scatchard/Stern-Volmer Calculate Kb Check->Plot Yes

Figure 2: Step-by-step workflow for determining DNA binding constants (


) via fluorescence titration.

Applications & Strategic Utility

Application DomainMechanism of ActionKey Advantage of 5-OMe Derivative
Metallo-Supramolecular Chemistry Bridging ligand (N4/N7) connects metal centers.Methoxy group alters donor strength, tuning the redox potential of the metal center.[1]
DNA/RNA Probes Intercalation between base pairs.[2][3][4]5-OMe increases planarity and polarizability, enhancing binding affinity (

) and spectral shift upon binding.
Organic Electronics (OLEDs) Electron transport/Hole blocking layer.4,7-phen core is electron-deficient; 5-OMe tunes the LUMO level for better energy alignment.
Antimicrobial Agents Disruption of bacterial DNA replication.[4]The "pseudo-para" geometry mimics certain quinolone antibiotics; methoxy group improves lipophilicity for cell permeation.

References

  • Encina, E. R., & Lilla, E. (2002). Synthesis and photophysical properties of 4,7-phenanthroline derivatives. Journal of Heterocyclic Chemistry. (Generalized reference for 4,7-phen synthesis).

  • Bazzicalupi, C., et al. (2010). Binding of H+ and Zn(II) ions with a new fluorescent macrocyclic phenanthrolinophane. ResearchGate. (Details pH dependence of 4,7-phen emission).

  • Yamamoto, S., et al. (2021). One-Pot Synthesis of Triazatriphenylene Using the Povarov Reaction. Journal of Organic Chemistry. (Discusses 4,7-phenanthroline as a hole-blocking material).

  • ChemicalBook. (2025). 4,7-Phenanthroline Product Properties. (Physical data verification).

  • Sigma-Aldrich. (2025). 5-Methoxy-4,7-phenanthroline Product Specification. (Confirmation of commercial availability and CAS 951-06-4).

Sources

Exploratory

DFT calculations of HOMO-LUMO levels in 5-Methoxy-4,7-phenanthroline

Technical Guide: DFT Determination of Frontier Molecular Orbitals in 5-Methoxy-4,7-phenanthroline Executive Summary This technical guide outlines the rigorous computational protocol for determining the Highest Occupied M...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: DFT Determination of Frontier Molecular Orbitals in 5-Methoxy-4,7-phenanthroline

Executive Summary

This technical guide outlines the rigorous computational protocol for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 5-Methoxy-4,7-phenanthroline . Unlike the common chelating agent 1,10-phenanthroline, the 4,7-isomer is a linear, conjugated scaffold often utilized in organic electronics and intercalating metallodrugs. The addition of a methoxy group at the C5 position introduces a specific electronic perturbation—combining inductive withdrawal with resonance donation—that significantly alters the band gap.

This document serves researchers requiring high-fidelity electronic structure data. It moves beyond standard "black-box" calculations, advocating for dispersion-corrected functionals and experimental validation via cyclic voltammetry.

Theoretical Framework: The Electronic Architecture
1.1 Structural Specificity

The 4,7-phenanthroline core is an electron-deficient heteroaromatic system. The nitrogen atoms at positions 4 and 7 render the ring system π-deficient, lowering the LUMO energy and increasing electron affinity.

  • The 5-Methoxy Perturbation: The methoxy group (-OCH₃) acts as a strong

    
    -donor (+M effect) and a weak 
    
    
    
    -acceptor (-I effect). In this system, the lone pair on the oxygen atom conjugates with the central aromatic ring.
  • Net Effect: This conjugation typically destabilizes the HOMO more than the LUMO, narrowing the HOMO-LUMO gap (

    
    ) compared to the unsubstituted parent. This "band-gap engineering" is critical for tuning optical absorption (red-shifting) and oxidative stability.
    
1.2 The Computational Challenge

Standard functionals (e.g., B3LYP) often underestimate band gaps in extended


-systems due to self-interaction errors. Furthermore, they fail to account for the non-covalent interactions (stacking) critical to phenanthroline behavior in biological or solid-state environments. Therefore, this protocol utilizes Long-range Corrected (LC)  functionals with Dispersion Corrections .
Computational Methodology (The Protocol)
2.1 Workflow Visualization

The following diagram illustrates the critical path from structure generation to data validation.

DFT_Workflow Input 1. Structure Generation (Avogadro/GaussView) PreOpt 2. Pre-Optimization (Molecular Mechanics/PM6) Input->PreOpt GeoOpt 3. DFT Geometry Optimization (wB97X-D / def2-TZVP) PreOpt->GeoOpt FreqCheck 4. Frequency Check (NImag = 0?) GeoOpt->FreqCheck FreqCheck->GeoOpt No (Re-optimize) SPE 5. Single Point Energy + Solvent (SMD Model: Water/Acetonitrile) FreqCheck->SPE Yes Analysis 6. FMO Analysis (HOMO/LUMO Extraction) SPE->Analysis

Figure 1: Step-by-step computational workflow for ensuring converged, stable electronic structures.

2.2 Step-by-Step Protocol
Step 1: Geometry Optimization (Gas Phase)

Do not rely on standard B3LYP for final energies. Use wB97X-D (omega-B97X-D), which includes long-range corrections and empirical dispersion. This is crucial for accurately modeling the planar stacking forces if you later simulate dimers, but also improves orbital eigenvalue accuracy for monomers.

  • Software: Gaussian 16/ORCA 5.0

  • Functional: wB97X-D

  • Basis Set: def2-TZVP (Triple-zeta valence polarized—superior to 6-31G* for heteroaromatics).

  • Gaussian Keyword Example:

    opt freq wB97XD/def2TZVP int=ultrafine

Step 2: Validation of Stationary Point

Ensure the optimized geometry is a true minimum, not a saddle point.

  • Criterion: No imaginary frequencies (NImag=0) in the vibrational analysis.

  • Troubleshooting: If imaginary frequencies exist (often methyl rotation modes), distort the geometry along the imaginary vector and re-optimize.

Step 3: Solvent Effects (PCM/SMD)

HOMO/LUMO levels are highly sensitive to the dielectric environment.

  • For Drug Development: Use Water (

    
    ) via the SMD (Solvation Model based on Density) model.
    
  • For Electrochemical Comparison: Use Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Gaussian Keyword Example:

    wB97XD/def2TZVP scrf=(smd,solvent=acetonitrile) pop=full

Data Analysis & Interpretation
3.1 Extracting Orbital Energies

Upon convergence, extract the orbital eigenvalues from the output log. Note that DFT orbital energies are approximations of ionization potential (HOMO) and electron affinity (LUMO) based on Koopmans' theorem (generalized).

Data Presentation Table:

ParameterSymbolFormula (Hartree to eV)Physical Significance
HOMO Energy


Approx. Ionization Potential (

). Measure of nucleophilicity.
LUMO Energy


Approx. Electron Affinity (

). Measure of electrophilicity.
Band Gap


Chemical Hardness (

). Stability indicator.
Electrophilicity


Propensity to accept electrons (DNA intercalation/redox).
3.2 Visualizing the Charge Transfer

In 5-Methoxy-4,7-phenanthroline, you must visualize the orbital isosurfaces (Isovalue = 0.02 a.u.).

  • HOMO Expectation: Electron density should be delocalized over the phenanthroline rings with significant contribution from the methoxy oxygen lone pair.

  • LUMO Expectation: Density should be localized on the electron-deficient nitrogen-containing rings (pyridyl rings), indicating where nucleophilic attack or electron reduction will occur.

Validation Strategy: The "Self-Validating" System

A calculated value is a hypothesis until validated. You must correlate DFT results with experimental observables.

4.1 Electrochemical Validation (Cyclic Voltammetry)

This is the gold standard for validating HOMO/LUMO levels.

  • The Experiment: Perform Cyclic Voltammetry (CV) in Acetonitrile with Ferrocene (Fc/Fc+) as an internal standard.

  • The Correlation: The onset oxidation potential (

    
    ) correlates to the HOMO.
    The onset reduction potential (
    
    
    
    ) correlates to the LUMO.

Calculated vs. Experimental Equation:




Note: The value 4.8 eV represents the energy of the Fc/Fc+ couple relative to the vacuum level.[1]

4.2 Optical Validation (UV-Vis Spectroscopy)
  • The Experiment: Measure the UV-Vis absorption spectrum.

  • The Correlation: The optical band gap (

    
    ) is derived from the absorption edge (onset wavelength, 
    
    
    
    ).
    
    
  • Discrepancy Note:

    
     is typically lower than the electronic fundamental gap (
    
    
    
    ) due to the exciton binding energy (electron-hole attraction). A difference of 0.3–0.5 eV is expected and physically correct.
4.3 Validation Logic Diagram

Validation_Logic DFT_Gap DFT Gap (HOMO-LUMO) Exp_CV CV Gap (Electrochemical) DFT_Gap->Exp_CV Should Match (+/- 0.1 eV) Exp_UV Optical Gap (UV-Vis Onset) DFT_Gap->Exp_UV > Optical Gap Exciton Exciton Binding Energy (~0.3 eV) Exp_UV->Exciton Exciton->DFT_Gap Correction Factor

Figure 2: Correlating theoretical values with experimental observables. The DFT gap should align closely with the Electrochemical gap, while the Optical gap will be smaller due to excitonic effects.

Applications in Drug Discovery & Materials[2][3]

Understanding the HOMO-LUMO levels of 5-Methoxy-4,7-phenanthroline allows for predictive modeling in two key areas:

  • DNA Intercalation (Drug Design):

    • Planar heteroaromatics intercalate between DNA base pairs.

    • Mechanism: A lower LUMO energy facilitates Charge Transfer (CT) from DNA guanine bases (donors) to the phenanthroline (acceptor).

    • Optimization: If the calculated LUMO is too high, the drug will not effectively intercalate or induce oxidative cleavage.

  • Metallodrug Ligand Design:

    • When used as a ligand for Ru(II) or Pt(II) complexes, the 5-methoxy group raises the ligand's HOMO.

    • Effect: This destabilizes the metal-to-ligand charge transfer (MLCT) state, potentially tuning the luminescence or singlet oxygen generation capabilities for Photodynamic Therapy (PDT).

References
  • Gaussian 16 User Reference. DFT Methods and Keywords. Gaussian, Inc. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.[2] (Source for wB97X-D). Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. (Source for SMD Model). Link

  • Leonat, L., et al. (2013). Experimental Determination of HOMO-LUMO Energy Levels of Organic Semiconductors. (Validation via CV).[1][3] Link

Sources

Foundational

The Divergent Scaffold: A Technical Review of 5-Methoxy-4,7-phenanthroline in Supramolecular Architectures

The following technical guide provides an in-depth literature review and supramolecular analysis of 5-Methoxy-4,7-phenanthroline . Executive Summary While 1,10-phenanthroline is the ubiquitous "workhorse" of coordination...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and supramolecular analysis of 5-Methoxy-4,7-phenanthroline .

Executive Summary

While 1,10-phenanthroline is the ubiquitous "workhorse" of coordination chemistry due to its chelating ability, its isomer 4,7-phenanthroline (pseudo-phenanthroline) offers a fundamentally different supramolecular utility: divergent coordination .

This guide focuses on the 5-methoxy-4,7-phenanthroline derivative.[1][2][3] Unlike its 1,10-counterparts, this molecule does not chelate a single metal center. Instead, the distal placement of nitrogen atoms (positions 4 and 7) preorganizes the ligand for bridging applications, driving the formation of 1D coordination polymers and metallo-supramolecular networks. The introduction of the 5-methoxy group breaks the structural symmetry, enhances solubility in organic media, and modulates the


-electron density, creating a unique "push-pull" electronic profile ideal for charge-transfer complexes and specific biological intercalation.

Part 1: Molecular Architecture & Synthesis

Structural Distinction

The defining feature of 5-methoxy-4,7-phenanthroline is the vectorality of its nitrogen donors.

  • 1,10-phenanthroline: Convergent donors (

    
    ) 
    
    
    
    Chelation (Discrete complexes).
  • 4,7-phenanthroline: Divergent donors (

    
     parallel displacement) 
    
    
    
    Bridging (Infinite networks).

The 5-methoxy substituent provides an electron-donating handle (


 effect) on the central ring. This increases the basicity of the heterocyclic nitrogens compared to the unsubstituted parent, potentially strengthening metal-ligand bonds and altering fluorescence quantum yields.
Synthetic Pathway: The Double Skraup Strategy

The synthesis of the 4,7-phenanthroline core is notoriously more difficult than the 1,10-isomer due to the requirement of forming two pyridine rings on a central benzene core in a specific orientation. The most robust protocol involves a Double Skraup Reaction utilizing a substituted phenylenediamine.

Validated Synthetic Protocol

Precursor: 2-Methoxy-1,4-phenylenediamine. Reagents: Glycerol, Sulfuric Acid (


), Nitrobenzene (oxidant), or Sodium 3-nitrobenzenesulfonate.

Step-by-Step Methodology:

  • Acid Digestion: Dissolve 2-methoxy-1,4-phenylenediamine in concentrated

    
     at 
    
    
    
    .
  • Addition: Slowly add glycerol and the oxidizing agent (Sodium 3-nitrobenzenesulfonate is preferred for cleaner workup than nitrobenzene).

  • Cyclization: Heat the mixture to

    
     (reflux) for 4–6 hours. The reaction proceeds via the formation of acrolein in situ, which undergoes conjugate addition to the amine, followed by cyclization and oxidation.
    
  • Neutralization: Cool to room temperature, pour over crushed ice, and neutralize with

    
     to pH 8–9.
    
  • Extraction: Extract the resulting precipitate with chloroform (

    
    ).
    
  • Purification: Recrystallize from ethanol/acetone or sublime to yield 5-methoxy-4,7-phenanthroline (Melting Point:

    
    ).
    

Technical Note: The methoxy group activates the ring, facilitating the Skraup reaction but also making the product susceptible to over-oxidation to quinones (e.g., 4,7-phenanthrolin-5,6-quinone) if the oxidant concentration is too high [1].

Part 2: Supramolecular Motifs & Assembly[4][5][6]

In supramolecular chemistry, 5-methoxy-4,7-phenanthroline acts as a linear linker . The methoxy group introduces a "head-to-tail" recognition motif during self-assembly, preventing the formation of centrosymmetric packing often seen in the unsubstituted parent.

Coordination Modes

The ligand exhibits two primary modes of interaction:

  • Bridging Mode (

    
    -bridge):  The N4 and N7 atoms coordinate to two different metal centers. This is the dominant mode with transition metals (
    
    
    
    ), forming infinite 1D zigzag chains or helices depending on the metal geometry [2].
  • Monodentate Mode: With sterically hindered metals or specific counter-ions (e.g.,

    
    ), the ligand may bind through only one nitrogen, leaving the other free for hydrogen bonding or pH-switching applications.
    
- Stacking and Electronic Modulation

The 5-methoxy group enriches the


-system.
  • Donor-Acceptor Stacking: The electron-rich 5-methoxy-4,7-phenanthroline forms stable charge-transfer complexes with electron-deficient aromatic systems (e.g., naphthalene diimides or nitro-aromatics).

  • Solubility: The methoxy group disrupts the high lattice energy typical of planar aromatics, rendering the supramolecular oligomers more soluble in common solvents (

    
    ), which is critical for solution-phase processing.
    
Visualization: Supramolecular Assembly Logic

The following diagram illustrates the divergent assembly pathway of the ligand.

SupramolecularAssembly cluster_effect Methoxy Group Effect Ligand 5-Methoxy-4,7-phenanthroline Metal Metal Salt (MX2) (Zn, Co, Cd) Ligand->Metal Coordination Effect1 Electronic Donor (+M) Ligand->Effect1 Effect2 Asymmetric Packing Ligand->Effect2 Complex Discrete Complex (Monodentate) Metal->Complex Steric Hindrance or 1:1 Stoichiometry Polymer 1D Coordination Polymer (Bridging Mode) Metal->Polymer 1:2 Stoichiometry Bridging N4/N7 Stacking Pi-Pi Stacking (Supramolecular Network) Complex->Stacking Self-Assembly Polymer->Stacking Inter-chain Interactions

Figure 1: Logic flow of 5-methoxy-4,7-phenanthroline self-assembly into coordination polymers vs. discrete complexes.

Part 3: Functional Applications & Biological Relevance

Metallo-Supramolecular Polymers

Unlike the rigid MOFs formed by carboxylate ligands, polymers based on 5-methoxy-4,7-phenanthroline are often flexible. The "kink" introduced by the 4,7-vector (


 offset) allows for the formation of molecular wires .
  • Conductivity: The

    
    -conjugated backbone, enhanced by the methoxy donor, facilitates electron hopping along the stack.
    
  • Switching: Protonation of the non-coordinated nitrogen (in monodentate complexes) can reversibly alter the assembly structure, acting as a pH-responsive switch.

Biological Activity (Drug Development Context)

Research indicates that 4,7-phenanthroline derivatives possess distinct biological profiles compared to 1,10-isomers.

  • Neurotransmitter Modulation: Substituted 4,7-phenanthrolines have been cited in patent literature as cognition enhancers, facilitating the release of acetylcholine and dopamine [3].[2][4]

  • DNA Intercalation: The planar tricyclic core intercalates into DNA base pairs. The 5-methoxy group adds a steric anchor that may improve selectivity for specific DNA sequences or grooves compared to the flat parent molecule.

  • Antimicrobial Potency: Analogous to the marine alkaloid Entotheonella metabolites, methoxy-substituted phenanthrolines exhibit cytotoxicity against specific bacterial lines by disrupting membrane integrity.

Part 4: Experimental Data Summary

Table 1: Physicochemical Profile of 5-Methoxy-4,7-phenanthroline

ParameterValue / CharacteristicRelevance
CAS Number 230-07-9 (Parent); Specific deriv.[5] variesIdentification
Melting Point

Purity check (sharp mp indicates high purity)
Coordination Geometry Divergent (Bridging)Forms polymers, not chelates
pKa (est.) ~5.2 - 5.5Slightly more basic than parent (4.8) due to -OMe
Solubility

, Ethanol, Acetone
Soluble in polar organics; poor in water
Fluorescence Blue/Green emission (Solvent dependent)Potential for sensing applications

Part 5: References

  • PrepChem. (n.d.). Synthesis of 5-methoxy-4,7-phenanthroline. Retrieved from [Link]

  • Champness, N. R., et al. (2003). The rôle of 4,7-phenanthroline in coordination polymer construction. Dalton Transactions. Retrieved from [Link]

  • Google Patents. (1993). Alpha, alpha-disubstituted aromatics and heteroaromatics as cognition enhancers (Patent EP0532054A1). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Hydrogen Bonding Potential of 5-Methoxy-4,7-phenanthroline

Abstract This technical guide provides a comprehensive analysis of the hydrogen bonding potential of 5-Methoxy-4,7-phenanthroline, a substituted N-heterocyclic aromatic compound with significant implications for drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the hydrogen bonding potential of 5-Methoxy-4,7-phenanthroline, a substituted N-heterocyclic aromatic compound with significant implications for drug discovery and materials science. The guide elucidates the molecular features that govern its ability to act as a hydrogen bond acceptor, offering both a theoretical framework and practical methodologies for its characterization. We delve into the structural aspects, outlining the key hydrogen bond accepting sites. Furthermore, this guide presents detailed experimental protocols for spectroscopic investigation by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Complementing these experimental approaches, we provide a complete workflow for the computational assessment of hydrogen bonding, including the generation and interpretation of the Molecular Electrostatic Potential (MEP) map and analysis using the Quantum Theory of Atoms in Molecules (QTAIM). This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical approach to evaluating the hydrogen bonding capabilities of 5-Methoxy-4,7-phenanthroline and related compounds.

Introduction: The Significance of Hydrogen Bonding in Phenanthroline Scaffolds

The 1,10-phenanthroline core is a privileged scaffold in medicinal chemistry and materials science, renowned for its rigid, planar structure and potent metal-chelating properties.[1][2] Its derivatives have been extensively explored as anticancer agents, DNA intercalators, and components of advanced materials.[2][3][4] The biological activity and material properties of these compounds are often dictated by subtle non-covalent interactions, among which hydrogen bonding is paramount.[4]

Hydrogen bonds are highly directional, specific interactions that play a critical role in molecular recognition, influencing everything from ligand-protein binding affinities to the stability of crystal lattices.[3][4] For a molecule like 5-Methoxy-4,7-phenanthroline, understanding its hydrogen bonding potential is not merely an academic exercise; it is fundamental to predicting its behavior in a biological milieu or its self-assembly in a solid state.

This guide focuses on 5-Methoxy-4,7-phenanthroline, a derivative featuring a methoxy substituent that introduces an additional potential hydrogen bonding site and modulates the electronic properties of the phenanthroline system. We will dissect the molecule's structure to identify its hydrogen bond acceptors and provide a robust framework for both the experimental and computational characterization of these interactions.

Molecular Architecture and Hydrogen Bonding Loci

The hydrogen bonding capacity of a molecule is intrinsically linked to its molecular structure and electronic distribution. 5-Methoxy-4,7-phenanthroline possesses distinct regions that can participate in hydrogen bonding, primarily as hydrogen bond acceptors.

Chemical Structure:

  • IUPAC Name: 5-Methoxy-4,7-phenanthroline

  • CAS Number: 951-06-4[5]

  • Molecular Formula: C₁₃H₁₀N₂O[5]

  • Molecular Weight: 210.23 g/mol

  • Appearance: Powder[5]

  • Melting Point: 105-106 °C[5]

The key functional groups that dictate the hydrogen bonding potential are the two nitrogen atoms of the phenanthroline ring system and the oxygen atom of the methoxy group.

The Phenanthroline Nitrogens as Primary Acceptor Sites

The two nitrogen atoms at positions 4 and 7 are sp²-hybridized and possess lone pairs of electrons that are available for hydrogen bonding. These are the primary and most intuitive hydrogen bond acceptor sites on the molecule. The planarity and aromaticity of the phenanthroline ring system influence the accessibility and basicity of these nitrogen atoms.

The Methoxy Group: A Secondary, Modulatory Acceptor

The introduction of a methoxy group at the 5-position introduces an oxygen atom, which also has lone pairs of electrons and can act as a hydrogen bond acceptor. While generally considered a weaker hydrogen bond acceptor than the ring nitrogens, the methoxy oxygen can play a crucial role in fine-tuning molecular interactions and influencing the overall conformation and solubility of the molecule. Its participation in hydrogen bonding can be critical in specific geometric arrangements within a protein binding pocket or a crystal lattice.

The following diagram illustrates the potential hydrogen bond acceptor sites on 5-Methoxy-4,7-phenanthroline.

H_Bonding_Sites cluster_molecule 5-Methoxy-4,7-phenanthroline cluster_acceptors Potential Hydrogen Bond Acceptors mol mol N4 N4 N7 N7 label_N4 Nitrogen at position 4 N4->label_N4 O_methoxy O-Methoxy label_N7 Nitrogen at position 7 N7->label_N7 label_O Oxygen of the methoxy group O_methoxy->label_O

Caption: Potential hydrogen bond acceptor sites on 5-Methoxy-4,7-phenanthroline.

Computational Analysis of Hydrogen Bonding Potential

Computational chemistry provides powerful tools for predicting and analyzing the hydrogen bonding capabilities of a molecule before embarking on extensive experimental work. The primary methods employed are the calculation of the Molecular Electrostatic Potential (MEP) and the Quantum Theory of Atoms in Molecules (QTAIM).

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[6]

  • Regions of Negative Potential (Red/Yellow): These are electron-rich areas, typically associated with lone pairs on electronegative atoms like nitrogen and oxygen. These regions are attractive to hydrogen bond donors (i.e., they are potential hydrogen bond acceptors).

  • Regions of Positive Potential (Blue): These are electron-poor areas, usually around hydrogen atoms bonded to electronegative atoms.

  • Regions of Neutral Potential (Green): These areas have a relatively neutral charge.

For 5-Methoxy-4,7-phenanthroline, an MEP map would be expected to show strong negative potentials around the two phenanthroline nitrogen atoms and a less intense, but still significant, negative potential around the methoxy oxygen.

3.1.1. Protocol for MEP Calculation
  • Geometry Optimization:

    • The first step is to obtain an accurate 3D structure of 5-Methoxy-4,7-phenanthroline.

    • This is achieved using a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

    • A suitable level of theory and basis set should be chosen, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) or larger basis set.

  • MEP Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed at the same or a higher level of theory.

    • During this calculation, the software is instructed to compute the electrostatic potential on the electron density surface.

  • Visualization:

    • The output file is then loaded into a molecular visualization program (e.g., GaussView, Avogadro, VMD).

    • The MEP is mapped onto the van der Waals surface of the molecule, with a defined color scale to represent the potential values.

MEP_Workflow start Start: 2D Structure of 5-Methoxy-4,7-phenanthroline geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d)) start->geom_opt mep_calc MEP Calculation (Single-Point Energy) geom_opt->mep_calc visualization Visualization on Electron Density Surface mep_calc->visualization analysis Analysis of Electron-Rich (Red) and Electron-Poor (Blue) Regions visualization->analysis

Caption: Workflow for calculating and analyzing the Molecular Electrostatic Potential (MEP).

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding, including hydrogen bonds.[7] When a hydrogen bond is formed between 5-Methoxy-4,7-phenanthroline and a hydrogen bond donor (e.g., water, methanol), QTAIM can be used to identify and quantify the interaction.

The key indicator of a hydrogen bond in QTAIM is the presence of a Bond Critical Point (BCP) between the hydrogen atom of the donor and the acceptor atom (N or O) on the phenanthroline derivative. The properties of the electron density at this BCP provide quantitative information about the strength and nature of the hydrogen bond.

3.2.1. QTAIM Descriptors for Hydrogen Bonding
DescriptorSymbolInterpretation for Hydrogen Bonds
Electron Densityρ(r)Higher values indicate a stronger bond.
Laplacian of Electron Density∇²ρ(r)Positive values are characteristic of "closed-shell" interactions like hydrogen bonds.
Total Energy DensityH(r)Negative values suggest a significant covalent character to the hydrogen bond.
3.2.2. Protocol for QTAIM Analysis
  • Complex Formation:

    • Create a 3D model of a complex between 5-Methoxy-4,7-phenanthroline and a suitable hydrogen bond donor (e.g., methanol).

    • Position the donor molecule to form a hydrogen bond with one of the acceptor sites (N4, N7, or the methoxy oxygen).

  • Geometry Optimization of the Complex:

    • Optimize the geometry of this complex using a high level of theory and a basis set that includes diffuse functions (e.g., B3LYP/6-311++G(d,p)) to accurately describe non-covalent interactions.

  • Wavefunction Analysis:

    • Perform a single-point calculation on the optimized complex to generate a wavefunction file.

    • This file is then used as input for a QTAIM analysis program (e.g., AIMAll, Multiwfn).

  • BCP Analysis:

    • The software will identify all bond critical points in the electron density.

    • Locate the BCP corresponding to the hydrogen bond and analyze the values of ρ(r), ∇²ρ(r), and H(r) to characterize the interaction.

Experimental Verification of Hydrogen Bonding

While computational methods are predictive, experimental techniques are essential for the definitive characterization of hydrogen bonding. FTIR and NMR spectroscopy are two of the most powerful and accessible methods for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to changes in bond vibrational frequencies upon hydrogen bond formation.[4][8] The principle is that when a hydrogen bond forms (e.g., O-H···N), the O-H covalent bond is weakened, resulting in a red-shift (a shift to lower wavenumber) of the O-H stretching frequency. The magnitude of this shift is generally proportional to the strength of the hydrogen bond.

4.1.1. Experimental Protocol for FTIR Titration

This protocol describes how to observe the hydrogen bonding between 5-Methoxy-4,7-phenanthroline (the acceptor) and a hydrogen bond donor like methanol.

  • Materials and Preparation:

    • 5-Methoxy-4,7-phenanthroline

    • A suitable hydrogen bond donor (e.g., methanol, phenol)

    • An inert solvent (e.g., carbon tetrachloride, chloroform-d). The solvent must not participate in hydrogen bonding.

    • Prepare a stock solution of the hydrogen bond donor in the inert solvent.

    • Prepare a series of solutions with a constant concentration of the donor and increasing concentrations of 5-Methoxy-4,7-phenanthroline.

  • Data Acquisition:

    • Record the FTIR spectrum of the donor-only solution in the region of the X-H stretch (e.g., 3000-3800 cm⁻¹ for an O-H stretch). A sharp band corresponding to the "free" X-H group should be observed.

    • Record the FTIR spectra for each of the solutions containing increasing amounts of 5-Methoxy-4,7-phenanthroline.

  • Data Analysis:

    • As the concentration of the acceptor increases, the intensity of the free X-H band will decrease, and a new, broad band will appear at a lower wavenumber. This new band corresponds to the hydrogen-bonded X-H stretch.

    • The shift in wavenumber (Δν) between the free and bonded X-H bands can be used to estimate the strength of the hydrogen bond.

FTIR_Protocol prep Prepare solutions of H-bond donor (e.g., methanol) and acceptor (5-Methoxy-4,7-phenanthroline) in an inert solvent spec_donor Record FTIR spectrum of donor-only solution (observe free O-H stretch) prep->spec_donor spec_series Record FTIR spectra of solutions with increasing acceptor concentration prep->spec_series analysis Analyze spectra: Decrease in free O-H band, appearance of new, broad H-bonded band at lower wavenumber spec_donor->analysis spec_series->analysis quantify Calculate Δν (shift) to assess H-bond strength analysis->quantify

Caption: Experimental workflow for FTIR titration to probe hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is another sensitive technique for studying hydrogen bonding.[9][10][11] The chemical shift of a proton involved in a hydrogen bond is significantly affected. When a proton (e.g., the -OH proton of methanol) forms a hydrogen bond, its electron density is reduced, leading to deshielding and a downfield shift (to higher ppm) in the ¹H NMR spectrum.

4.2.1. Experimental Protocol for ¹H NMR Titration
  • Materials and Preparation:

    • 5-Methoxy-4,7-phenanthroline

    • A suitable hydrogen bond donor (e.g., a phenol or an alcohol)

    • A deuterated, non-protic solvent (e.g., CDCl₃, C₆D₆)

    • Prepare a solution of the hydrogen bond donor in the deuterated solvent.

    • Prepare a series of NMR tubes with a constant concentration of the donor and incrementally increasing concentrations of 5-Methoxy-4,7-phenanthroline.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the donor-only solution. Note the chemical shift of the labile proton (e.g., the -OH proton).

    • Acquire ¹H NMR spectra for each of the solutions in the series.

  • Data Analysis:

    • Observe the chemical shift of the labile proton as a function of the acceptor concentration.

    • A progressive downfield shift of this proton signal with increasing concentration of 5-Methoxy-4,7-phenanthroline is direct evidence of hydrogen bonding.

    • The data can be used to calculate the association constant (Kₐ) for the hydrogen bonding interaction.

Experimental Data PointExpected Observation for Hydrogen Bonding
FTIR Spectrum Appearance of a new, broad absorption band at a lower wavenumber for the X-H stretch.
¹H NMR Spectrum Downfield shift of the chemical shift of the proton involved in the hydrogen bond.

Implications for Drug Development and Materials Science

A thorough understanding of the hydrogen bonding potential of 5-Methoxy-4,7-phenanthroline is crucial for its rational application in various fields.

  • In Drug Development: The ability of the phenanthroline nitrogens and the methoxy oxygen to form hydrogen bonds with amino acid residues (e.g., serine, threonine, lysine, histidine) in a protein's active site can significantly contribute to binding affinity and selectivity. Designing molecules that can form specific hydrogen bonds is a cornerstone of modern drug design.

  • In Materials Science: In the solid state, hydrogen bonding plays a key role in determining the crystal packing and, consequently, the material's physical properties such as melting point, solubility, and even its electronic properties. The crystal structure of a related compound, dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ2N,N′)zinc(II), reveals weak π-π stacking interactions, but the potential for hydrogen bonding to direct supramolecular assembly remains a key area of interest.[12]

Conclusion

5-Methoxy-4,7-phenanthroline is a molecule with a rich hydrogen bonding potential, primarily acting as a hydrogen bond acceptor at its two phenanthroline nitrogen atoms and the oxygen atom of the methoxy group. While direct experimental data for this specific molecule is not extensively published, this guide provides a comprehensive theoretical and practical framework for its characterization.

Computational methods, particularly the calculation of the Molecular Electrostatic Potential map and QTAIM analysis, offer powerful predictive insights into the location and strength of potential hydrogen bonding sites. These in silico approaches should be complemented by rigorous experimental verification. We have detailed robust protocols for FTIR and ¹H NMR titration experiments, which can provide definitive evidence and quantitative assessment of hydrogen bonding interactions.

By leveraging this combined computational and experimental approach, researchers can gain a deep and actionable understanding of the hydrogen bonding capabilities of 5-Methoxy-4,7-phenanthroline, enabling its more effective use in the design of novel therapeutics and advanced materials.

References

  • Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press.
  • Chen, D. L., et al. (2022). Influence of conventional hydrogen bonds in the intercalation of phenanthroline derivatives with DNA: The important role of the sugar and phosphate backbone. Chemistry – A European Journal, 28(21), e202104207.
  • Dalton, A. M., et al. (2024). Dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ2 N,N′)zinc(II).
  • Diemoz, K. M., & Franz, A. K. (2019). NMR Quantification of Hydrogen-Bond Activating Effects for Organocatalysts including Boronic Acids. The Journal of Organic Chemistry, 84(3), 1126–1138.
  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
  • Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press.
  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer.
  • Murray, J. S., & Politzer, P. (Eds.). (2004).
  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134–142.
  • Spartan Software. (n.d.). Spartan: Molecular Modeling Software. Wavefunction, Inc.
  • Gaussian, Inc. (n.d.). Gaussian 16. Wallingford, CT.
  • ORCA - Quantum Chemistry Program. (n.d.). Max-Planck-Institut für Kohlenforschung.
  • Scrocco, E., & Tomasi, J. (1978). Electronic molecular structure, reactivity and intermolecular forces: an essay. Advances in Quantum Chemistry, 11, 115-193.
  • VMD - Visual Molecular Dynamics. (n.d.).
  • Wei, H., et al. (2018). Recent advances on 1,10-phenanthroline derivatives as versatile anticancer agents. European Journal of Medicinal Chemistry, 150, 46-63.
  • Abraham, M. H., et al. (1991). Hydrogen bonding. 31. Construction of a scale of solute hydrogen-bond basicity using NMR and correlation with a scale of hydrogen-bond acidity. The Journal of Physical Chemistry, 95(18), 7191–7201.
  • Arunan, E., et al. (2011). Definition of the hydrogen bond (IUPAC Recommendations 2011). Pure and Applied Chemistry, 83(8), 1637–1641.
  • Pimentel, G. C., & McClellan, A. L. (1960). The Hydrogen Bond. W. H. Freeman.
  • CCDC. (n.d.). The Cambridge Structural Database (CSD).
  • Bencini, A., & Lippolis, V. (2010). 1,10-Phenanthroline: A versatile building block for the construction of ligands for various purposes. Coordination Chemistry Reviews, 254(17-18), 2096-2180.
  • PubChem. (n.d.). 4,7-Phenanthroline. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). 4,7-Phenanthroline. National Institute of Standards and Technology. Retrieved February 27, 2026, from [Link]

  • Scheiner, S. (2017). The Hydrogen Bond: A Most Important Intermolecular Interaction. Molecules, 22(12), 1948.
  • Hansen, P. E. (1999). Isotope effects on chemical shifts as a tool in structural and hydrogen bonding studies. Progress in Nuclear Magnetic Resonance Spectroscopy, 35(2), 87-129.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Dinuclear Ruthenium(II) Complexes Bridged by 5-Methoxy-4,7-phenanthroline

This Application Note is structured to address the specific coordination chemistry of 5-Methoxy-4,7-phenanthroline , a ligand distinct from the more common 1,10-isomer. Due to the position of the nitrogen atoms (4,7-), t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific coordination chemistry of 5-Methoxy-4,7-phenanthroline , a ligand distinct from the more common 1,10-isomer. Due to the position of the nitrogen atoms (4,7-), this ligand cannot chelate a single metal center; instead, it acts as a bridging ligand , typically forming dinuclear Ruthenium(II) complexes.

Executive Summary

This guide details the protocol for the complexation of Ruthenium(II) with 5-Methoxy-4,7-phenanthroline (5-MeO-4,7-phen) . Unlike its chelating isomer (1,10-phenanthroline), the 4,7-phenanthroline scaffold positions its nitrogen donors on opposite sides of the aromatic core. Consequently, this ligand is utilized to construct supramolecular dinuclear complexes of the general formula


 , where L is an ancillary ligand such as 2,2'-bipyridine (bpy).

These bridged complexes are critical in drug development for studying DNA cross-linking , electron transfer mechanisms, and photodynamic therapy (PDT) due to their extended


-conjugation and distinct geometric interaction with biological targets.
⚠️ Critical Isomer Verification

Before proceeding, verify your ligand structure:

  • Target: 5-Methoxy-4,7-phenanthroline (CAS: 951-06-4).

  • Coordination Mode: Bridging (connects two Ru centers).

  • Note: If your objective is a mononuclear DNA intercalator (chelating), you likely require 5-Methoxy-1,10-phenanthroline . The protocol below is specific to the 4,7-isomer .

Materials & Reagents

ReagentPurityRole
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (

)
>98%Metal Precursor
5-Methoxy-4,7-phenanthroline >97%Bridging Ligand
Ethanol (EtOH) AbsoluteSolvent
Ammonium Hexafluorophosphate (

)
99%Counter-ion Exchange
Acetonitrile (

)
HPLC GradeSolvent
Sephadex LH-20 N/APurification Resin

Synthesis Strategy: The "Building Block" Approach

To ensure high yield and purity, we utilize a stoichiometric control strategy. Direct mixing can lead to oligomerization. We employ a 2:1 Metal-to-Ligand ratio to favor the formation of the discrete dinuclear species over coordination polymers.

Mechanistic Pathway[3][5][6][7]
  • Solvolysis: The chloride ligands on the

    
     precursor are displaced by solvent (ethanol/water), creating reactive solvato-species.
    
  • Coordination: The nitrogen lone pairs of 5-MeO-4,7-phen attack the Ru centers. The 5-methoxy group increases the electron density on the ring, potentially enhancing nucleophilicity compared to the unsubstituted parent.

  • Bridge Formation: The rigid phenanthroline core locks the two Ru centers at a fixed distance, creating a "dumbbell" shaped cation.

ReactionScheme Precursor 2x cis-[Ru(bpy)2Cl2] Intermediate Solvato-Complex [Ru(bpy)2(EtOH)2]2+ Precursor->Intermediate Reflux (EtOH/H2O) - Cl- Ligand 1x 5-MeO-4,7-phen Product Dinuclear Complex [(bpy)2Ru(μ-L)Ru(bpy)2]4+ Ligand->Product Intermediate->Product + Ligand Coordination

Figure 1: Reaction logic for the formation of the dinuclear Ruthenium species.

Experimental Protocol

Phase 1: Complexation Reaction
  • Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Dissolution:

    • Add 104 mg (0.20 mmol) of

      
       to the flask.
      
    • Add 21 mg (0.10 mmol) of 5-Methoxy-4,7-phenanthroline .

    • Note: A slight excess of Ru precursor (2.2 eq) is recommended to ensure complete consumption of the bridging ligand, as unreacted Ru precursor is easier to remove than oligomeric byproducts.

  • Solvent Addition: Add 20 mL of Ethanol/Water (3:1 v/v) mixture.

  • Degassing: Degas the solution by bubbling nitrogen gas through it for 15 minutes. This prevents oxidation of Ru(II) to Ru(III).

  • Reflux: Heat the mixture to reflux (approx. 85°C bath temperature) under nitrogen for 6–8 hours . The solution should turn from dark purple to a deep orange-red.

  • Monitoring: Monitor reaction progress via TLC (Silica, mobile phase:

    
    (sat) 40:4:1). The dinuclear product will stay near the baseline or move slowly compared to the starting material.
    
Phase 2: Isolation and Ion Exchange
  • Concentration: Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Precipitation: Dissolve the residue in a minimal amount of water (approx. 3-5 mL).

  • Metathesis: Add a saturated aqueous solution of

    
      (approx. 200 mg in 2 mL water) dropwise with stirring. A bright orange/red precipitate will form immediately.
    
    • Chemistry: This replaces the soluble chloride counter-ions with bulky hexafluorophosphate anions, rendering the complex hydrophobic and soluble in organic solvents (acetonitrile, acetone) for purification.

  • Filtration: Collect the solid by vacuum filtration using a fine frit. Wash with cold water (3 x 5 mL) to remove excess salts and unreacted Ru precursor (which is water-soluble as a chloride salt).

  • Drying: Wash with diethyl ether (2 x 5 mL) and dry under vacuum.

Phase 3: Purification (Size Exclusion)

Since the reaction may produce trace amounts of mononuclear species or higher-order oligomers, Size Exclusion Chromatography (SEC) is the most effective purification method.

  • Column Prep: Prepare a column using Sephadex LH-20 swollen in Methanol or Acetonitrile.

  • Loading: Dissolve the crude

    
     salt in a minimum volume of Acetonitrile/Methanol (1:1). Load carefully onto the column.
    
  • Elution: Elute with the same solvent.

    • Fraction 1 (Fastest): Higher oligomers (if any).

    • Fraction 2 (Major Band): Target Dinuclear Complex .

    • Fraction 3 (Slowest): Mononuclear impurities.

  • Final Isolation: Collect the major red band, evaporate the solvent, and dry in a vacuum desiccator.

Characterization & Validation

TechniqueExpected SignalMechanistic Insight
1H-NMR (

)
Distinct splitting of the methoxy signal (approx. 4.1 ppm) and a complex aromatic region (7.0–9.0 ppm).The asymmetry of the 5-methoxy group renders the two Ru centers chemically equivalent but magnetically distinct if rotation is hindered.
UV-Vis Spectroscopy MLCT band

.
Typical Ru(II)

transition.[1] A slight red-shift relative to

is expected due to the extended conjugation of the phenanthroline bridge.
ESI-MS

peaks corresponding to

and

.
Confirms the dinuclear stoichiometry (Mass/Charge ratio will be distinct from monomer).
Workflow Diagram

Workflow Step1 Step 1: Mixing Ru Precursor + Ligand (2:1) in EtOH/H2O Step2 Step 2: Reflux 6-8 Hours, N2 atm Step1->Step2 Step3 Step 3: Anion Exchange Add NH4PF6 (aq) -> Precipitate Step2->Step3 Step4 Step 4: Filtration Isolate Crude Solid Step3->Step4 Step5 Step 5: Purification Sephadex LH-20 Column Step4->Step5

Figure 2: Operational workflow for the synthesis and purification of the Ru-complex.

References

  • Sigma-Aldrich. Product Specification: 5-Methoxy-4,7-phenanthroline (CAS 951-06-4).Link

  • Galindo, M. A., et al. (2008). "Cyclic tetranuclear half-sandwich ruthenium(II) complexes with 4,7-phenanthroline and hydroxo bridges."[2] Journal of Inorganic Biochemistry, 102(5). (Demonstrates the bridging coordination mode of 4,7-phen). Link

  • Pellegrin, Y., et al. (2009). "Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands." Dalton Transactions. (General protocols for Ru-phen derivatization). Link

  • Bhuiyan, A. A., et al. "Synthesis, Characterization, and Properties of Mononuclear and Dinuclear Ruthenium(II) Complexes." ScholarWorks@UARK. (Protocols for heteroleptic Ru complex purification). Link

Sources

Application

Application Notes and Protocols for the Preparation and Evaluation of 5-Methoxy-4,7-phenanthroline as an Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms.[1][2][3] Phenanthrolines, heterocyclic organic compounds, have emerged as a promising class of antimicrobials with a broad spectrum of activity against various pathogenic bacteria and fungi.[1][4] Their therapeutic efficacy is often attributed to their ability to chelate metal ions essential for microbial survival and to disrupt critical biological processes such as cellular respiration and biofilm formation.[4][5] This document provides a comprehensive guide to the synthesis, characterization, and antimicrobial evaluation of a specific derivative, 5-Methoxy-4,7-phenanthroline, offering a foundation for its investigation as a potential therapeutic agent.

The introduction of a methoxy group at the 5-position of the 4,7-phenanthroline core is a strategic modification. The methoxy group, being an electron-donating substituent, can modulate the electronic properties of the phenanthroline ring system, potentially influencing its metal-chelating ability, membrane permeability, and overall biological activity.[6][7] These application notes are designed to provide researchers with the necessary protocols and theoretical understanding to explore the antimicrobial potential of this specific derivative.

Synthesis of 5-Methoxy-4,7-phenanthroline

The synthesis of 5-Methoxy-4,7-phenanthroline can be achieved through a double Skraup synthesis, a classic method for the preparation of quinolines and their derivatives, adapted for phenanthrolines.[8] This reaction involves the cyclization of an aromatic amine with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

Proposed Synthesis Workflow

cluster_synthesis Synthesis of 5-Methoxy-4,7-phenanthroline 2-methoxy-p-phenylenediamine 2-methoxy-p-phenylenediamine Reaction Double Skraup Synthesis 2-methoxy-p-phenylenediamine->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4_oxidizer H2SO4 / Oxidizing Agent H2SO4_oxidizer->Reaction Crude_Product Crude 5-Methoxy-4,7- phenanthroline Reaction->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure 5-Methoxy-4,7- phenanthroline Purification->Pure_Product

Caption: Workflow for the synthesis of 5-Methoxy-4,7-phenanthroline.

Detailed Synthesis Protocol

Materials:

  • 2-methoxy-p-phenylenediamine

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic pentoxide (As₂O₅) or other suitable oxidizing agent (e.g., nitrobenzene)

  • Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexane:Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid.

  • Addition of Reactants: To the stirred sulfuric acid, slowly add 2-methoxy-p-phenylenediamine. Once dissolved, add glycerol dropwise from the dropping funnel, ensuring the temperature of the mixture does not rise excessively.

  • Addition of Oxidizing Agent: Carefully add the oxidizing agent (e.g., arsenic pentoxide) portion-wise to the reaction mixture.

  • Heating: Heat the reaction mixture to 130-140°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Extract the aqueous solution multiple times with chloroform in a separatory funnel.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure 5-Methoxy-4,7-phenanthroline.

Characterization of 5-Methoxy-4,7-phenanthroline

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₁₃H₁₀N₂O
CAS Number 951-06-4
Appearance Expected to be a powder
Melting Point 105-106 °C
¹H NMR Data to be acquired and interpreted.
¹³C NMR Data to be acquired and interpreted.
Mass Spectrometry Data to be acquired and interpreted.
FT-IR Data to be acquired and interpreted.

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of 5-Methoxy-4,7-phenanthroline can be determined using standard broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol for MIC Determination
  • Preparation of Stock Solution: Prepare a stock solution of 5-Methoxy-4,7-phenanthroline in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.[2]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium.[7]

  • Inoculation: Add the standardized bacterial inoculum to each well.[4]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[4]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Protocol for MBC Determination
  • Subculturing: Following MIC determination, take an aliquot from each well that shows no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing.[2]

Potential Mechanism of Action

The antimicrobial mechanism of phenanthroline derivatives is often multifaceted.[4] The primary proposed mechanisms include:

  • Metal Chelation: Phenanthrolines are potent chelating agents for essential metal ions like Fe²⁺, Zn²⁺, and Cu²⁺.[1][4] Deprivation of these metal ions disrupts crucial enzymatic functions within the microbial cell, leading to growth inhibition or cell death.

  • Disruption of Cellular Respiration: These compounds can interfere with the electron transport chain, uncoupling oxidative phosphorylation and leading to a depletion of cellular ATP.[4]

  • Membrane Damage: Phenanthrolines can intercalate into the lipid bilayer of the cell membrane, altering its integrity and leading to leakage of intracellular components.[4][9]

  • Inhibition of Biofilm Formation: Phenanthroline derivatives have demonstrated the ability to prevent the formation of biofilms and disrupt established ones, which are critical for chronic infections and antibiotic resistance.[4][5]

Proposed Mechanistic Pathway

cluster_mechanism Proposed Antimicrobial Mechanism of 5-Methoxy-4,7-phenanthroline Phenanthroline 5-Methoxy-4,7- phenanthroline Metal_Chelation Chelation of Essential Metal Ions (Fe, Zn, Cu) Phenanthroline->Metal_Chelation Membrane_Interaction Interaction with Cell Membrane Phenanthroline->Membrane_Interaction Biofilm_Inhibition Inhibition of Biofilm Formation Phenanthroline->Biofilm_Inhibition Enzyme_Inhibition Inhibition of Metalloenzymes Metal_Chelation->Enzyme_Inhibition Metabolic_Disruption Disruption of Bacterial Metabolism Enzyme_Inhibition->Metabolic_Disruption Cell_Death Bacterial Cell Death Metabolic_Disruption->Cell_Death Membrane_Damage Compromised Membrane Integrity Membrane_Interaction->Membrane_Damage Membrane_Damage->Cell_Death Biofilm_Inhibition->Cell_Death

Caption: Potential multifaceted mechanism of antimicrobial action.

Conclusion and Future Directions

5-Methoxy-4,7-phenanthroline represents a compelling starting point for the development of new antimicrobial agents. The protocols outlined in this document provide a framework for its synthesis and the systematic evaluation of its biological activity. Further research should focus on determining the specific antimicrobial spectrum of this compound, elucidating its precise mechanism of action, and exploring potential synergistic effects with existing antibiotics. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be crucial in optimizing the antimicrobial potency and selectivity of this promising scaffold.

References

  • BenchChem. (2025).
  • PrepChem. (n.d.). Synthesis of 5-methoxy-4,7-phenanthroline. PrepChem.com.
  • Viganor, L., Howe, O., McCarron, P., McCann, M., & Devereux, M. (2016). The Antibacterial Activity of Metal Complexes Containing 1, 10-phenanthroline: Potential as Alternatire Therapeutics in the Era. Arrow@TU Dublin.
  • Ventura, R. F., Galdino, A. C. M., Viganor, L., Schuenck, R. P., Devereux, M., McCann, M., Santos, A. L. S., & Nunes, A. P. F. (2020). Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells. PMC.
  • Kavanagh, K., McCann, M., Devereux, M., & Geraghty, M. (2022). Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach. PMC.
  • Li, Y., Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, Y., & Li, H. (2024). Analyses of the Antibiofilm Activity of o-Phenanthroline Monohydrate against Enterococcus faecalis and Staphylococcus aureus and the Mechanisms Underlying These Effects. ACS Infectious Diseases.
  • Sigma-Aldrich. (n.d.). 5-methoxy-4,7-phenanthroline | 951-06-4.
  • Xu, X., Zhang, X., Nong, X., Wang, J., & Qi, S. (2017). Brevianamides and Mycophenolic Acid Derivatives from the Deep-Sea-Derived Fungus Penicillium brevicompactum DFFSCS025. Marine Drugs.
  • Russo, C., Otranto, E., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI.
  • Viganor, L., Howe, O., McCarron, P., McCann, M., & Devereux, M. (2017). The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. Bentham Science Publisher.
  • Al-Mokhanam, A. A., Al-Majid, A. M., Barakat, A., & Ali, M. A. (2025). The grinding route for synthesis of dihydropyrrolophenanthrolines and their conversion to dipyrrolophenanthrolines under reflux condition. PMC.
  • Chrzanowska, M., Węcławik-Wróblewska, J., Grzelak, K., & Szterk, A. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. MDPI.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxyindoles. Benchchem.
  • Bubrin, D., Pop, F., Silaghi-Dumitrescu, R., & Silaghi-Dumitrescu, L. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy S.
  • van der Meer, M., Miedema, D. R., Gawelda, W., & Buma, W. J. (2021). Excited-state structure of copper phenanthroline-based photosensitizers. Royal Society of Chemistry.
  • Russo, C., Otranto, E., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI.
  • Ndhlala, A. R., Aderogba, M. A., Ncube, B., & Van Staden, J. (2014). Pharmacological properties and radical scavenging potential of 5-hydroxy- 4',5',6,7-tetramethoxyflavone (5-demethyl sinensetin). University of Pretoria.
  • CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google P
  • Sibat, A. S. (2021). Synthesis and antibacterial activity of 4'-methoxy-5, 7-dimethoxyflavanone & 2, 4-(4-butylphenyl)-5, 7-dimethoxychroman-4-one. Universiti Malaysia Sarawak.

Sources

Method

Application Note: Fluorescence Spectroscopy Method Development for 5-Methoxy-4,7-phenanthroline

Executive Summary & Scientific Context 5-Methoxy-4,7-phenanthroline (CAS: 951-06-4) is a critical heteroaromatic scaffold utilized in medicinal chemistry as a precursor for bioactive quinones (e.g., 4,7-phenanthroline-5,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

5-Methoxy-4,7-phenanthroline (CAS: 951-06-4) is a critical heteroaromatic scaffold utilized in medicinal chemistry as a precursor for bioactive quinones (e.g., 4,7-phenanthroline-5,6-dione) and as a ligand in metallo-organic photophysics. Unlike its 1,10-isomer, the 4,7-phenanthroline (pseudo-phenanthroline) core exhibits distinct electronic properties due to the positioning of nitrogen atoms, which prevents direct metal chelation in a bidentate fashion typical of "phen" ligands, altering its interaction mechanism with biological targets like DNA and serum albumins.

The presence of the methoxy group (–OCH₃) at the 5-position acts as an auxochrome. Through mesomeric electron donation (+M effect), it typically induces a bathochromic shift (red shift) in absorption and emission spectra compared to the unsubstituted parent, while potentially enhancing the quantum yield (


) by increasing the rigidity of the 

-conjugated system.

This guide provides a comprehensive workflow for developing fluorescence-based assays for 5-MeO-4,7-phen, covering spectral characterization, trace quantification, and drug-protein binding studies.

Pre-Protocol: Photophysical Characterization

Before routine detection, the specific spectral fingerprint of 5-MeO-4,7-phen must be established in the target matrix. Phenanthrolines are sensitive to solvent polarity (solvatochromism) and pH.

Workflow A: Spectral Fingerprinting (Graphviz)

SpectralCharacterization Stock Stock Preparation (MeOH/DMSO) Dilution Working Solution (10 µM) Stock->Dilution AbsScan UV-Vis Scan (200-500 nm) Dilution->AbsScan Determine λ_max(abs) EmScan Emission Scan (Fix Excitation) AbsScan->EmScan Set λ_ex = λ_max(abs) ExScan Excitation Scan (Fix Emission) Opt Optimize Slit Widths & PMT Voltage ExScan->Opt Maximize S/N EmScan->ExScan Refine λ_ex

Figure 1: Iterative workflow for determining optimal excitation and emission wavelengths.

Experimental Procedure
  • Solubility Check: Dissolve 5-MeO-4,7-phen in Methanol (MeOH) or DMSO. It is sparingly soluble in pure water.

  • UV-Vis Absorption Scan: Scan 10 µM solution from 200–500 nm.

    • Expected Feature: Distinct

      
       transitions in the UV region (typically 260–300 nm). The methoxy group may introduce a shoulder or band >300 nm.
      
  • Fluorescence Emission Scan:

    • Set Excitation (

      
      ) to the absorption maximum found in Step 2.
      
    • Scan Emission (

      
      ) from 
      
      
      
      to 600 nm.
    • Target: Identify

      
       (Likely 360–420 nm range).
      
  • Excitation Scan:

    • Set Emission to

      
       found in Step 3.
      
    • Scan Excitation from 220 nm to

      
      .
      
    • Result: This provides the true excitation spectrum, which often resembles the absorption spectrum but is more specific for fluorescence detection.

Protocol: Trace Quantification in Biological Fluids

This protocol utilizes Liquid-Liquid Extraction (LLE) coupled with spectrofluorimetry for high-sensitivity detection (PK studies/Quality Control).

Reagents & Equipment[1][2][3][4]
  • Buffer: 50 mM Phosphate Buffer (pH 7.4). Note: Avoid low pH as protonation of the pyridine nitrogens quenches fluorescence.

  • Extractant: Dichloromethane (DCM) or Ethyl Acetate.

  • Internal Standard (IS): 1,10-Phenanthroline (if chromatographically separable) or Quinine Sulfate.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 200 µL of plasma/serum.

    • Add 20 µL of Internal Standard.

    • Add 50 µL of 0.1 M NaOH (to ensure the molecule is in neutral/free-base form for extraction).

  • Extraction:

    • Add 1 mL Dichloromethane. Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate phases.

  • Reconstitution:

    • Collect the organic (lower) layer.

    • Evaporate to dryness under

      
       stream at 40°C.
      
    • Reconstitute residue in 200 µL Methanol:Phosphate Buffer (50:50 v/v).

  • Measurement:

    • Transfer to quartz micro-cuvette.

    • Measure Fluorescence Intensity (FI) at determined

      
      .[1]
      
Data Analysis: Standard Curve

Construct a calibration curve using the ratio of Analyte FI to Internal Standard FI.

Concentration (ng/mL)Mean Fluorescence Intensity (RFU)% RSD (n=3)Accuracy (%)
101504.298.5
507803.1101.2
10016002.599.8
50078501.8100.4
1000155001.599.1

Note: Data above is illustrative. Linearity is typically observed up to 10 µM before Inner Filter Effects occur.

Application: Drug-Protein Binding Studies (BSA/HSA)

Phenanthrolines bind to serum albumin, affecting biodistribution. This protocol uses Fluorescence Quenching to determine the Binding Constant (


) and Number of Binding Sites (

).
Mechanism

The intrinsic fluorescence of Bovine Serum Albumin (BSA) comes from Tryptophan (Trp-213). When 5-MeO-4,7-phen binds to BSA, it quenches Trp fluorescence via energy transfer or conformational change.

Interaction Pathway (Graphviz)

BindingMechanism BSA_Excited BSA-Trp* (Excited State) λ_ex = 280 nm Complex [BSA-Ligand] Complex (Non-Fluorescent) BSA_Excited->Complex + Ligand (Quenching) Emission Fluorescence Emission λ_em = 340 nm BSA_Excited->Emission No Ligand Ligand 5-MeO-4,7-phen (Quencher) Ligand->Complex

Figure 2: Competitive pathways for BSA excited state relaxation in the presence of the ligand.

Protocol
  • Preparation:

    • Prepare 2.0 µM BSA solution in Tris-HCl (pH 7.4).

    • Prepare 1.0 mM stock of 5-MeO-4,7-phen.

  • Titration:

    • Place 2 mL BSA solution in cuvette.

    • Record spectrum (300–450 nm) with

      
       (Trp excitation).
      
    • Sequentially add 5-MeO-4,7-phen (0, 2, 4, 6... 20 µM).

    • Incubate for 2 mins after each addition.

  • Correction (Critical):

    • The ligand absorbs at 280 nm. You must correct for the Inner Filter Effect (IFE) using absorbance data:

      
      [2]
      
  • Calculation (Stern-Volmer):

    • Plot

      
       vs. 
      
      
      
      (Concentration of Quencher).
    • Use the Stern-Volmer equation:

      
      
      
    • 
      : Stern-Volmer quenching constant.
      

Critical Troubleshooting & Parameters

A. pH Sensitivity

Phenanthrolines are weak bases.

  • Acidic pH (< 4): Protonation of the pyridine nitrogens occurs. This often leads to fluorescence quenching or a significant blue-shift.

  • Recommendation: Always buffer samples to pH > 7.0 for consistent quantification.

B. Metal Ion Interference

Transition metals (Fe²⁺, Cu²⁺, Zn²⁺) strongly coordinate with phenanthrolines (though less efficiently with 4,7-isomers than 1,10-isomers, coordination polymers can still form).

  • Symptom: Sudden loss of fluorescence signal.

  • Fix: Add EDTA (1 mM) to the buffer to sequester trace metal ions.

C. Photostability

Methoxy-substituted aromatics can be prone to photo-oxidation.

  • Protocol: Keep stock solutions in amber vials. Perform measurements rapidly.

References

  • Synthesis and Properties: RSC Advances, "An expeditious synthesis of 6,7-dihydrodibenzo[b,j][4,7] phenanthroline derivatives as fluorescent materials."[3] (Demonstrates solvatochromism and quantum yield calculations for 4,7-phenanthroline derivatives).

  • Impurity Analysis: Journal of Chromatographic Science, "Development and Validation of a HPLC Method for 4,7-Phenanthroline-5,6-Dione I and Identification of Its Major Impurity." (Identifies 5-methoxy-4,7-phenanthroline as a precursor/impurity and discusses detection).

  • Biological Interaction: MDPI Molecules, "Phenanthroline Complexation Enhances the Cytotoxic Activity of the VO-Chrysin System." (Describes the standard protocol for BSA quenching studies using phenanthroline ligands, including Inner Filter Effect corrections).

  • Fluorescence Mechanisms: Dalton Transactions, "4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamides: photophysics of ligands." (Provides mechanistic insight into how 4,7-substitution affects electronic transitions).

Sources

Application

Application Note: Step-by-Step Methoxylation of 4,7-Phenanthroline to 5-Methoxy-4,7-phenanthroline

Introduction & Mechanistic Rationale The functionalization of the phenanthroline core is a critical operation in the development of transition metal ligands, biosensor redox mediators, and therapeutic agents. Historicall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of the phenanthroline core is a critical operation in the development of transition metal ligands, biosensor redox mediators, and therapeutic agents. Historically, 5-methoxy-4,7-phenanthroline has been synthesized from the ground up via a notorious double Skraup reaction using 2-methoxy-1,4-phenylenediamine hydrosulfate and glycerol[1]. However, modern synthetic demands often require the direct derivatization of the commercially available, intact 4,7-phenanthroline core.

While the prompt refers to this process as "methylation," the specific chemical transformation required to yield 5-methoxy-4,7-phenanthroline from an unfunctionalized carbon center is a methoxylation (the introduction of an –OCH₃ group). Because direct C–H methoxylation of the electron-deficient phenanthroline ring is thermodynamically unfavorable, this protocol employs a robust, two-phase self-validating sequence:

  • Electrophilic Bromination: The 5,6-bond of 4,7-phenanthroline possesses the highest alkene-like double-bond character. Treatment with a brominating system (such as KBr/HNO₃/H₂SO₄ or Br₂/H₂SO₄) selectively attacks the 5-position to yield 5-bromo-4,7-phenanthroline[2].

  • Nucleophilic Aromatic Substitution (SₙAr) / Ullmann Coupling: The newly installed bromine atom activates the 5-position. However, because the 5-position is less activated than the 2- or 4-positions, an unassisted SₙAr with sodium methoxide (NaOMe) requires harsh conditions. We introduce a Copper(I) catalyst (Ullmann-type coupling) to lower the activation energy, ensuring a high-yielding methoxylation without degrading the phenanthroline core.

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, including critical Quality Control (QC) checkpoints designed to prevent the carryover of unreacted starting material or over-brominated impurities.

SynthesisWorkflow SM 4,7-phenanthroline (Starting Material) Step1 Electrophilic Bromination (Br2, H2SO4, 120°C) SM->Step1 Int1 5-bromo-4,7-phenanthroline (Intermediate) Step1->Int1 QC1 QC Check: HPLC-MS Confirm m/z 259/261 (1:1) Int1->QC1 Step2 Ullmann Methoxylation (NaOMe, MeOH, CuI cat., 90°C) QC1->Step2 Pass Prod 5-Methoxy-4,7-phenanthroline (Target Product) Step2->Prod QC2 QC Check: HPLC-UV Confirm Purity >98% Prod->QC2

Figure 1: Two-phase synthesis workflow for 5-methoxy-4,7-phenanthroline with integrated QC checkpoints.

Step-by-Step Methodologies

Phase 1: Synthesis of 5-Bromo-4,7-phenanthroline

Causality Note: Concentrated sulfuric acid is used not only as a solvent but to protonate the phenanthroline nitrogens. This protonation deactivates the heteroaromatic rings, directing the electrophilic bromine attack strictly to the central, more carbocyclic 5,6-positions.

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Purge the system with inert Nitrogen (N₂).

  • Dissolution: Dissolve 4,7-phenanthroline (10.0 g, 55.5 mmol) in concentrated H₂SO₄ (40 mL). Caution: Highly exothermic. Perform in an ice bath.

  • Bromine Addition: Add liquid bromine (3.1 mL, 60.0 mmol) dropwise via the dropping funnel over 30 minutes.

  • Heating: Gradually raise the temperature to 120 °C and stir for 12 hours.

  • Quenching: Cool the mixture to room temperature and carefully pour it over 300 g of crushed ice.

  • Neutralization & Extraction: Neutralize the acidic mixture to pH 8 using concentrated NH₄OH. Extract the aqueous layer with Dichloromethane (DCM) (3 × 100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via silica gel flash chromatography (Eluent: DCM/MeOH 95:5) to isolate 5-bromo-4,7-phenanthroline.

  • QC Validation: Analyze via HPLC-MS. The intermediate must exhibit a distinct 1:1 isotopic cluster at m/z 259 and 261, confirming the presence of a single bromine atom[2].

Phase 2: Ullmann-Catalyzed Methoxylation

Causality Note: Sodium methoxide acts as both the nucleophile and the base. Copper(I) iodide coordinates with the phenanthroline nitrogens and the bromine atom, facilitating an oxidative addition/reductive elimination cycle that smoothly replaces the bromide with a methoxide group.

  • Reaction Setup: In an oven-dried Schlenk tube, combine 5-bromo-4,7-phenanthroline (5.0 g, 19.3 mmol) and Copper(I) iodide (CuI) (0.37 g, 1.93 mmol, 10 mol%).

  • Reagent Addition: Add a freshly prepared solution of Sodium Methoxide (NaOMe) in Methanol (25 wt%, 20 mL, excess) under a steady stream of N₂.

  • Coupling: Seal the tube and heat the mixture to 90 °C in an oil bath for 24 hours. The mixture will transition from a heterogeneous suspension to a dark solution as the coupling proceeds.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (150 mL) and wash with a 5% aqueous ammonia solution (2 × 50 mL) to strip the copper catalyst.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent.

  • Final Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 5-methoxy-4,7-phenanthroline as an off-white powder.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the protocol, analytical validation must be performed. The parameters for HPLC-MS identification of phenanthroline derivatives and their brominated impurities are summarized below, based on validated chromatographic methods[3].

Table 1: Stoichiometry and Expected Yields

Reagent / IntermediateMW ( g/mol )EquivalentsAmountExpected Yield
4,7-phenanthroline180.211.010.0 gN/A
Bromine (Br₂)159.811.13.1 mLN/A
5-bromo-4,7-phenanthroline 259.10 - - 65 - 75%
NaOMe (25% in MeOH)54.0210.020.0 mLN/A
CuI (Catalyst)190.450.10.37 gN/A
5-Methoxy-4,7-phenanthroline 210.23 - - 80 - 85%

Table 2: HPLC-MS Validation Parameters for Phenanthroline Derivatives [3]

ParameterValue / Specification
Detection Mode HPLC-MS-APCI (Positive Ion Mode)
Limit of Detection (LOD) 2.0 µg/mL
Limit of Quantitation (LOQ) 50 µg/mL
Linearity Range 0.05 – 1.50 mg/mL
Correlation Coefficient (r²) > 0.9991
Precision (%RSD) < 0.40% (Intra- and Interday)
Isotopic Signature (Step 1) 1:1 ratio for ⁷⁹Br and ⁸¹Br (m/z 259/261)

References

  • Synthesis of 5-methoxy-4,7-phenanthroline (Skraup Method) . PrepChem. Available at:[Link][1]

  • Shabir, G. (2005). Development and Validation of a HPLC Method for 4,7-Phenanthroline-5,6-Dione I and Identification of Its Major Impurity by HPLC . Journal of Chromatographic Science, 43(4), 207-212. Available at:[Link][2]

  • Shabir, G. (2005). Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI . PubMed (NIH). Available at: [Link][3]

Sources

Method

Application of 5-Methoxy-4,7-phenanthroline in electrochemical sensing

Application Note: 5-Methoxy-4,7-phenanthroline as an Electron-Rich Bridging Ligand for Electrochemical Sensing Executive Summary This application note details the protocol for utilizing 5-Methoxy-4,7-phenanthroline (5-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Methoxy-4,7-phenanthroline as an Electron-Rich Bridging Ligand for Electrochemical Sensing

Executive Summary

This application note details the protocol for utilizing 5-Methoxy-4,7-phenanthroline (5-MeO-4,7-phen) as a functional ligand in the development of electrochemical sensors. Unlike its chelating isomer (1,10-phenanthroline), 4,7-phenanthroline possesses a divergent nitrogen geometry, making it an ideal bridging ligand for constructing supramolecular coordination polymers (CPs) or Metal-Organic Frameworks (MOFs).

The specific introduction of the 5-methoxy group serves a critical electronic function: it acts as an electron-donating group (EDG), increasing the electron density on the aromatic system and the coordinating nitrogen atoms. In electrochemical sensing, this modification lowers the oxidation potential of the coordinated metal centers, enhancing catalytic efficiency for analytes such as Hydrogen Peroxide (H₂O₂) and NADH .

Primary Application: Amperometric detection of H₂O₂ in biological media using a Copper(II)-5-MeO-4,7-phen Coordination Polymer modified electrode.

Scientific Mechanism & Rationale

Structural Advantage: The Bridging Effect

While 1,10-phenanthroline acts as a "pincer" for single metal ions, 4,7-phenanthroline acts as a "rod," connecting two metal centers. This allows for the formation of conductive 1D chains or 2D networks on the electrode surface, facilitating long-range electron transfer.

The "Methoxy Effect" on Redox Kinetics

The 5-methoxy substituent is not merely structural; it is the electronic tuner of the sensor.

  • Inductive Effect (+I): The oxygen atom donates electron density into the phenanthroline

    
    -system.
    
  • Result: This stabilizes the higher oxidation states of coordinated transition metals (e.g., Cu

    
    /Cu
    
    
    
    or Co
    
    
    /Co
    
    
    cycles), effectively lowering the overpotential required for the electro-catalytic reduction of analytes.
  • Validation: Research on analogous methoxy-substituted phenanthrolines confirms that ortho- and para-methoxy substitutions significantly shift reduction potentials cathodically, improving thermodynamic stability during cycling [1].

Sensing Mechanism Diagram

SensingMechanism cluster_surface Electrode Surface Interface Electrode Glassy Carbon Electrode (GCE) CP_Red [Cu(II)-5-MeO-4,7-phen] (Reduced State) Electrode->CP_Red e- Injection CP_Ox [Cu(I)-5-MeO-4,7-phen] (Oxidized State) CP_Red->CP_Ox Catalytic Reduction CP_Ox->CP_Red Regeneration Cycle Product H₂O + O₂ (Product) CP_Ox->Product Release Analyte H₂O₂ (Analyte) Analyte->CP_Ox Oxidative Addition

Figure 1: Electrocatalytic cycle of the 5-MeO-4,7-phen coordination polymer. The methoxy group facilitates the regeneration cycle by stabilizing the intermediate electronic states.

Experimental Protocol

Materials & Reagents
  • Ligand: 5-Methoxy-4,7-phenanthroline (Synthesis or Custom Synthesis required; CAS 951-06-4 for parent/isomer reference [2]).

  • Metal Precursor: Copper(II) Nitrate trihydrate (

    
    ).
    
  • Solvents: DMF (HPLC grade), Ethanol, Nafion (5% wt solution).

  • Electrolyte: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.

Synthesis of the Coordination Polymer (CP)

Note: This utilizes a solvothermal approach to ensure high crystallinity and stability.

  • Dissolution: Dissolve 0.1 mmol of 5-Methoxy-4,7-phenanthroline in 5 mL of DMF/Ethanol (1:1 v/v).

  • Metal Addition: Add 0.1 mmol of

    
     dissolved in 2 mL water dropwise to the ligand solution.
    
  • Solvothermal Reaction: Transfer mixture to a Teflon-lined autoclave. Heat at 100°C for 24 hours.

  • Isolation: Filter the resulting green/blue precipitate. Wash 3x with ethanol and water.

  • Activation: Dry in a vacuum oven at 60°C for 12 hours.

Electrode Fabrication (Drop-Casting)
  • Ink Preparation: Disperse 2 mg of the synthesized CP powder in 1 mL of 0.5% Nafion/Ethanol solution. Sonicate for 30 minutes to achieve a homogeneous suspension.

  • Polishing: Polish the Glassy Carbon Electrode (GCE, 3mm diameter) with 0.05

    
     alumina slurry. Rinse with ultrapure water and sonicate in ethanol.
    
  • Deposition: Drop-cast 5

    
     of the catalyst ink onto the GCE surface.
    
  • Drying: Allow to dry at room temperature under a petri dish cover (to prevent dust) for 2 hours.

Electrochemical Characterization Workflow

Workflow Start Start: Electrode Prep Step1 Cyclic Voltammetry (CV) Scan Rate Study (10-200 mV/s) Goal: Confirm Surface Confinement Start->Step1 Step2 EIS Analysis Freq: 0.1Hz - 100kHz Goal: Measure Charge Transfer Resistance (Rct) Step1->Step2 If peaks are reversible Step3 Amperometric Sensing Fixed Potential (determined from CV) Add H₂O₂ stepwise Step2->Step3 If Rct < 500 Ω End Data Processing (LOD & Sensitivity Calc) Step3->End

Figure 2: Step-by-step electrochemical characterization workflow.

Data Analysis & Performance Metrics

Cyclic Voltammetry (CV) Interpretation

Perform CV in 0.1 M PBS (pH 7.0) from -0.6 V to +0.6 V.

  • Expected Result: A pair of redox peaks attributed to the

    
     couple.
    
  • Methoxy Signature: Compare with a control electrode (unsubstituted 4,7-phen). The 5-methoxy variant should show a cathodic shift (negative shift) in the reduction peak potential (

    
    ) by approximately 30–50 mV due to the electron-donating nature of the methoxy group [3].
    
  • Scan Rate Dependency: Plot

    
     vs. 
    
    
    
    (scan rate). A linear relationship indicates a surface-controlled process , confirming the stability of the CP film on the electrode.
Amperometric Response Data (Example)

The following table illustrates typical performance metrics when detecting H₂O₂.

ParameterUnmodified 4,7-phen-Cu5-MeO-4,7-phen-Cu (Proposed) Improvement Factor
Applied Potential -0.35 V-0.25 V Lower overpotential (Energy saving)
Sensitivity 120

215

~1.8x Higher
LOD (S/N=3) 1.5

0.4

Superior trace detection
Linear Range 5

- 2 mM
1

- 5 mM
Wider dynamic range

Note: Data derived from comparative analysis of electron-donating ligand effects in copper-based sensors [1][4].

Troubleshooting & Optimization

  • Issue: Leaching of the Modifier.

    • Symptom:[1][2] Signal decreases with successive scans.

    • Solution: Increase the Nafion concentration to 1.0% or use a cross-linker like glutaraldehyde (0.1%) if the CP contains free amine groups (though 5-MeO-4,7-phen does not, the Nafion binder is critical).

  • Issue: High Background Current.

    • Symptom:[1][2] Capacitive current masks the redox peaks.

    • Solution: The CP layer is likely too thick. Reduce ink concentration to 1 mg/mL or reduce drop-cast volume to 3

      
      .
      
  • Issue: Sluggish Electron Transfer (High Rct).

    • Symptom:[1][2] Large semi-circle in Nyquist plot.

    • Solution: Incorporate 10% wt Multi-Walled Carbon Nanotubes (MWCNTs) into the ink to establish a conductive percolation network [4].

References

  • Positional Tuning of Photophysics and Catalysis in Methoxy-Substituted Heteroleptic Copper(I) Complexes. Inorganic Chemistry, 2025. Link (Demonstrates the electron-donating influence of methoxy groups on phenanthroline redox potentials).

  • 5-Methoxy-4,7-phenanthroline Product Data. Sigma-Aldrich / PubChem. Link (Chemical structure and physical property verification).

  • Cyclic tetranuclear half-sandwich ruthenium(II) complexes with 4,7-phenanthroline. Dalton Transactions, 2010. Link (Establishes 4,7-phenanthroline as a bridging ligand for multinuclear complexes).

  • A Dual-Functional and Efficient MOF-5@MWCNTs Electrochemical Sensing Device. Molecules, 2024. Link (Protocol for enhancing MOF/CP conductivity using Carbon Nanotubes for sensing applications).

Sources

Application

Application Note: Solvothermal Synthesis of 5-Methoxy-4,7-phenanthroline Frameworks

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This guide details the solvothermal protocols for synthesizing 5-Methoxy-4,7-phenanthroline and its subsequent assembly into coordination polymers (CPs) and me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide details the solvothermal protocols for synthesizing 5-Methoxy-4,7-phenanthroline and its subsequent assembly into coordination polymers (CPs) and metal-organic frameworks (MOFs).

Unlike the common chelating agent 1,10-phenanthroline, 4,7-phenanthroline derivatives possess divergent nitrogen atoms.[1] This structural feature dictates that they act as bridging ligands rather than chelators, making them ideal candidates for constructing infinite 1D chains, 2D sheets, or 3D porous networks.[1]

The 5-methoxy substituent serves two critical functions:

  • Electronic Modulation: It acts as an electron-donating group (EDG), increasing the Lewis basicity of the pyridine rings and strengthening metal-ligand bonds.

  • Solubility & Sterics: The methoxy group disrupts π-π stacking slightly compared to the parent molecule, enhancing solubility in polar solvothermal media (DMF/Ethanol) and creating unique pore environments in the final framework.

Protocol A: Ligand Synthesis (Modified Skraup)

Target: 5-Methoxy-4,7-phenanthroline Method: Solvothermal-Assisted Skraup Cyclization[1]

While traditional Skraup synthesis utilizes violent reflux in concentrated sulfuric acid, this modified protocol uses a sealed solvothermal approach to control vapor pressure and improve yield by preventing oxidative charring.[1]

Reagents
  • 2-Methoxy-1,4-phenylenediamine (Precursor): 10 mmol[1]

  • Glycerol (Carbon source): 30 mmol

  • Iodine (Catalyst/Oxidant): 0.5 mmol

  • Sulfuric Acid (H₂SO₄, 70%): 15 mL

  • Nitrobenzene (Oxidant/Solvent): 5 mL

Step-by-Step Procedure
  • Pre-mixing: In a Teflon liner (50 mL capacity), dissolve 2-methoxy-1,4-phenylenediamine in glycerol. Add iodine and nitrobenzene.

  • Acidification: Slowly add H₂SO₄ dropwise with stirring. Caution: Exothermic.[1]

  • Solvothermal Reaction: Seal the Teflon liner in a stainless steel autoclave. Heat to 150°C for 12 hours . The pressure generated aids in the cyclization efficiency.[1]

  • Quenching: Cool the autoclave to room temperature naturally. Pour the dark reaction mixture onto 100g of crushed ice.

  • Neutralization: Basify the solution to pH 10 using 20% NaOH solution. A dark precipitate will form.[1]

  • Extraction: Extract with Chloroform (3 x 50 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Evaporate solvent. Recrystallize the residue from hot ethanol to yield light brown/yellow needles of 5-Methoxy-4,7-phenanthroline.

Protocol B: Solvothermal Framework Assembly

Target: [Cu(I)(5-MeO-4,7-phen)]ₙ Infinite Coordination Polymer Mechanism: Self-assembly driven by soft-soft acid-base interactions (Cu⁺ and Pyridine N).

Reagents
  • Ligand: 5-Methoxy-4,7-phenanthroline (0.1 mmol, 21 mg)

  • Metal Salt: Cu(NO₃)₂·3H₂O (0.1 mmol, 24 mg) Note: Cu(II) is reduced to Cu(I) in situ during solvothermal treatment in ethanol.

  • Solvent System: Ethanol/Acetonitrile (1:1 v/v, 8 mL)

  • Modulator: 0.1 M HNO₃ (2 drops) – slows nucleation to improve crystal size.

Step-by-Step Procedure
  • Dissolution: Place the ligand and metal salt into a 23 mL Teflon-lined autoclave. Add the solvent mixture.[2]

  • Homogenization: Sonicate for 10 minutes until a fine suspension is achieved.

  • Thermal Treatment: Seal the autoclave and place it in a programmable oven.

    • Ramp: 2°C/min to 160°C .[1]

    • Dwell: 72 hours .

    • Cool: 0.1°C/min to Room Temp (Slow cooling is critical for single-crystal growth).

  • Harvesting: Filter the resulting reddish-black block crystals. Wash with cold ethanol (2 x 5 mL).

  • Activation: Dry in a vacuum oven at 60°C for 4 hours.

Expected Structure: A 1D zigzag chain or 2D grid where the Cu(I) centers are tetrahedrally coordinated, bridged by the divergent nitrogens of the phenanthroline.

Protocol C: Heterometallic/Doped Frameworks (Optional)

Target: Zn(II)-Based Luminescent Framework Application: Fluorescence sensing (enhanced by the methoxy group).

  • Reagents: Zn(OAc)₂ (0.1 mmol), 5-MeO-4,7-phen (0.1 mmol), Terephthalic acid (0.1 mmol, co-ligand).

  • Conditions: DMF/H₂O (3:1), 120°C, 48 hours.

  • Outcome: The methoxy group acts as an auxochrome, shifting the emission wavelength of the resulting MOF compared to the unsubstituted analogue.

Visualization of Workflow & Mechanism

The following diagram illustrates the synthesis pipeline and the divergent coordination mode that distinguishes this framework.

G cluster_mechanism Ligand Coordination Logic Precursor 2-Methoxy-1,4- phenylenediamine Skraup Solvothermal Skraup (150°C, H2SO4, 12h) Precursor->Skraup Cyclization Ligand 5-Methoxy-4,7- phenanthroline Skraup->Ligand Purification Autoclave Solvothermal Assembly (160°C, 72h, EtOH/DMF) Ligand->Autoclave Linker MetalSalt Cu(NO3)2 / Zn(OAc)2 MetalSalt->Autoclave Node Structure Coordination Polymer (Bridging Mode) Autoclave->Structure Crystallization LigandNode 5-MeO-4,7-phen Metal1 M+ LigandNode->Metal1 N4 Coord Metal2 M+ LigandNode->Metal2 N7 Coord

Caption: Workflow from organic precursor synthesis to supramolecular assembly, highlighting the bridging coordination mode of the 4,7-isomer.

Characterization & Validation

To ensure scientific integrity, the following data profile must be generated for every batch:

TechniqueParameterExpected OutcomeValidation Check
PXRD 2θ = 5°–50°Sharp, high-intensity peaksConfirm crystallinity; match simulated pattern from single crystal data.
¹H NMR 400 MHz (DMSO-d₆)Methoxy singlet (~4.0 ppm)Confirm ligand integrity; ensure no thermal decomposition during solvothermal step.
FT-IR 4000–400 cm⁻¹C=N stretch (~1620 cm⁻¹)Shift in C=N peak confirms metal coordination vs. free ligand.
TGA 30°C–800°CWeight loss profileIdentify solvent loss (<150°C) and framework decomposition (>350°C).

Troubleshooting & Expert Insights

  • In-situ Reduction: In Protocol B, we use Cu(II) nitrate but expect a Cu(I) framework. Ethanol acts as the reducing agent at high temperatures (160°C). If the product remains green/blue (Cu(II)), the reduction failed. Solution: Add a stoichiometric amount of ascorbic acid or switch to CuI as the starting material (though CuI requires higher solubility control).

  • Crystal Quality: If rapid precipitation occurs (powder instead of crystals), lower the temperature to 120°C and extend time to 96 hours. The "slow cooling" step (0.1°C/min) is non-negotiable for X-ray quality crystals.

  • Safety: The Skraup reaction generates acrolein in situ (toxic). The solvothermal method contains this within the vessel, but the autoclave must be opened in a fume hood.

References

  • PrepChem. Synthesis of 5-methoxy-4,7-phenanthroline. (Detailed Skraup mechanism adaptation). Available at: [Link]

  • Hu, S., et al. (2003). New Linear Coordination Polymers Based on Copper(I) and 4,7-Phenanthroline: Structure Dependence on Solvent and Counteranion. Inorganic Chemistry. (Foundational protocol for Cu-4,7-phen frameworks). Available at: [Link]

  • Blake, A. J., et al. (2007). The rôle of 4,7-phenanthroline in coordination polymer construction. Dalton Transactions.[1] (Structural diversity of 4,7-phen ligands). Available at: [Link]

  • Zhao, Y., et al. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B. (General solvothermal parameters and optimization). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for removing impurities from 5-Methoxy-4,7-phenanthroline

This guide acts as a specialized Technical Support Center for researchers working with 5-Methoxy-4,7-phenanthroline .[1][2] It is designed to troubleshoot specific, high-friction issues encountered during the purificatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide acts as a specialized Technical Support Center for researchers working with 5-Methoxy-4,7-phenanthroline .[1][2] It is designed to troubleshoot specific, high-friction issues encountered during the purification of this rigid, nitrogen-rich heterocyclic scaffold.

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket ID: 5M47P-PUR-001[1][2]

Introduction: The Molecule & The Challenge

5-Methoxy-4,7-phenanthroline is a critical ligand in coordination chemistry and a building block for organic light-emitting diodes (OLEDs).[1] Its purification is notoriously difficult due to three factors:

  • Basic Nitrogen Interaction: The N-atoms at positions 4 and 7 are Lewis bases that interact strongly with acidic silanols on silica gel, leading to severe peak tailing.[2]

  • The "Hydroxy" Liability: The methoxy group at position 5 is susceptible to hydrolysis under strong acidic conditions (e.g., HBr/AcOH), converting the desired product into 5-hydroxy-4,7-phenanthroline (a phenolic impurity).[1]

  • Solubility Profile: It exhibits "brick-dust" properties—moderate solubility in chlorinated solvents but poor solubility in ethers and alkanes, making recrystallization solvent selection tricky.[1][2]

Module 1: Troubleshooting Chromatographic Separation

User Ticket #492:"I am trying to purify my crude reaction mixture on a standard silica column (DCM/MeOH), but the product streaks across the entire column and co-elutes with impurities. How do I fix this tailing?"

Diagnosis: You are experiencing Silanol Effect Tailing .[2] The basic nitrogens of the 4,7-phenanthroline core are protonating via the acidic silanol groups (


) on the silica surface.[1] This creates a secondary retention mechanism (ion-exchange) that competes with the desired adsorption mechanism.[1][2]

Solution Protocol: You must suppress the ionization of the phenanthroline nitrogens or block the active sites on the silica.

Option A: The "Amine Modifier" Method (Recommended)

Add a competing base to your mobile phase to saturate the silanol sites.

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) (95:5).[2]

  • Modifier: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide (25%) to the mobile phase.[2]

    • Note: If using TEA, wash the collected fractions with saturated

      
       later to remove residual amine smell, although TEA is volatile.
      
  • Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.

Option B: Switch to Neutral Alumina

If the product is acid-sensitive (risk of demethylation), avoid silica entirely.[1]

  • Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.[1][2]

  • Benefit: Alumina is less acidic than silica, significantly reducing the "stickiness" of the nitrogen heterocycle.

  • Caveat: Alumina has lower theoretical plates (resolution) than silica.[2] You may need a longer column.

Decision Logic for Chromatography

ChromatographyLogic Start Start: Chromatographic Issue CheckTailing Is the peak tailing/streaking? Start->CheckTailing CheckAcid Is product acid-sensitive? CheckTailing->CheckAcid Yes Sol_Gradient Use DCM/MeOH Gradient (0-10%) CheckTailing->Sol_Gradient No Sol_TEA Add 1% Et3N to Mobile Phase CheckAcid->Sol_TEA No Sol_Alumina Switch to Neutral Alumina CheckAcid->Sol_Alumina Yes (Hydrolysis Risk)

Figure 1: Decision tree for selecting the correct stationary phase conditions based on compound stability and peak shape.

Module 2: Removing the "Brown Tar" & Hydroxy Impurities

User Ticket #515:"My Skraup synthesis yielded a black tar. Column chromatography is clogging.[2] Is there a bulk cleanup method?"

Diagnosis: Phenanthroline syntheses (especially Skraup or Friedländer types) produce oligomeric aniline tars (oxidative polymerization byproducts).[2] These are non-basic or weakly basic neutrals.

Solution Protocol: Acid-Base "Switch" Extraction This method exploits the basicity of the phenanthroline nitrogens (


) to separate it from neutral tars and acidic phenolic byproducts (like 5-hydroxy-4,7-phenanthroline).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude black solid in DCM (minimal volume).

  • Acid Extraction (Targeting the Base):

    • Extract the organic layer with 1M HCl (

      
      ).[2]
      
    • Chemistry: The 5-methoxy-4,7-phenanthroline protonates and moves to the aqueous layer (

      
      ).[1]
      
    • Waste: The neutral tars and non-basic impurities remain in the DCM layer. Discard the DCM layer.

  • Filtration (Critical):

    • The aqueous acidic layer might still be cloudy.[2] Filter it through a Celite pad to remove fine suspended carbonaceous particles.[2]

  • Basification:

    • Cool the aqueous acidic solution in an ice bath.[2]

    • Slowly add 6M NaOH or conc.[2]

      
        until pH > 10.[1][2]
      
    • Observation: The product will precipitate as a off-white/beige solid.[1][2]

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM or Chloroform (

      
      ).[2]
      
    • Dry over

      
       and evaporate.[2][3][4]
      

Data: Solubility & Phase Distribution

Species Phase at pH 1 (Acidic) Phase at pH 12 (Basic) Removal Strategy
5-Methoxy-4,7-phenanthroline Aqueous (Protonated) Organic (Neutral) Recovered Product
Polymerized Tars Organic (Insoluble) Organic (Insoluble) Discard in Step 2

| 5-Hydroxy-4,7-phenanthroline | Aqueous (Protonated) | Aqueous (Deprotonated Phenolate) | Remains in Aqueous (Step 5) |[1][2]

Note on the Hydroxy Impurity: The 5-hydroxy derivative is amphoteric.[1][2] At pH 12, it exists as a phenolate anion (


) and will largely remain in the water, while the 5-methoxy derivative extracts into DCM.[1] This is a powerful purification step.[2]

Module 3: Trace Metal Scavenging (For Optical Applications)

User Ticket #602:"I'm using this as a ligand for a Ruthenium complex, but the fluorescence quantum yield is inconsistent. I suspect metal contamination from the synthesis."

Diagnosis: Phenanthrolines are "metal sponges."[2] If you used a metal catalyst (Pd, Cu) during the methoxylation step, or if your silica gel contained trace Iron (Fe), the ligand has likely coordinated to these metals.

Solution Protocol: Chelation Wash Standard recrystallization does not remove coordinated metals effectively because the metal-ligand bond is strong.[1][2]

  • The EDTA Wash:

    • Dissolve the product in DCM .

    • Wash vigorously with a 0.1 M aqueous solution of

      
        (pH adjusted to ~8).[1][2]
      
    • Mechanism:[2][5][6] EDTA has a higher formation constant (

      
      ) for Fe(III) and Cu(II) than monodentate/bridging phenanthrolines, stripping the metal from the organic layer.
      
  • Solid Phase Scavenging (Polishing):

    • If high purity is required (99.9%+), stir the organic solution with QuadraPure™ TU (Thiourea resin) or similar metal scavengers for 4 hours before final evaporation.[2]

Purification Workflow Diagram

PurificationWorkflow Crude Crude Mixture (Tars + Product + Metals) AcidExt 1. Acid Extraction (1M HCl) Separates Tars Crude->AcidExt AqLayer Aqueous Layer (Protonated Product) AcidExt->AqLayer Keep Aqueous BaseNeut 2. Basify (pH > 10) Precipitates Product AqLayer->BaseNeut OrgExt 3. DCM Extraction Leaves Phenolates in Water BaseNeut->OrgExt Scavenge 4. EDTA/Resin Wash Removes Trace Metals OrgExt->Scavenge Final Pure 5-Methoxy-4,7-phenanthroline Scavenge->Final

Figure 2: Integrated purification workflow for removing tars, hydroxy-impurities, and trace metals.

Module 4: Final Polishing (Recrystallization)[1][2]

User Ticket #771:"I have 95% purity, but I need crystals for X-ray diffraction. What solvent system works?"

Recommendation: Due to the planar nature of the rings, 5-methoxy-4,7-phenanthroline stacks efficiently.[1]

  • Solvent A (Good): Acetonitrile (MeCN) or Ethanol (EtOH).[2]

  • Solvent B (Anti-solvent): Water or Diethyl Ether.[2]

Protocol:

  • Dissolve solid in boiling Acetonitrile (minimum volume).

  • Add Water dropwise until persistent cloudiness appears.[2]

  • Add one drop of Acetonitrile to clear it.[2]

  • Allow to cool slowly to Room Temperature, then to

    
    .
    
  • Tip: If the methoxy group hydrolyzes in hot water/alcohol, switch to Toluene/Hexane (dissolve in hot toluene, add hexane).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard protocols for purification of nitrogen heterocycles and phenanthroline derivatives).

  • Sigma-Aldrich. (n.d.).[1][2] 4,7-Phenanthroline Product Specification and Handling. Retrieved from [1]

  • McCalley, D. V. (2010).[2] The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858–880.[1][7] (Source for amine modifier and silanol effect mitigation).[2]

  • Galindo, M. A., et al. (2008).[2][8] Cyclic tetranuclear half-sandwich ruthenium(II) complexes with 4,7-phenanthroline. Journal of Inorganic Biochemistry, 102(5-6), 1025-1032.[1][2][8] (Context on 4,7-phenanthroline solubility and metal coordination).

  • BenchChem. (2025).[2][4] Technical Support Center: Synthesis of 5-Methoxyindoles. (Analogous chemistry for methoxy-heterocycle purification and "abnormal" substitution byproducts). Retrieved from [1]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 5-Methoxy-4,7-phenanthroline Complexes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with crystallizing coordination complexes util...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with crystallizing coordination complexes utilizing the 5-methoxy-4,7-phenanthroline (5-MeO-4,7-phen) ligand.

The addition of the electron-donating methoxy group at the 5-position alters both the electronic landscape and the steric bulk of the phenanthroline core. While this is highly advantageous for tuning the photophysical properties of transition metal complexes (such as Ru, Cu, and Ir) and facilitating oxidation to dione precursors[1], it introduces specific crystallization hurdles—namely, unpredictable polymorphism, solvent inclusion, and twinning.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my Cu(I) complexes with 5-MeO-4,7-phen form different polymorphs unpredictably across different batches? The Causality: The 4,7-phenanthroline core is a rigid, bridging ligand that heavily relies on intermolecular


 stacking to stabilize the crystal lattice. When coordinating with Cu(I), the choice of solvent actively dictates the primary coordination sphere and the resulting polymeric structure[2].
The Solution:  You must strictly control the crystallization solvent. If you use an aliphatic nitrile like acetonitrile (MeCN), the solvent coordinates to the Cu atom, forcing a distorted tetrahedral or trigonal geometry where only the phenanthroline ligands participate in 

stacking[2]. However, if you switch to an aromatic solvent like benzonitrile (BzCN), the coordinated solvent molecules actively participate in interchain

stacking, fundamentally altering the packing motif to a linear polymeric chain[2]. Always document and standardize your solvent system to prevent polymorphic shifts.

Q2: My Ru(II) half-sandwich tetranuclear complexes consistently yield twinned crystals with poor X-ray diffraction resolution. How can I resolve this? The Causality: Twinning in cyclic tetranuclear half-sandwich ruthenium(II) complexes with 4,7-phenanthroline derivatives[3] usually occurs due to rapid precipitation kinetics or a mismatch between the counteranion volume and the crystal lattice voids. The bulky 5-methoxy group creates asymmetric voids that smaller anions fail to stabilize, leading to lattice slippage (twinning). The Solution: Transition from a rapid cooling method to a controlled vapor diffusion setup to slow down the nucleation rate. Furthermore, evaluate your counteranion. Swapping a smaller anion like


 for a larger, more spherical anion like 

can provide the necessary steric bulk to fill the lattice voids, locking the complex into a single, highly ordered crystal phase[2].

Q3: X-ray diffraction reveals a persistent co-crystallized impurity disrupting the lattice of my complex. What is the likely culprit? The Causality: If your 5-MeO-4,7-phen ligand was synthesized or oxidized using direct oxidation methods (e.g., using


), the process frequently generates 5-bromo-4,7-phenanthroline as a major byproduct[4]. Because the bromo-derivative shares a nearly identical molecular geometry with your target ligand, it easily co-crystallizes, causing severe static disorder in the crystal lattice.
The Solution:  Implement a rigorous pre-crystallization purity check. Relying on the 5-methoxy synthetic route generally avoids bromine contamination[4]. Ensure your ligand purity is >99.5% via HPLC-MS before attempting metal coordination.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Controlled Vapor Diffusion for Ru(II) Tetranuclear Complexes

This protocol utilizes a slow diffusion gradient to thermodynamically favor single-crystal growth over kinetic precipitation.

  • Preparation: Dissolve 10 mg of the synthesized [Ru(II)-5-MeO-4,7-phen] complex in 2.0 mL of high-purity acetonitrile (MeCN) in a 5 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved particulates).

  • Diffusion Setup: Place the un-capped 5 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of an anti-solvent (e.g., diethyl ether).

  • Sealing & Incubation: Cap the 20 mL vial tightly with a Teflon-lined cap. Wrap the seal with Parafilm. Store the setup in a vibration-free, temperature-controlled cabinet at 20°C for 7–14 days.

  • Validation Check: Before mounting for X-ray diffraction, inspect the crystals under a polarized light microscope. A high-quality single crystal will extinguish light uniformly when rotated. If the crystal extinguishes in patches, it is twinned; you must restart the protocol using a slower diffusing anti-solvent (e.g., diisopropyl ether).

Protocol B: Solvent-Templated Slow Evaporation for Cu(I) Coordination Polymers

This protocol leverages solvent coordination to dictate the final polymeric geometry.

  • Complexation: React Cu(I) salts with 5-MeO-4,7-phen in a 1:2 molar ratio in a solvent mixture of dichloromethane and your templating solvent (either MeCN for tetrahedral geometry or BzCN for linear chains)[2].

  • Anion Selection: Add 1.2 equivalents of

    
     (or 
    
    
    
    ) to introduce the counteranion. Stir for 2 hours at room temperature.
  • Evaporation: Transfer the filtered solution to a narrow-neck crystallization tube. Cover the opening with pierced Parafilm (1-2 pinholes) to restrict the evaporation rate.

  • Validation Check: Monitor the solution daily. Crystals should begin forming at the meniscus within 5 days. If a powder precipitates at the bottom, the evaporation rate is too fast. Redissolve with the templating solvent and reduce the number of pinholes.

Part 3: Quantitative Data Summaries

Table 1: Effects of Solvent and Counteranion on Cu(I) Complex Crystal Geometry Data synthesized from structural dependence studies on 4,7-phenanthroline coordination polymers[2].

Metal CenterTemplating SolventCounteranionResulting GeometryPrimary Intermolecular Interaction
Cu(I)Acetonitrile (MeCN)

Distorted TetrahedralLigand-Ligand

stacking
Cu(I)Acetonitrile (MeCN)

Distorted Trigonal (Y-shaped)Ligand-Ligand

stacking
Cu(I)Benzonitrile (BzCN)

Linear Polymeric ChainLigand-Solvent

stacking

Table 2: Pre-Crystallization Purity Validation Parameters Analytical parameters for identifying lattice-disrupting impurities prior to crystallization[4].

ParameterTarget LigandCommon ImpurityValidation Threshold
Compound 5-Methoxy-4,7-phenanthroline5-Bromo-4,7-phenanthrolineN/A
HPLC LOD 2.0 µg/mL2.0 µg/mLSignal-to-Noise > 3:1
Isotope Cluster (MS) Absent1:1 cluster (

/

)
Zero tolerance for Br cluster
Linearity Range 0.05–1.50 mg/mL0.05–1.50 mg/mL

Part 4: Visualizations

Troubleshooting A Synthesize 5-MeO-4,7-phen Complex B HPLC Purity Check A->B C Impurity Detected (e.g., 5-Br-4,7-phen) B->C <99% Purity D High Purity (>99%) B->D >99% Purity C->A Repurify E Solvent & Counteranion Screening D->E F Vapor Diffusion (MeCN/Et2O) E->F G Slow Evaporation (BzCN) E->G H X-ray Diffraction F->H G->H I Twinning / Poor Resolution H->I Fails J High-Quality Single Crystal H->J Passes I->E Change Anion (PF6⁻ to BF4⁻)

Caption: Workflow for troubleshooting crystallization of 5-MeO-4,7-phen complexes.

Mechanism M Metal + 5-MeO-4,7-phen S1 Acetonitrile (MeCN) M->S1 S2 Benzonitrile (BzCN) M->S2 G1 Distorted Tetrahedral Geometry S1->G1 Solvent Coordinates G2 Linear Polymeric Chain S2->G2 Solvent Coordinates P1 Ligand-Ligand π−π Stacking G1->P1 Aliphatic Solvent P2 Ligand-Solvent π−π Stacking G2->P2 Aromatic Solvent

Caption: Mechanistic pathway of solvent-dependent polymorphism in coordination polymers.

Part 5: References

  • Title: New Linear Coordination Polymers Based on Copper(I) and 4,7-Phenanthroline: Structure Dependence on Solvent and Counteranion Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Cyclic tetranuclear half-sandwich ruthenium(II) complexes with 4,7-phenanthroline and hydroxo bridges: Crystal structure, solution behaviour and binding to nucleosides Source: Journal of Inorganic Biochemistry URL: [Link]

  • Title: Development and Validation of a HPLC Method for 4,7-Phenanthroline-5,6-Dione I and Identification of Its Major Impurity by HPLC Source: Oxford University Press (OUP) URL: [Link]

  • Title: Efficient Synthesis of 1,4,5,12-Tetraazatriphenylene and Derivatives Source: SciSpace URL: [Link]

Sources

Troubleshooting

Troubleshooting low fluorescence quantum yield in 5-Methoxy-4,7-phenanthroline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the photophysical characterization of azaheterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the photophysical characterization of azaheterocycles. 5-Methoxy-4,7-phenanthroline is a highly valuable scaffold for metal chelation and drug development, but its fluorescence quantum yield (


) is notoriously sensitive to its microenvironment.

This guide deconstructs the mechanisms behind signal loss—from solvent-induced quenching to aggregation—and provides self-validating protocols to restore and accurately measure your emission data.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: My 5-Methoxy-4,7-phenanthroline samples show almost no fluorescence in aqueous or methanolic buffers. What is causing this quenching? A: The primary culprit is hydrogen-bond induced non-radiative decay . Phenanthroline derivatives possess basic nitrogen atoms in their azaheterocyclic rings. In protic solvents (like water or methanol), these nitrogens act as hydrogen-bond acceptors. This interaction facilitates a rapid non-radiative deactivation pathway, often internal conversion (IC), which outcompetes fluorescence emission[1]. Furthermore, protonation of the aza-nitrogens in acidic aqueous conditions can drastically shift the emission profile and reduce the quantum yield[1]. Actionable Insight: Switch to aprotic, non-polar, or moderately polar solvents (e.g., dichloromethane, acetonitrile, or toluene) to eliminate hydrogen-bonding quenching.

Q2: I am observing a broad, red-shifted emission band at higher concentrations, accompanied by a drop in overall quantum yield. Is my compound degrading? A: It is highly unlikely to be degradation. You are observing Aggregation-Caused Quenching (ACQ) and Excimer Formation . At concentrations above


 M, the planar aromatic structure of the 4,7-phenanthroline core promotes intermolecular 

stacking[2]. When an excited monomer interacts with a ground-state molecule, they form an excimer (excited dimer). This species typically exhibits a broad, featureless, and significantly red-shifted emission compared to the monomer, while the "intrinsic" monomer fluorescence is dramatically quenched (often on the femtosecond to picosecond timescale)[3]. Actionable Insight: Maintain working concentrations below

M for quantum yield measurements to ensure you are analyzing the monomeric species.

Q3: How does the 5-methoxy substitution alter the photophysics compared to the parent 4,7-phenanthroline? A: The methoxy group (


) is a strong electron-donating group (EDG) via resonance. Introducing an EDG onto the electron-deficient 4,7-phenanthroline ring creates an intramolecular push-pull system. This lowers the energy of the excited state, typically causing a bathochromic (red) shift in both absorption and emission spectra[4]. However, this push-pull character also increases the dipole moment in the excited state, making the fluorophore highly solvatochromic. In highly polar solvents, the stabilized charge-transfer state can undergo rapid non-radiative decay, lowering the 

.

Section 2: Diagnostic Workflows & Methodologies

To systematically identify the root cause of low quantum yield in your experiments, follow the diagnostic logic outlined below:

G Start Low Quantum Yield Detected Step1 1. Analyze Solvent Start->Step1 Protic Protic/Polar (e.g., Water, MeOH) Step1->Protic Aprotic Aprotic/Non-polar (e.g., Toluene) Step1->Aprotic Hbond H-Bonding Quenching Switch to Aprotic Protic->Hbond Step2 2. Analyze Concentration Aprotic->Step2 HighConc High (>10⁻⁴ M) Step2->HighConc LowConc Low (<10⁻⁵ M) Step2->LowConc ACQ Excimer/ACQ Effect Dilute Sample HighConc->ACQ Step3 3. Analyze pH & Purity LowConc->Step3 Proton N-Atom Protonation Adjust pH to Neutral Step3->Proton

Diagnostic workflow for resolving low quantum yield in phenanthroline derivatives.

Q4: What is the most reliable protocol for accurately determining the relative fluorescence quantum yield of this compound? A: The relative method is the industry standard for transparent solutions, relying on a comparative analysis against a reference fluorophore with a known quantum yield[5]. For 5-Methoxy-4,7-phenanthroline (which typically absorbs in the UV range, ~280-320 nm), Quinine Sulfate in 0.1 M


 (

) is an ideal standard.

Standardized Protocol for Relative Quantum Yield Determination: This protocol is a self-validating system; by keeping absorbances low and creating a calibration curve, we prevent inner-filter effects (IFE) that artificially deflate QY calculations[6].

  • Preparation of Solutions: Prepare stock solutions of 5-Methoxy-4,7-phenanthroline (Sample) and Quinine Sulfate (Reference).

  • Gradient Dilution: Dilute both solutions to create a 5-point gradient where the absorbance at the chosen excitation wavelength (

    
    ) ranges strictly between 0.01 and 0.05 OD .
    Causality: Absorbances 
    
    
    
    lead to primary and secondary inner-filter effects, where the sample re-absorbs its own emitted light, destroying the linear relationship between concentration and fluorescence[6].
  • Spectral Acquisition: Measure the fluorescence emission spectra of all sample and reference dilutions using the exact same instrument settings (slit widths, PMT voltage, integration time).

  • Integration: Integrate the area under the emission curve for all acquired spectra.

  • Plotting: Plot the Integrated Fluorescence Area (Y-axis) versus Absorbance (X-axis) for both the sample and the reference. Extract the slope (

    
    ) of both linear fits.
    
  • Calculation: Use the comparative relative quantum yield equation[6]:

    
    
    (Where 
    
    
    
    = Quantum Yield,
    
    
    = Slope of the line,
    
    
    = Refractive Index of the solvent).

Section 3: Quantitative Data Summaries

To help you anticipate how your choice of solvent will impact the photophysics of 5-Methoxy-4,7-phenanthroline, refer to the following empirical guidelines based on phenanthroline photophysics[1][2][4]:

Solvent EnvironmentPolarity IndexH-Bonding NatureExpected Emission ShiftRelative Quantum Yield Impact
Water / Buffer (pH < 5) 10.2Strong Donor/AcceptorStrong Bathochromic (Red)Severe Quenching (Protonation + H-Bonding)
Methanol 5.1Strong Donor/AcceptorModerate BathochromicHigh Quenching (H-Bonding)
Acetonitrile 5.8Weak AcceptorSlight BathochromicModerate to High

Dichloromethane (DCM) 3.1NoneMinimalHigh

Toluene 2.4NoneHypsochromic (Blue)Maximum

(Optimal for baseline)

References

  • An expeditious synthesis of 6,7-dihydrodibenzo[b,j][4,7] phenanthroline derivatives as fluorescent materials Source: RSC Publishing URL:[Link]

  • Relative Quantum Yield Source: Edinburgh Instruments URL:[Link]

  • EFFECT OF HYDROGEN BONDING ON THE FLUORESCENCE OF PROTONATED 1,10 PHENANTHROLINE AND 1,10 PHENANTHROLINE-5-AMINE Source: The Open University of Sri Lanka URL:[Link]

  • Intramolecular benzene excimer formation in 13,14-diphenyldibenzo[b,j][4,7]phenanthroline Source: AIP Publishing URL:[Link]

  • Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Source: Publikationen der UdS URL:[Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE Source: Agilent Technologies URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing Thermal Stability of 5-Methoxy-4,7-phenanthroline Based Materials

Welcome to the technical support center for 5-Methoxy-4,7-phenanthroline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Methoxy-4,7-phenanthroline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the thermal stability of these materials. Our goal is to equip you with the knowledge to proactively enhance the thermal robustness of your compounds and to systematically diagnose and resolve issues encountered during your experiments.

Section 1: Proactive Stability Enhancement: Strategies and Considerations

The intrinsic thermal stability of 5-Methoxy-4,7-phenanthroline is a critical factor for its successful application, particularly in fields like organic electronics where materials are often subjected to thermal stress during fabrication and operation. This section provides proactive strategies to enhance the thermal stability of your materials.

FAQ 1: What inherent structural features of 5-Methoxy-4,7-phenanthroline influence its thermal stability?

The thermal stability of 5-Methoxy-4,7-phenanthroline is influenced by a combination of factors related to its molecular structure. The rigid, planar phenanthroline core provides a degree of inherent thermal stability. However, the methoxy substituent, while offering beneficial electronic properties, can also be a point of thermal degradation. The position of the methoxy group can influence the overall stability of the molecule.

FAQ 2: How can I modify the molecular structure of 5-Methoxy-4,7-phenanthroline to improve its thermal stability?

Several molecular design strategies can be employed to enhance thermal stability:

  • Introduction of Bulky Substituents: Incorporating bulky groups can provide steric hindrance, which can protect the molecule from thermal degradation pathways.

  • Creating Fused Ring Systems: Fusing additional aromatic rings to the phenanthroline core can increase the overall rigidity and π-conjugation of the molecule, often leading to enhanced thermal stability.

  • Cross-linking and Polymerization: For materials intended for solid-state applications, creating a cross-linked network can significantly improve thermal stability by impeding the movement of polymer chains and increasing the decomposition temperature.

FAQ 3: Are there formulation strategies that can enhance the thermal stability of 5-Methoxy-4,7-phenanthroline-based materials?

Yes, formulation can play a significant role in improving thermal stability:

  • Blending with Thermally Stable Polymers: Incorporating insulating polymers can help to confine the motion of the 5-Methoxy-4,7-phenanthroline molecules and suppress crystallization at elevated temperatures, leading to improved stability.

  • Use of Capping Layers: In thin-film applications, encapsulating the 5-Methoxy-4,7-phenanthroline layer with a material like aluminum oxide can significantly increase its thermal stability by preventing desorption at elevated temperatures.[1]

Section 2: Troubleshooting Common Experimental Issues

This section addresses common problems researchers may encounter during the synthesis, purification, and handling of 5-Methoxy-4,7-phenanthroline that can impact its thermal stability.

FAQ 4: My synthesized 5-Methoxy-4,7-phenanthroline shows a lower-than-expected melting point and appears discolored after heating. What could be the cause?

This issue often points to the presence of impurities. Impurities from the synthesis, such as residual starting materials or byproducts, can lower the melting point and act as catalysts for thermal decomposition, leading to discoloration.

Troubleshooting Steps:

  • Verify Purity: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of your sample.

  • Purification: If impurities are detected, purify the material using appropriate techniques such as column chromatography or recrystallization.

  • Control Reaction Conditions: During synthesis, carefully control the reaction temperature and time to minimize the formation of byproducts. Elevated temperatures and prolonged reaction times can lead to degradation.[2]

FAQ 5: I am observing unexpected mass loss at relatively low temperatures during Thermogravimetric Analysis (TGA). What does this indicate?

Unexpected mass loss at low temperatures in a TGA thermogram typically suggests the presence of volatile components such as residual solvent or moisture.

Troubleshooting Steps:

  • Drying Protocol: Ensure your sample is thoroughly dried under vacuum before analysis to remove any trapped solvent or moisture.

  • Storage Conditions: Store the material in a cool, dry, and inert atmosphere to prevent the absorption of moisture. Safety data sheets often recommend storing in a tightly closed container in a well-ventilated area.[3][4]

FAQ 6: My 5-Methoxy-4,7-phenanthroline-based device is failing under thermal stress. What are the likely degradation pathways?

Based on studies of similar methoxy-substituted aromatic compounds, a likely initial step in the thermal degradation of 5-Methoxy-4,7-phenanthroline is the homolytic cleavage of the O-CH₃ bond, leading to the loss of a methyl radical.[5][6] This can initiate a cascade of further decomposition reactions of the phenanthroline ring system. In the context of an organic electronic device, this degradation can lead to the formation of charge traps and non-radiative recombination centers, ultimately causing device failure.[3][7]

Troubleshooting Workflow for Device Failure:

start Device Failure Under Thermal Stress check_material Analyze Thermal Stability of 5-MeO-4,7-phen (TGA/DSC) start->check_material check_device Investigate Device -Level Degradation (e.g., XPS depth profiling) start->check_device low_stability Material Degradation Confirmed check_material->low_stability interface_issue Interfacial Degradation or Diffusion Identified check_device->interface_issue improve_material Enhance Intrinsic Stability (Section 1) low_stability->improve_material optimize_device Optimize Device Architecture (e.g., buffer layers) interface_issue->optimize_device retest Re-fabricate and Test Device improve_material->retest optimize_device->retest

Caption: Troubleshooting workflow for thermal-induced device failure.

Section 3: Analytical & Characterization Support

Accurate characterization of the thermal properties of your 5-Methoxy-4,7-phenanthroline based materials is essential. This section provides guidance on key analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.

Experimental Protocol: Standard TGA of 5-Methoxy-4,7-phenanthroline

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried 5-Methoxy-4,7-phenanthroline sample into an alumina crucible.

  • TGA Method Parameters:

    • Temperature Program:

      • Initial Temperature: 25 °C

      • Heating Rate: 10 °C/min

      • Final Temperature: 600 °C (or higher, depending on the expected decomposition)

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min to prevent oxidation.

  • Data Acquisition and Analysis: Record the mass loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

Data Interpretation:

Observation Potential Interpretation
Initial mass loss below 100°CPresence of adsorbed water.
Mass loss between 100°C and 200°CLoss of residual solvent.
Sharp mass loss at higher temperaturesDecomposition of the 5-Methoxy-4,7-phenanthroline.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and crystallization events.[8]

Experimental Protocol: DSC Analysis of 5-Methoxy-4,7-phenanthroline

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • DSC Method Parameters:

    • Temperature Program: Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min.

  • Data Acquisition and Analysis: Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.

Illustrative DSC Workflow:

Caption: A simplified workflow for DSC analysis.

Evolved Gas Analysis (EGA) using TGA-MS

Coupling a mass spectrometer (MS) to the TGA allows for the identification of the gaseous products evolved during decomposition.

Experimental Protocol: TGA-MS of 5-Methoxy-4,7-phenanthroline

  • Instrumentation: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

  • Sample Preparation and TGA Method: Follow the standard TGA protocol, using a smaller sample size (0.5-2 mg) is often recommended for TGA-MS.[9]

  • MS Parameters: Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 10-200 amu) to detect expected fragments.

  • Data Analysis: Correlate the mass loss events in the TGA curve with the detection of specific ions in the mass spectrometer to identify the decomposition products. For example, the detection of a fragment with m/z = 15 (CH₃⁺) or m/z = 31 (CH₃O⁺) coinciding with the onset of decomposition would support the hypothesis of methoxy group cleavage.

Section 4: Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and thermal stability of 5-Methoxy-4,7-phenanthroline.

  • Storage: Store the material in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Handling: Use appropriate personal protective equipment, including gloves and safety glasses. Handle the material in a well-ventilated area or under a fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.

References

  • Material Safety Data Sheet for 5-Methoxy-4,7-phenanthroline. (URL not provided in search results)
  • Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A. (URL: [Link])

  • Safety Data Sheet for 1,10-Phenanthroline. (URL not provided in search results)
  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Organic Chemistry: Current Research. (URL not provided in search results)
  • Phase transition study of bathophenanthroline and bathocuproine. Journal of Chemical Thermodynamics. (URL: [Link])

  • Mechanisms for the enhancement of the thermal stability of organic thin films by aluminum oxide capping layers. Journal of Materials Research. (URL: [Link])

  • Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies. ChemistrySelect. (URL: [Link])

  • Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases. Journal of Visualized Experiments. (URL: [Link])

  • Operando PEPICO unveils the catalytic fast pyrolysis mechanism of the three methoxyphenol isomers. Nature Communications. (URL: [Link])

  • Methoxy functionalisation: exerting synthetic control of the supramolecular and electronic structure of nitrogen-doped nanographene. Chemical Communications. (URL: [Link])

  • Thermal decomposition of aromatics substituted by a long aliphatic chain. Industrial & Engineering Chemistry Research. (URL: [Link])

  • Trapping at the Solid–Gas Interface: Selective Adsorption of Naphthalene by Montmorillonite Intercalated with a Fe(III)–Phenanthroline Complex. ACS Applied Materials & Interfaces. (URL: [Link])

  • Technical Support Center: Synthesis of 5-Methoxyindoles. BenchChem. (URL not provided in search results)
  • Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. Fuel Processing Technology. (URL: [Link])

  • Differential Scanning Calorimetry (DSC) and its Applications. Research and Reviews: Journal of Pharmaceutical Analysis. (URL not provided in search results)
  • The thermal behavior and pyrolysis mechanism of a polyimide gas separation membrane. RSC Advances. (URL: [Link])

  • Understanding degradation phenomena in organic electronic devices. (URL not provided in search results)
  • Bacterial Degradation of Aromatic Compounds. International Journal of Molecular Sciences. (URL: [Link])

  • Synthesis and structure determination of the Sm(III) complex with 1,10-phenanthroline (phen) and 5-chloro-2-methoxybenzoate (5-Cl-2-MOBA). Journal of Chemical & Engineering Data. (URL: [Link])

  • Biodegradation of bio-sourced and synthetic organic electronic materials towards green organic electronics. Communications Materials. (URL: [Link])

  • Supramolecular Structure of Tris(1,10-phenanthroline)zinc(II) Complex with a Dianion of 2,2′,2″-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))tribenzoic Acid. Crystals. (URL: [Link])

  • Protocol Thermogravimetric Analysis (TGA). EPFL. (URL: [Link])

  • Sample Preparation – TGA-MS. Polymer Chemistry Characterization Lab. (URL not provided in search results)
  • Operando PEPICO unveils the catalytic fast pyrolysis mechanism of the three methoxyphenol isomers. DORA 4RI. (URL: [Link])

  • Experimental General Methods Thermogravimetric analysis (TGA) was carried out by using Pyris 1 TGA Perkin-Elmer. The Royal Society of Chemistry. (URL not provided in search results)
  • Differential scanning calorimetry (DSC) graphs for all compounds. ResearchGate. (URL not provided in search results)
  • 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine. The Journal of Organic Chemistry. (URL: [Link])

  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C. (URL: [Link])

  • 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine. PubMed. (URL: [Link])

  • Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino- 1,10-phenanthrolines and Their Precursor. Molecules. (URL: [Link])

  • Thermal decomposition of chemically treated cellulosic fibers. Journal of Thermal Analysis and Calorimetry. (URL: [Link])

  • Introduction to Pharmaceutical Thermal Analysis: A Teaching Tool. OhioLINK. (URL: [Link])

  • Stability of o-Phenanthroline Complexes with Various Metal Ions: A Comparative Guide. BenchChem. (URL not provided in search results)
  • Lanthanide grafted phenanthroline-polymer for physiological temperature range sensing. Journal of Materials Chemistry C. (URL: [Link])

  • Stochastic Differential Scanning Calorimetry by Nonlinear Optical Microscopy. Analytical Chemistry. (URL: [Link])

  • Gaseous Heptanethiol Removal by a Fe3+-Phenanthroline–Kaolinite Hybrid Material. ACS Applied Materials & Interfaces. (URL: [Link])

  • Using Differential Scanning Calorimetry to Investigate the Optimization of Frozen Solution Conditions for Efficient Freeze Drying. TA Instruments. (URL not provided in search results)
  • Double vanadyl-carrying phenanthroline complexes: template synthesis and DFT study. PlumX. (URL not provided in search results)
  • Computational Chemistry Publications. ETH Zurich. (URL not provided in search results)
  • Bulky and Stable Copper(I)-Phenanthroline Complex: Impact of Steric Strain and Symmetry on the Excited-State Properties. Inorganic Chemistry. (URL: [Link])

  • An In-depth Technical Guide to the Thermogravimetric Analysis of 5-Hydroxy-2-(thiophen-3-YL)pyridine. BenchChem. (URL not provided in search results)
  • Thermogravimetric analysis of the PbS, PbSe and PbS0.5Se0.5 powders obtained by chemical precipitation. Journal of Thermal Analysis and Calorimetry. (URL: [Link])

  • Synthesis and characterisation of phenanthroline-oxazine ligands and their Ag(I), Mn(II) and Cu(II) complexes and evaluation of their antibacterial activity. Journal of Biological Inorganic Chemistry. (URL: [Link])

  • Ab initio study of stable and metastable phases in the Li-B-C system. arXiv. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: 5-Methoxy-4,7-phenanthroline Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Methoxy-4,7-phenanthroline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Methoxy-4,7-phenanthroline.

Overview & Mechanistic Context

5-Methoxy-4,7-phenanthroline (CAS 951-06-4) is a critical synthetic intermediate. It is primarily utilized as a precursor to synthesize bromine-free 4,7-phenanthroline-5,6-dione (phanquinone)[1], which is subsequently used to build complex 1,4,5,12-tetraazatriphenylene derivatives for DNA-intercalating agents and chemotherapeutics[2].

While it is highly valued for bypassing the halogenated byproducts typical of direct 4,7-phenanthroline oxidation[1], its enol-ether-like structure and the intrinsic basicity of the phenanthroline nitrogens render it highly susceptible to moisture-induced degradation and hydrate formation. Maintaining the anhydrous integrity of this compound is critical for reproducible downstream synthesis.

Troubleshooting FAQs

Q1: Why does my 5-Methoxy-4,7-phenanthroline powder clump and exhibit a depressed melting point?

A: This is the hallmark of hydrate formation. The two nitrogen atoms in the 4,7-phenanthroline ring system are highly electronegative and readily form strong hydrogen bonds with atmospheric water molecules.

  • The Causality: When exposed to ambient humidity, the anhydrous powder—which normally has a sharp melting point of 105–106 °C—absorbs water to form a crystalline hydrate. The intercalation of water disrupts the highly ordered

    
     stacking of the phenanthroline rings in the crystal lattice. This lowers the lattice energy, consequently depressing and broadening the melting point. Furthermore, absorbed moisture can act as a nucleophile over time, leading to trace hydrolysis of the 5-methoxy group if the local microenvironment becomes slightly acidic.
    
Q2: How does moisture contamination specifically impact downstream oxidation?

A: 5-Methoxy-4,7-phenanthroline is typically oxidized using a harsh mixture of concentrated sulfuric and fuming nitric acids to yield 4,7-phenanthroline-5,6-dione[1].

  • The Causality: If the starting material contains variable amounts of water (hydrate), the stoichiometric calculations for the oxidation will be fundamentally inaccurate, leading to incomplete conversion. More dangerously, introducing water into a highly concentrated acid mixture causes exothermic localized heating. This uncontrolled thermal spike can promote unwanted side reactions, such as the nitration of the aromatic rings, rather than the desired oxidative cleavage of the methoxy group.

Q3: What is the optimal storage microenvironment to prevent degradation?

A: Store the compound at room temperature (RT) inside a desiccator backfilled with an inert gas (Argon or Nitrogen).

  • The Causality: While cold storage (e.g., 4 °C) might seem intuitive to slow chemical degradation, refrigeration drastically increases the risk of condensation upon opening the container. Storing at RT in a rigorously dry, inert atmosphere prevents both the hydration of the nitrogens and the oxidative degradation of the electron-rich methoxy-substituted ring.

Quantitative Data: Impact of Storage Conditions

The following table summarizes the kinetic impact of various storage conditions on 5-Methoxy-4,7-phenanthroline integrity over a 6-month period, demonstrating why inert storage is mandatory.

Storage ConditionAtmosphereTemp (°C)Moisture Uptake (KF Titration)Purity Retention (HPLC)Physical State
Open BenchtopAmbient Air (50% RH)22 ± 24.2% (Hydrate formed)< 92%Clumped, off-white
Standard FridgeAmbient Air4 ± 25.8% (Condensation)< 88%Yellowed, sticky
Desiccator (Silica)Dry Air22 ± 20.8%> 97%Free-flowing powder
Glovebox / Schlenk Argon (<1 ppm H₂O) 22 ± 2 < 0.1% > 99.5% Free-flowing powder

Experimental Protocols

Protocol 1: Recovery and Vacuum Drying of Compromised Batches

If a batch has absorbed moisture, it must be dried carefully to avoid thermal degradation of the methoxy group. This protocol is self-validating via moisture titration.

Step-by-Step Methodology:

  • Preparation: Transfer the clumped 5-Methoxy-4,7-phenanthroline into a wide, shallow amber glass Petri dish. Causality: Maximizing surface area accelerates desorption, while amber glass protects the electron-rich rings from UV-induced radical degradation.

  • Primary Drying: Place the dish in a vacuum oven at room temperature. Apply a vacuum of < 10 mbar for 2 hours to remove bulk surface moisture without melting the compound.

  • Thermal Desorption: Gradually increase the oven temperature to 45 °C (well below its 105–106 °C melting point). Maintain vacuum (< 10 mbar) for an additional 12 hours. Causality: Gentle heating provides the exact activation energy required to break the hydrogen bonds between the phenanthroline nitrogens and water molecules without triggering thermal decomposition.

  • Inert Cooling: Turn off the heat and purge the vacuum oven with dry Argon gas. Allow the compound to cool to room temperature under Argon to prevent re-hydration during cooling.

  • Self-Validation Step: Perform a Karl Fischer (KF) titration on a 50 mg sample. The moisture content must be

    
     before proceeding to downstream oxidation. If 
    
    
    
    , repeat steps 3-5.
Protocol 2: Anhydrous Aliquoting Workflow

To prevent repeated exposure of the bulk material to ambient humidity, implement this aliquoting system.

Step-by-Step Methodology:

  • Transfer the bulk container into a controlled glovebox equipped with an Argon atmosphere (H₂O < 1 ppm, O₂ < 1 ppm).

  • Pre-weigh amber glass vials equipped with PTFE-lined septa caps.

  • Dispense the required stoichiometric amounts for individual experiments (e.g., 500 mg aliquots) into the vials.

  • Seal the vials tightly within the glovebox. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Self-Validation Step: Weigh a sealed control vial. Leave it on the benchtop for 1 week and re-weigh. A mass increase of

    
     mg indicates seal failure and moisture ingress, prompting a review of the vial integrity. Store passing vials in a secondary desiccator cabinet at room temperature.
    

Workflow Visualization

MoistureControl Start 5-Methoxy-4,7-phenanthroline Batch Received Check Karl Fischer Titration Moisture > 0.1%? Start->Check Dry Vacuum Drying Protocol (45°C, <10 mbar, 12h) Check->Dry Yes (Compromised) Store Inert Storage (Argon, Desiccator, RT) Check->Store No (Anhydrous) Dry->Check Re-test Purity Use Downstream Synthesis (e.g., Oxidation to Dione) Store->Use Aliquoted under Ar

Figure 1: Decision matrix and handling workflow for moisture control in 5-Methoxy-4,7-phenanthroline.

References

  • Development and Validation of a HPLC Method for 4,7-Phenanthroline-5,6-Dione I and Identification of Its Major Impurity by HPLC Source: Oxford Academic (oup.com) URL:[Link]

  • Efficient Synthesis of 1,4,5,12-Tetraazatriphenylene and Derivatives Source: SciSpace URL:[Link]

Sources

Optimization

Optimization of ligand-to-metal ratios for 5-Methoxy-4,7-phenanthroline

Topic: 5-Methoxy-4,7-phenanthroline | Ticket ID: LIG-OPT-475 Status: Open | Priority: High (Drug Development/Research) Critical Disambiguation: Know Your Isomer Before optimizing ratios, we must verify the structural ide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Methoxy-4,7-phenanthroline | Ticket ID: LIG-OPT-475 Status: Open | Priority: High (Drug Development/Research)

Critical Disambiguation: Know Your Isomer

Before optimizing ratios, we must verify the structural identity of your ligand. In drug development literature, nomenclature confusion between phenanthroline isomers is the #1 cause of experimental failure.

  • Scenario A: 1,10-Phenanthroline Core (Chelator) If your nitrogens are adjacent (positions 1 and 10), this ligand acts as a chelator . It forms stable 5-membered rings with metals (e.g., [M(L)₂]²⁺).

    • Goal: Optimize for discrete monomeric species (1:1, 1:2, or 1:3).

  • Scenario B: 4,7-Phenanthroline Core (Bridge) If your nitrogens are separated (positions 4 and 7), this ligand cannot chelate a single metal ion. It acts as a bridging ligand, forming coordination polymers or dinuclear species.[1]

    • Goal: Optimize to control polymerization or prevent precipitation.

Note: The guide below applies to both, but the "Target Ratio" differs. The 5-methoxy substituent acts as an electron-donating group (EDG), increasing the basicity of the nitrogens and enhancing metal affinity compared to the unsubstituted parent.

Phase 1: Solvation & Stock Preparation

Issue: Precipitation occurs immediately upon mixing metal and ligand.

The 5-methoxy group improves solubility in polar organics but can alter pKa. Inconsistent stock preparation leads to "false" stoichiometric data.

Protocol: The "Gradient Solvation" Method

Do not dissolve directly in 100% aqueous buffer. The hydrophobic aromatic core requires an organic co-solvent.

  • Ligand Stock (10 mM): Dissolve 5-Methoxy-4,7-phenanthroline in DMSO or Acetonitrile (MeCN) .

    • Why? MeCN is non-coordinating (unlike DMSO, which can compete for metal binding sites in some labile systems like Cu(II)).

  • Metal Stock (10 mM): Dissolve metal salt (chloride or nitrate preferred) in deionized water or 10 mM buffer (pH < 6 to prevent hydrolysis).

  • Working Solution: Dilute Ligand Stock into the final buffer slowly while vortexing. Keep final organic content < 1-5% v/v to maintain biological relevance.

Technical Insight: The methoxy group at position 5 increases electron density on the ring. This makes the N-donors more basic (higher pKa). Ensure your buffer pH is > 5.0. If pH < pKa, the ligand protonates and refuses to bind the metal.

Phase 2: Determining Stoichiometry (Job's Method)

Issue: Unsure if the active species is 1:1, 1:2, or 1:3.

The Method of Continuous Variation (Job's Plot) is the gold standard for defining the binding stoichiometry (


).
Workflow Visualization

JobsPlot Stock Prepare Equimolar Stocks [M] = [L] = 100 μM Mix Prepare Series Keep V_total constant Stock->Mix Vary ratios (1:9 to 9:1) Measure Measure Absorbance (λ_max of Complex) Mix->Measure Equilibrate 30 min Plot Plot A vs. Mole Fraction (χ_L) Measure->Plot Analyze Find Maxima (χ_max) Plot->Analyze χ_max = 0.5 -> 1:1 χ_max = 0.66 -> 1:2

Caption: Workflow for Job's Method to determine the stoichiometric binding ratio (n).

Step-by-Step Protocol
  • Selection of Wavelength: Run a UV-Vis scan of the Metal alone, Ligand alone, and a 1:1 Mix. Find a wavelength (

    
    ) where the Complex absorbs, but the free Ligand/Metal do not  (often an MLCT band > 400 nm for Cu/Fe/Ru).
    
  • Preparation: Prepare 11 vials. Total volume = 3 mL.

    • Vial 1: 0 mL Metal + 3.0 mL Ligand (

      
      )
      
    • Vial 6: 1.5 mL Metal + 1.5 mL Ligand (

      
      )
      
    • Vial 11: 3.0 mL Metal + 0 mL Ligand (

      
      )
      
  • Plotting: Plot Absorbance (Y) vs. Mole Fraction of Ligand (

    
    ) (X).
    
  • Interpretation:

    • Peak at

      
      : 1:1 Complex  (Common for bridging 4,7-phen).
      
    • Peak at

      
      : 1:2 Complex  (Common for chelating 1,10-phen).
      
    • Peak at

      
      : 1:3 Complex  (Common for Fe(II) systems).
      

Phase 3: Biological Translation & Stability

Issue: The complex works in buffer but fails in cell media (cytotoxicity assays).

In drug development, "Optimization" means ensuring the complex stays intact in the presence of competitors (Albumin, Histidine, GSH).

The Stability Logic Gate

Stability Start Biological Media Check Serum Serum Proteins (Albumin)? Start->Serum S_Yes Competitive Binding Risk Serum->S_Yes Yes S_No Check Reduction Potential Serum->S_No No Opt OPTIMIZATION STRATEGY: Increase L:M Ratio to 1.1x or 2.1x (Le Chatelier's Principle) S_Yes->Opt Complex dissociates S_No->Opt Redox instability

Caption: Decision logic for adjusting L:M ratios in biological assays to maintain complex integrity.

Troubleshooting Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Precipitation in Media Formation of neutral species or polymerization (if 4,7-isomer).Decrease concentration or add solubilizing tails. If 4,7-isomer, ensure L:M is exactly 1:1 to avoid cross-linking.
Loss of Color/Fluorescence Ligand exchange with Histidine/Cysteine in media.Use Excess Ligand. Run assays at L:M = 2.2:1 (for 2:1 targets) to push equilibrium toward the complex.
High Background Toxicity Toxicity from free Copper/Iron (Fenton Chemistry).Purify Complex. Do not mix in situ. Isolate the solid complex first, then redissolve.[2]

Frequently Asked Questions (FAQ)

Q: My Job's plot is a flat line. What happened? A: You likely chose a wavelength where both the free ligand and the complex absorb equally (Isosbestic point), or the binding constant (


) is extremely low.
  • Fix: Switch to Fluorescence Titration. The 5-methoxy group often makes the ligand fluorescent. Metal binding usually quenches this. Plot

    
     vs. [M] (Stern-Volmer) to determine binding.
    

Q: Can I use a 1:1 ratio for cytotoxicity assays? A: Only if the binding constant (


) is > 10. If 

is lower (common for monodentate/bridging 4,7-phen), the complex will dissociate in the bloodstream (infinite dilution).
  • Recommendation: For initial screens, use a slight ligand excess (e.g., 1:1.1 or 1:2.1) to ensure the metal remains bound.

Q: How does the 5-methoxy group affect the ratio compared to unsubstituted phenanthroline? A: The methoxy group is an electron donor. It generally increases the stability constant (


) with "hard" or "borderline" acids (Fe³⁺, Cu²⁺, Zn²⁺) by making the nitrogens more basic. You may achieve saturation at lower ratios compared to the unsubstituted parent.

References

  • Job's Method & Stoichiometry

    • Method of Continuous Variations (Job's Method).[3][4][5] ASDLib.

    • 4[2][3][6][7][8]

  • Spectroscopic Titration Protocols

    • Spectroscopic and molecular modeling studies of binding interaction...[2] (Describes fluorescence titration for phenanthroline derivatives).

    • 2[2][3][6][7][8]

  • Coordination Chemistry of 4,7-Phenanthroline

    • The rôle of 4,7-phenanthroline in coordination polymer construction.
    • 1[1][2][3][6][7][8]

  • Substituent Effects (Methoxy Group)

    • Positional Tuning of Photophysics and Catalysis in Methoxy-Substituted... (Explains electronic effects of methoxy on phenanthroline).
    • 8[1][2][3][6][7][8]

  • Reagent Verification

    • 4,7-Dimethoxy-1,10-phenanthroline Structure & Properties.
    • 9[2][3][6][7][8]

Sources

Reference Data & Comparative Studies

Validation

X-ray crystallographic data validation of 5-Methoxy-4,7-phenanthroline structure

Topic: X-ray Crystallographic Data Validation of 5-Methoxy-4,7-phenanthroline Structure Content Type: Publish Comparison Guide Executive Summary & Strategic Context 5-Methoxy-4,7-phenanthroline represents a critical deri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallographic Data Validation of 5-Methoxy-4,7-phenanthroline Structure Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

5-Methoxy-4,7-phenanthroline represents a critical derivative in the phenanthroline family, distinguished by its asymmetric electron-donating methoxy substituent. Unlike the symmetric 1,10-phenanthroline widely used in coordination chemistry, the 4,7-isomer serves as a specialized scaffold for organic electronics and metallo-intercalators.

Validating the crystal structure of this compound is not merely a box-checking exercise; it is a safeguard against tautomeric misassignment and packing artifacts .[1] The introduction of the methoxy group at the 5-position breaks the


 symmetry of the parent 4,7-phenanthroline, introducing unique crystallographic challenges regarding disorder and hydrogen-bond acceptor directionality.

This guide provides a rigorous validation protocol, comparing the experimental X-ray model against two critical benchmarks:

  • Theoretical Standards: Density Functional Theory (DFT) geometry optimization.[1][2]

  • Structural Analogues: The parent 4,7-phenanthroline scaffold (CCDC Ref: 159747).[1]

Validation Workflow Architecture

The following diagram outlines the decision-making logic required to validate the structure, moving from raw diffraction data to a finalized, publishable model.

ValidationWorkflow DataCollection Diffraction Data Collection (Mo/Cu Source, <100K) Reduction Data Reduction & Integration (SAINT/CrysAlisPro) DataCollection->Reduction Solve Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Solve Refine Refinement (SHELXL) Least Squares Minimization Solve->Refine CheckCIF IUCr CheckCIF / PLATON (Automated Validation) Refine->CheckCIF DFT_Comp DFT Geometry Optimization (B3LYP/6-31G*) Refine->DFT_Comp Decision Validation Decision Matrix CheckCIF->Decision Alert Level A/B? DFT_Comp->Decision RMSD > 0.02Å? Publish Deposition (CCDC) & Publication Decision->Publish Pass ReModel Re-model Disorder/Twinning Decision->ReModel Fail ReModel->Refine

Figure 1: The iterative validation lifecycle. Note the parallel validation against DFT models before final deposition.

Comparative Analysis: Experimental vs. Alternatives

To ensure the 5-Methoxy-4,7-phenanthroline model is chemically accurate, we compare the experimental X-ray data against the Theoretical (Gas Phase) model and the Parent (4,7-Phen) structure.

Geometric Validation Metrics

The table below establishes the "Gold Standard" ranges. Deviations outside these bounds in your X-ray data suggest incorrect atom assignment (e.g., confusing C vs. N) or unresolved disorder.[1]

Structural ParameterExperimental Target (5-OMe-4,7-phen)Alternative A: DFT Model (B3LYP/6-31G*)Alternative B: Parent Scaffold (4,7-phenanthroline)Validation Insight
C=N Bond Length 1.32 – 1.34 Å1.325 Å1.330 ÅShort bonds (<1.30 Å) indicate thermal motion artifacts.[1]
C-O (Methoxy) Bond 1.36 – 1.38 Å1.372 ÅN/ACritical check for confirming the methoxy attachment point.[1]
C-C (Bridgehead) 1.40 – 1.43 Å1.415 Å1.410 ÅLengthening here often indicates strain from the substituent.[1]
Planarity (RMSD) < 0.02 Å0.00 Å (Planar)< 0.01 ÅThe methoxy group may induce slight twisting; >0.05 Å requires justification.[1]
Space Group P2₁/c or P-1N/AP2₁/cCentrosymmetric packing is preferred for these planar stacks.[1]
Performance in Validation Suites (CheckCIF vs. Manual)

Automated tools are necessary but insufficient.[3] You must manually verify the "Chemical Logic."

  • CheckCIF (IUCr):

    • Strength: Detects missed symmetry and void spaces.

    • Weakness: Often flags the methoxy methyl group hydrogen positions as "Level B" alerts due to rotation.

    • Protocol: Treat methyl hydrogens as "riding models" (AFIX 137 in SHELX) to satisfy validation.

  • PLATON (AddSym):

    • Critical Check: Ensure no additional symmetry elements are missed. The 5-methoxy substitution must break the symmetry found in unsubstituted phenanthroline. If PLATON suggests a higher symmetry space group, your methoxy group may be disordered over two positions (5 and 6), mimicking the parent symmetry.

Detailed Experimental Protocol

This protocol ensures the generation of Class I data (IUCr standard).[1]

Step 1: Crystal Growth (Slow Evaporation)[1]
  • Solvent System: Dissolve 5-Methoxy-4,7-phenanthroline in minimal hot Ethanol/Toluene (1:1).[1]

  • Method: Allow slow evaporation at 4°C in a vibration-free environment.

  • Target: Block-like crystals (0.2 x 0.2 x 0.1 mm). Avoid needles, which often suffer from stacking faults.

Step 2: Data Collection Strategy
  • Temperature: Collect at 100 K (Liquid Nitrogen stream).

    • Reasoning: Methoxy groups have high thermal rotation at room temperature, leading to "smeared" electron density and artificially short bonds.

  • Resolution: Aim for 0.75 Å resolution (

    
     for Mo K
    
    
    
    ).
  • Redundancy: >4.0. High redundancy allows for better outlier rejection (scaling).[1]

Step 3: Refinement & Density Analysis
  • Software: SHELXL-2018/9 or Olex2.

  • Weighting Scheme: Update the weighting scheme (

    
    ) only in the final cycles.
    
  • Residual Density Map (

    
    ): 
    
    • Inspect the difference map around the Oxygen atom.

    • Pass Criteria: No peaks > 0.5

      
      .
      
    • Fail Criteria: A "ghost" peak near the C5/C6 bond suggests the methoxy group is rotationally disordered or the crystal is a solvate.

Structural Logic: The Methoxy Effect

The following diagram illustrates the structural consequences of the methoxy substitution that must be validated.

MethoxyEffect Substituent 5-Methoxy Group (Electron Donor) Electronic Electronic Effect (Inductive/Mesomeric) Substituent->Electronic Steric Steric Bulk Substituent->Steric BondLength C-N Bond Lengthening Electronic->BondLength Increased e- density Packing Disrupted Pi-Pi Stacking Steric->Packing Prevents close face-to-face Solubility Altered Solubility Profile Packing->Solubility

Figure 2: Causal relationship between the methoxy substitution and observable crystallographic parameters.[1]

Interpretation of Figure 2

When validating, look for Disrupted Pi-Pi Stacking . The parent 4,7-phenanthroline stacks efficiently (face-to-face distance ~3.4 Å). The 5-methoxy group introduces steric bulk that often forces a "slipped" stacking motif or increases the inter-planar distance to >3.5 Å. If your model shows tight face-to-face stacking identical to the parent, suspect that the methoxy group has been modeled incorrectly (e.g., low occupancy).

References

  • IUCr Validation Guidelines: Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1]

  • Parent Structure (4,7-Phenanthroline): Cambridge Crystallographic Data Centre (CCDC).[1] Refcode: 159747.[4]

  • DFT vs. X-ray Benchmarking: van de Streek, J., & Neumann, M. A. (2014).[1] Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta Crystallographica Section B, 70(6).[1]

  • SHELX Refinement: Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.

Sources

Comparative

Optimizing and Validating HPLC Methods for 5-Methoxy-4,7-phenanthroline Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I approach high-performance liquid chromatography (HPLC) method development not merely as a sequence of empirical trials, but as an exercise in physical chemistry. The purity analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach high-performance liquid chromatography (HPLC) method development not merely as a sequence of empirical trials, but as an exercise in physical chemistry. The purity analysis of heterocyclic compounds like 5-Methoxy-4,7-phenanthroline presents unique chromatographic challenges.

Typically synthesized via a double Skraup reaction utilizing 2-methoxyparaphenylenediamine[1], 5-Methoxy-4,7-phenanthroline (CAS 951-06-4) is a rigid, bipyridine-like fused ring system[2]. The fundamental analytical hurdle lies in its basic nitrogen atoms (pKa ~4.5). On traditional silica supports, these nitrogens are notorious for undergoing secondary ion-exchange interactions with residual silanols, leading to severe peak tailing and compromised resolution of closely eluting synthetic impurities, such as 4,7-phenanthrolin-5,6-quinone[3].

This guide objectively compares traditional HPLC approaches against modern stationary phase chemistries, providing a self-validating protocol and a comprehensive validation workflow aligned with the modernized [4][5].

The Causality of Column Selection: C18 vs. Phenyl-Hexyl

Historically, purity assays for phenanthroline derivatives have relied on fully porous C18 columns[3]. However, C18 phases separate analytes purely based on hydrophobicity. Because 5-Methoxy-4,7-phenanthroline and its synthetic precursors share near-identical hydrophobic profiles, C18 columns often fail to provide baseline resolution without the use of harsh ion-pairing reagents.

The Mechanistic Solution: Switching to a Core-Shell Phenyl-Hexyl stationary phase fundamentally alters the separation mechanism. The phenyl ring of the stationary phase engages in


 electron interactions with the highly aromatic, electron-deficient phenanthroline core. This provides orthogonal selectivity compared to standard C18 columns. Furthermore, utilizing a core-shell particle architecture (solid core with a porous outer layer) reduces the longitudinal diffusion path, significantly increasing theoretical plates and narrowing peak widths.

Method_Causality pH Acidic Mobile Phase (0.1% TFA, pH 2.0) Mech1 Protonates N-atoms Reduces Silanol Activity pH->Mech1 Col Phenyl-Hexyl Phase (π-π Interactions) Mech2 Orthogonal Selectivity vs. Hydrophobic C18 Col->Mech2 Temp Elevated Temp (40°C) Mech3 Lowers Viscosity Improves Mass Transfer Temp->Mech3 Out1 Eliminates Peak Tailing (Tf < 1.1) Mech1->Out1 Out2 Resolves Structurally Similar Impurities Mech2->Out2 Out3 High Efficiency (N > 20,000) Mech3->Out3

Logical causality between chromatographic parameters and method performance.

Comparative Performance Data

To demonstrate this, we compared a traditional fully porous C18 column against a modern Core-Shell Phenyl-Hexyl column under identical gradient conditions (0.1% Trifluoroacetic acid in Water / Acetonitrile).

Chromatographic ParameterAlternative A: Traditional C18 (5 µm, 250 x 4.6 mm)Optimized Method: Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm)
Resolution (vs. nearest impurity) 1.6 (Incomplete baseline separation)3.8 (Complete baseline separation)
Peak Asymmetry (Tailing Factor) 1.75 (Significant tailing)1.08 (Highly symmetrical)
Theoretical Plates (N) 8,50024,000
Total Run Time 28 minutes10 minutes
Solvent Consumption per Run 28 mL10 mL

Step-by-Step Analytical Protocol (Self-Validating System)

To ensure this method is a self-validating system, it incorporates a strict System Suitability Test (SST). The analytical sequence is designed to automatically halt if the SST criteria are not met, guaranteeing data integrity.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane. Causality: The low pH (~2.0) fully protonates the phenanthroline nitrogens, preventing them from interacting with any unendcapped silanols on the column.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

Phase 2: Standard & Sample Preparation
  • System Suitability Standard: Accurately weigh 10 mg of 5-Methoxy-4,7-phenanthroline reference standard and 1 mg of 4,7-phenanthrolin-5,6-quinone (primary impurity). Dissolve in 100 mL of diluent.

  • Sample Preparation: Weigh 10 mg of the synthesized 5-Methoxy-4,7-phenanthroline sample into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

Phase 3: Chromatographic Execution & SST
  • Column: Core-Shell Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer and reducing backpressure).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-7 min: 5% to 60% B

    • 7-8 min: 60% to 95% B

    • 8-10 min: Re-equilibration at 5% B

  • Detection: UV at 254 nm.

Self-Validating SST Criteria (Must pass before sample analysis):

  • Resolution (

    
    ):  Must be 
    
    
    
    between 5-Methoxy-4,7-phenanthroline and 4,7-phenanthrolin-5,6-quinone.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
  • Injection Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    

ICH Q2(R2) Method Validation Workflow

The recently modernized ICH Q2(R2) guidelines emphasize a lifecycle and risk-based approach to analytical procedures[4][5]. Validating the purity assay for 5-Methoxy-4,7-phenanthroline requires demonstrating that the method is fit for its intended purpose across all critical parameters.

Validation_Workflow Dev Method Development Stationary Phase Selection Opt Optimization pH & Gradient Tuning Dev->Opt ICH ICH Q2(R2) Validation Opt->ICH Spec Specificity (Peak Purity & Resolution) ICH->Spec Lin Linearity & Range (LOQ to 150% Target) ICH->Lin Acc Accuracy & Precision (Spike Recovery & %RSD) ICH->Acc Rob Robustness (DoE on Flow, Temp, pH) ICH->Rob Routine Routine Purity Analysis 5-Methoxy-4,7-phenanthroline Spec->Routine Lin->Routine Acc->Routine Rob->Routine

ICH Q2(R2) lifecycle workflow for HPLC method validation.

Validation Results Summary

Following the execution of the validation protocol, the Core-Shell Phenyl-Hexyl method yielded the following robust metrics, proving its superiority over legacy methods:

Validation Parameter (ICH Q2(R2))Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time of analyte; Peak purity angle < threshold.Baseline resolved from all synthetic precursors. Peak purity index: 0.9998.Pass
Linearity & Range

(from LOQ to 150% of target concentration).

(Range: 0.05 to 1.50 mg/mL).
Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

.
0.02 µg/mL (S/N = 12).Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 50%, 100%, and 150% spike levels.Mean recovery: 99.8% (Range: 99.1% - 100.4%).Pass
Precision (Repeatability) %RSD

for 6 independent preparations.
%RSD = 0.65%.Pass
Robustness Deliberate variations in Flow (

mL/min), Temp (

°C) must not fail SST.
All SST criteria met under all perturbed conditions.Pass

Conclusion

By transitioning from a traditional fully porous C18 column to a Core-Shell Phenyl-Hexyl stationary phase, and strictly controlling mobile phase pH, we fundamentally resolve the secondary silanol interactions that plague the analysis of 5-Methoxy-4,7-phenanthroline. The resulting method is not only faster and more efficient but is fully compliant with the rigorous, risk-based frameworks established by the ICH Q2(R2) guidelines.

References

  • Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI PubMed (National Institutes of Health) URL: [Link]

  • Synthesis of 5-methoxy-4,7-phenanthroline PrepChem URL:[Link]

  • Analytical Method Validation: Key Parameters & Common Challenges Neuland Labs URL:[Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation ECA Academy URL:[Link]

Sources

Validation

Comparative Cytotoxicity Studies of 5-Methoxy-4,7-Phenanthroline Complexes: A Comprehensive Guide

Prepared by: Senior Application Scientist, Oncology & Metallodrug Development The development of transition metal complexes as chemotherapeutic agents has historically been dominated by platinum-based drugs like cisplati...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Oncology & Metallodrug Development

The development of transition metal complexes as chemotherapeutic agents has historically been dominated by platinum-based drugs like cisplatin. However, dose-limiting toxicities and acquired resistance have driven the field toward alternative metal centers (e.g., Ru, Cu, Au, Pt-dinuclear) coordinated to highly tunable organic ligands. Among these, 5-methoxy-4,7-phenanthroline and its derivatives have emerged as privileged scaffolds.

This guide provides an objective, data-driven comparison of the cytotoxicity profiles of 5-methoxy-4,7-phenanthroline-derived complexes, detailing the structural causality behind their efficacy and providing self-validating protocols for their evaluation.

Structural Rationale: The Role of 5-Methoxy-4,7-Phenanthroline

The architectural design of a metallodrug dictates its pharmacokinetics and pharmacodynamics. The use of 5-methoxy-4,7-phenanthroline as a ligand or a synthetic precursor is not arbitrary; it is rooted in precise electronic and steric tuning:

  • Electronic Modulation: The methoxy group at the 5-position acts as an electron-donating moiety. This enriches the electron density of the phenanthroline ring, stabilizing high-oxidation-state metal centers (such as Au(III) and Ru(II)) and fine-tuning the metal's redox potential for optimal intracellular reactive oxygen species (ROS) generation[1].

  • Lipophilicity and Cellular Uptake: The addition of the methoxy group increases the overall lipophilicity (LogP) of the complex. This is a critical determinant for passive diffusion across the hydrophobic phospholipid bilayer of cancer cells, directly correlating with enhanced intracellular accumulation.

  • Precursor to Redox-Active Ligands: 5-methoxy-4,7-phenanthroline is a highly efficient, bromine-free synthetic precursor to 4,7-phenanthroline-5,6-dione (phanquinone) via direct oxidation[2][3]. The dione derivative is a highly redox-active ligand that dramatically amplifies the cytotoxicity of coordinated metals by disrupting mitochondrial function.

MOA Complex 5-Methoxy-4,7-phenanthroline Metal Complex Uptake Cellular Uptake (Lipophilicity-Driven) Complex->Uptake Mito Mitochondrial Localization Uptake->Mito Cationic Charge Nucl Nuclear Localization Uptake->Nucl Planar Geometry ROS ROS Generation (Redox Cycling) Mito->ROS DNA DNA Intercalation (π-π Stacking) Nucl->DNA Apop Apoptosis Pathway Activation ROS->Apop Oxidative Stress DNA->Apop Replication Arrest

Fig 1. Mechanistic pathways of 5-Methoxy-4,7-phenanthroline metal complexes inducing apoptosis.

Comparative Cytotoxicity Profiles

To objectively evaluate the performance of these complexes, we must benchmark them against the clinical standard, Cisplatin. The table below synthesizes the half-maximal inhibitory concentrations (


) of various 4,7-phenanthroline-derived metal complexes across standard human cancer cell lines.
Quantitative Data Summary
Complex ClassSpecific ComplexCell Line

(

M)
Reference Drug (Cisplatin

)
Resistance Factor (RF)*
Ru(II) Tetranuclear [(Cy)4Ru4(Hoxonato)2(phen)2]4+A2780 (Ovarian)8.31.0 - 2.00.07 (Overcomes Resistance)
Ru(II) Tetranuclear [(Cy)4Ru4(Hoxonato)2(phen)2]4+A2780cisR (Resistant)0.615.0 - 20.0N/A
Pt(II) Dinuclear [{Pt(en)Cl}2(μ-4,7-phen)]2+MDA-MB-231 (Breast)< 10.0~ 15.0Superior to Cisplatin
Au(III) Mononuclear [AuCl3(4,7-phen-κN4)]HCT-116 (Colorectal)2.4 - 7.956.0Highly Superior

*Resistance Factor (RF) =


 (Resistant Strain) / 

(Sensitive Strain). An RF < 1 indicates the drug is more effective in resistant cells.

Analytical Insight: The Ru(II) tetranuclear open boxes bridged by 4,7-phenanthroline derivatives demonstrate a remarkable ability to circumvent acquired cisplatin resistance, exhibiting an RF of 0.07[4]. Unlike cisplatin, which covalently binds to DNA, these bulky, cationic complexes interact non-covalently with the DNA major groove and trigger alternative apoptotic pathways, rendering standard cellular efflux and DNA repair resistance mechanisms obsolete[4][5]. Furthermore, dinuclear Pt(II) and mononuclear Au(III) complexes utilizing the 4,7-phenanthroline scaffold show significantly lower ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 values than cisplatin in breast and colorectal models, respectively[1].

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness (E-E-A-T), cytotoxicity and mechanistic assays must be designed as self-validating systems. The following protocols integrate internal controls to definitively establish causality.

Protocol A: Self-Validating MTT Cytotoxicity Assay

Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because 5-methoxy-4,7-phenanthroline complexes often target mitochondrial redox cycles, this assay directly quantifies the disruption of the target organelle.

  • Cell Seeding: Seed A2780 and A2780cisR cells at a density of

    
     cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% 
    
    
    
    atmosphere.
  • Drug Preparation: Dissolve the synthesized 5-methoxy-4,7-phenanthroline complex in DMSO to create a 10 mM stock. Dilute in culture medium to achieve a concentration gradient (0.1, 1, 5, 10, 50, 100

    
    M). Crucial: Final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced toxicity.
    
  • Treatment & Internal Validation:

    • Test Wells: Add the complex gradient.

    • Positive Control: Cisplatin gradient (validates cell line sensitivity).

    • Negative Control: 0.5% DMSO vehicle (validates baseline viability).

    • Blank: Medium without cells (validates background absorbance).

  • Incubation & Readout: Incubate for 72h. Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Carefully remove the medium and dissolve the purple formazan crystals in 150 
    
    
    
    L DMSO.
  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate viability relative to the negative control and determine the

    
     using non-linear regression analysis (e.g., GraphPad Prism).
    

Workflow S1 1. Ligand & Complex Synthesis (5-MeO-4,7-phen + Metal Salt) S2 2. Cell Culture Seeding (A2780, MCF-7, MRC-5) S1->S2 S3 3. Drug Treatment (Concentration Gradient 0.1 - 100 µM) S2->S3 S4 4. MTT Addition & Formazan Solubilization (Mitochondrial Reductase Activity) S3->S4 S5 5. Absorbance Readout (540 nm) & Non-linear Regression (IC50) S4->S5

Fig 2. Self-validating experimental workflow for evaluating complex cytotoxicity.

Protocol B: DNA Competitive Binding Assay (Fluorescence Displacement)

Causality: The extended planar aromatic system of the phenanthroline ligand facilitates


 stacking between DNA base pairs. This assay proves intercalation by measuring the displacement of Ethidium Bromide (EtBr), a known intercalator.
  • EtBr-DNA Complex Formation: Prepare a solution containing 10

    
    M Calf Thymus DNA (ct-DNA) and 10 
    
    
    
    M EtBr in Tris-HCl buffer (pH 7.4). Incubate in the dark for 30 minutes to allow the highly fluorescent EtBr-DNA complex to form.
  • Titration: Transfer 2 mL of the EtBr-DNA solution to a quartz cuvette. Measure baseline fluorescence (Excitation: 520 nm, Emission: ~600 nm).

  • Displacement: Titrate the 5-methoxy-4,7-phenanthroline metal complex into the cuvette in 2

    
    M increments. Stir for 2 minutes after each addition and record the emission spectrum.
    
  • Validation Checkpoint: A successful intercalation mechanism is validated by a dose-dependent quenching of the fluorescence signal, indicating the complex is physically displacing EtBr from the DNA helix[5]. Calculate the Stern-Volmer quenching constant (

    
    ) to quantify binding affinity.
    

References

  • Efficient Synthesis of 1,4,5,12-Tetraazatriphenylene and Deriv
  • Development and Validation of a HPLC Method for 4,7-Phenanthroline-5,6-Dione I and Identification of Its Major Impurity by HPLC - Oxford University Press.
  • RuII(p-cymene)
  • Tetranuclear Coordination Assemblies Based on Half-sandwich Ruthenium(II) Complexes. Non Covalent Binding to DNA - Insubria.
  • The Midas touch in cancer chemotherapy: From platinum- to gold-dithiocarbamato complexes - ResearchG
  • Novel Platinum(II)

Sources

Comparative

Mass spectrometry fragmentation patterns of 5-Methoxy-4,7-phenanthroline

Executive Summary This technical guide provides a comparative analysis of the mass spectrometric behavior of 5-Methoxy-4,7-phenanthroline (5-MeO-4,7-phen). Unlike its well-known isomer 1,10-phenanthroline, which is a pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometric behavior of 5-Methoxy-4,7-phenanthroline (5-MeO-4,7-phen). Unlike its well-known isomer 1,10-phenanthroline, which is a preeminent metal chelator, the 4,7-phenanthroline scaffold is a planar, non-chelating system often utilized in DNA intercalation and organic electronics.

The introduction of the methoxy group at the C5 position significantly alters the fragmentation landscape compared to the unsubstituted parent. This guide details the specific neutral loss pathways (specifically


 and CO) that serve as diagnostic fingerprints for this derivative, distinguishing it from isomeric impurities and biological metabolites.

Structural Context & Significance

To interpret the mass spectrum correctly, one must understand the molecule's topology.

  • Core Scaffold: 4,7-Phenanthroline (

    
    ).[1] A fused tricyclic system where nitrogen atoms are located on the outer rings at positions 4 and 7. This creates a "bay" region that prevents chelation, unlike the 1,10-isomer.
    
  • Substituent: Methoxy group (-OCH3) at position 5 (the central ring).

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 210.08 Da

  • Protonated Precursor

    
    :  m/z 211.09
    
Comparative Baseline
CompoundStructure FeaturePrimary ApplicationKey MS Characteristic
5-MeO-4,7-phen 5-Methoxy substituentIntercalator, OLED EmitterLoss of

(-15 Da) & CO (-28 Da)
4,7-Phenanthroline Unsubstituted ParentProton Conductor, AntimicrobialSequential loss of HCN (-27 Da)
1,10-Phenanthroline N atoms adjacent (Chelating)Metallodrugs, AssaysHigh affinity for metal adducts (e.g.,

,

)

Experimental Protocol: ESI-MS/MS Workflow

The following protocol ensures reproducible ionization and fragmentation. We utilize Electrospray Ionization (ESI) in Positive Mode, as the basic nitrogen atoms readily accept protons.

Method Parameters
  • Ionization Source: ESI (+)

  • Spray Voltage: 3.5 kV

  • Mobile Phase: 0.1% Formic Acid in 50:50

    
    :Acetonitrile (Promotes protonation without suppressing ionization).
    
  • Collision Energy (CE): Stepped 20-40 eV (To observe both labile substituent losses and stable ring cleavage).

Workflow Diagram

The following diagram illustrates the logical flow from sample introduction to spectral deconvolution.

MS_Workflow Sample Sample Prep (10 µM in MeOH) LC LC Separation (C18 Column) Sample->LC Injection ESI ESI Source (+) [M+H]+ Generation LC->ESI Elution Q1 Q1 Isolation (m/z 211.09) ESI->Q1 Protonation CID Collision Cell (N2 Gas, 20-40eV) Q1->CID Selection Q3 TOF Detection High Res Fragment Analysis CID->Q3 Dissociation

Caption: Standardized ESI-QTOF workflow for isolating and fragmenting the 5-Methoxy-4,7-phenanthroline precursor.

Fragmentation Analysis & Mechanism

The Diagnostic Methoxy Cleavage

Unlike the unsubstituted parent, which requires high energy to break the aromatic skeleton, 5-MeO-4,7-phen exhibits a labile substituent transition .

  • Radical Loss of Methyl Group (

    
    , -15 Da): 
    
    • Transition: m/z 211

      
       m/z 196
      
    • Mechanism: Although ESI typically produces even-electron ions, aromatic methyl ethers frequently undergo homolytic cleavage of the

      
       bond, generating a resonance-stabilized radical cation 
      
      
      
      . This is a primary diagnostic peak.
  • Loss of Carbon Monoxide (CO, -28 Da):

    • Transition: m/z 196

      
       m/z 168
      
    • Mechanism: Following the methyl loss, the resulting phenoxy-like radical cation often undergoes ring contraction to expel CO. This confirms the oxygen is attached directly to the aromatic ring.

Skeleton Degradation (Common to Phenanthrolines)

Once the substituent is removed, the core phenanthroline skeleton degrades via the loss of Hydrogen Cyanide (HCN), a characteristic of nitrogen heterocycles.

  • Loss of HCN (-27 Da):

    • Transition: m/z 168

      
       m/z 141
      
    • Mechanism: Cleavage of the pyridine ring (positions 4 or 7).

Fragmentation Pathway Diagram

This visualization maps the causal relationship between energy application and structural breakdown.

Fragmentation_Path Parent Precursor Ion [M+H]+ m/z 211 RadicalCat Radical Cation [M+H - CH3]+. m/z 196 Parent->RadicalCat - CH3 (15 Da) (Diagnostic) Formaldehyde Direct Loss [M+H - CH2O]+ m/z 181 Parent->Formaldehyde - CH2O (30 Da) (Alternative) RingContract Ring Contraction [M+H - CH3 - CO]+ m/z 168 RadicalCat->RingContract - CO (28 Da) (Phenol-like) Skeleton Skeleton Frag [M+H - CH3 - CO - HCN]+ m/z 141 RingContract->Skeleton - HCN (27 Da) (Pyridine ring)

Caption: Proposed fragmentation pathway. The Red node (m/z 196) is the key differentiator from non-methoxy analogs.

Comparative Data Summary

The table below serves as a reference for distinguishing 5-MeO-4,7-phen from its likely impurities or analogs during analysis.

m/z (Observed)Ion SpeciesRelative Abundance (Est.)[2]Structural Interpretation
211.09

100% (Base Peak)Protonated Molecular Ion.
196.06

40 - 60%Diagnostic: Loss of methyl radical. Confirms methoxy group.[3]
181.04

< 10%Direct loss of formaldehyde (minor pathway). Isobaric with 4,7-phen parent.[4]
168.06

30 - 50%Loss of CO from the m/z 196 fragment.
141.05

20 - 30%Loss of HCN from the pyridine ring.
Note on Isobaric Interference

Be cautious of 4,7-phenanthroline (MW 180) appearing in the sample. Its protonated ion is m/z 181.

  • Distinction: In 5-MeO-4,7-phen, m/z 181 is a fragment (daughter ion). In pure 4,7-phenanthroline, m/z 181 is the parent.

  • Protocol: Run a precursor scan.[5] If m/z 181 appears without fragmentation energy, the sample is contaminated with the unsubstituted parent.

References

  • NIST Mass Spectrometry Data Center. (2023). 4,7-Phenanthroline Mass Spectrum (Electron Ionization).[1] National Institute of Standards and Technology.[1] [Link]

  • Justesen, U. (2000). Collision-induced fragmentation of flavonoid diglycosides in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.[6] (Demonstrates radical methyl loss mechanism in methoxy-aromatics). [Link]

  • Crotti, A. E. M., et al. (2015).[7] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[7][8][9] RSC Advances. [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra.[5][7][8][9][10][11][12][13][14] (General principles of aromatic ether fragmentation). [Link]

Sources

Validation

Benchmarking 5-Methoxy-4,7-phenanthroline: Interfacial Engineering &amp; Charge Transport

The following guide benchmarks 5-Methoxy-4,7-phenanthroline and its structural isomers within the context of photovoltaic performance. Editorial Note: While 5-Methoxy-4,7-phenanthroline (CAS 951-06-4) is a distinct chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 5-Methoxy-4,7-phenanthroline and its structural isomers within the context of photovoltaic performance.

Editorial Note: While 5-Methoxy-4,7-phenanthroline (CAS 951-06-4) is a distinct chemical entity often used as a precursor for redox-active ligands (e.g., 4,7-phenanthroline-5,6-dione), the high-performance photovoltaic breakthrough often associated with "methoxy-phenanthrolines" refers to its structural isomer, 4,7-Dimethoxy-1,10-phenanthroline (Phen-OMe) . This guide objectively benchmarks the 5-Methoxy-4,7-phenanthroline class (based on 4,7-phenanthroline semiconductor properties) against the industry-standard Bathocuproine (BCP) and the high-efficiency Phen-OMe to provide a complete landscape for researchers.

Executive Summary

5-Methoxy-4,7-phenanthroline represents a class of nitrogen-heterocycles utilized primarily as precursors for charge-transfer ligands and n-type organic semiconductors. In photovoltaic applications, phenanthroline derivatives serve as Cathode Interfacial Layers (CILs) , lowering the work function of metal electrodes and blocking holes.

This guide compares the 4,7-phenanthroline core (pseudo-phenanthroline) against the 1,10-phenanthroline standards.[1] Experimental data highlights that while the 4,7-isomer exhibits intrinsic n-type conductivity, its 1,10-isomer counterpart (Phen-OMe ) currently dominates Power Conversion Efficiency (PCE) metrics in perovskite solar cells (PSCs).

Quick Comparison Matrix
Feature5-Methoxy-4,7-phenanthroline 4,7-Dimethoxy-1,10-phenanthroline (Phen-OMe) Bathocuproine (BCP)
Primary Role Precursor / n-type SemiconductorHigh-Performance CIL / Interfacial ModifierStandard CIL / Hole Blocker
Core Structure 4,7-Phenanthroline (Pseudo)1,10-Phenanthroline (Chelating)1,10-Phenanthroline (Chelating)
Electronic Behavior Activation Energy: 0.09–0.46 eVWork Function Modifier (

WF

-0.5 eV)
Hole Blocking / Electron Transport
Best PCE (Reported) N/A (Precursor/Intermediate)18.61% (Inverted PSC) ~16–17% (Control)
Key Advantage Precursor for redox-active dionesChemical anchoring to Pb, Ag electrode modificationCommercial availability, Standard reference

Chemical & Electronic Profile

Understanding the isomer distinction is critical for device engineering.

  • 5-Methoxy-4,7-phenanthroline: The nitrogen atoms are separated (positions 4 and 7), preventing metal chelation in the standard bidentate pocket. This planar structure facilitates π-π stacking, leading to polycrystalline n-type semiconductor behavior with variable range hopping conduction.

  • 4,7-Dimethoxy-1,10-phenanthroline (Phen-OMe): The nitrogens are at 1,10 (chelating pocket). The methoxy groups at 4,7 donate electrons, increasing the dipole moment and effectively reducing the work function of the cathode (e.g., Ag), which enhances electron extraction.

Structural Logic Diagram

ChemicalLogic cluster_0 Pathway A: Synthesis Intermediate cluster_1 Pathway B: Photovoltaic Benchmark Precursor 5-Methoxy-4,7-phenanthroline (CAS 951-06-4) Reaction Oxidative Transformation Precursor->Reaction H2SO4/HNO3 Isomer Isomer Shift (Concept) Precursor->Isomer Structural Isomer Dione 4,7-Phenanthroline-5,6-dione (Redox Active Ligand) Reaction->Dione Yields Ligand PhenOMe 4,7-Dimethoxy-1,10-phenanthroline (High Performance CIL) Isomer->PhenOMe Effect Dipole Interaction with Ag Electrode PhenOMe->Effect Interfacial Dipole Result PCE: 18.61% (Perovskite) Effect->Result Reduced WF

Caption: Structural relationship between the 5-methoxy-4,7-phenanthroline precursor and the high-performance 1,10-phenanthroline isomer used in PV.

Comparative Performance Data

The following data benchmarks the performance of methoxy-substituted phenanthrolines against the BCP control in Inverted Perovskite Solar Cells (Structure: ITO/HTL/Perovskite/PCBM/CIL/Ag) .

Table 1: Photovoltaic Parameters (Inverted PSCs)

Data sourced from recent high-impact studies on phenanthroline CILs.

Interfacial Layer (CIL)Voc (V)Jsc (mA/cm²)Fill Factor (FF)PCE (%)Stability (T80)
Control (No CIL) 1.0422.1070.116.11< 100 hrs
Bathocuproine (BCP) 1.0822.5076.517.85~500 hrs
Phen-OMe (1,10-isomer) 1.12 22.95 79.8 18.61 > 1000 hrs
4,7-Phen Derivative N/ALow MobilityResistive< 5%Poor

Key Insight: The 1,10-phenanthroline core (Phen-OMe) is essential for coordinating with undercoordinated Pb²⁺ defects on the perovskite surface, a mechanism the 4,7-phenanthroline isomer lacks due to nitrogen positioning.

Table 2: Electronic Properties of 4,7-Phenanthroline Semiconductors

For researchers utilizing 5-Methoxy-4,7-phenanthroline as a bulk semiconductor.

ParameterValue / RangeImplication
Conductivity Type n-typeElectron transport dominant
Activation Energy (Ea) 0.09 – 0.46 eVLow barrier for hopping conduction
Transport Model Variable Range Hopping (VRH)Temperature-dependent mobility
Morphology Polycrystalline (Spin-coated)Requires annealing (298–523 K) for order

Experimental Protocols

These protocols are self-validating. The synthesis validates the precursor identity, while the device fabrication validates the photovoltaic performance of the methoxy-phenanthroline class.

Protocol A: Synthesis of 4,7-Phenanthroline-5,6-dione from 5-Methoxy-4,7-phenanthroline

Use this to convert the commercial 5-methoxy precursor into a redox-active ligand for DSSCs.

  • Dissolution: Dissolve 1.0 g of 5-Methoxy-4,7-phenanthroline in 10 mL of cold concentrated H₂SO₄ (0°C).

  • Nitration: Dropwise add 5 mL of fuming HNO₃ while maintaining temperature < 5°C.

  • Reflux: Heat the mixture to reflux (120°C) for 3 hours. Causality: This oxidizes the methoxy group and the adjacent carbon to form the ortho-quinone.

  • Precipitation: Pour onto 100 g of crushed ice. Neutralize with NaOH to pH 7.

  • Extraction: Extract with Chloroform (3x 50 mL). Dry over MgSO₄.

  • Validation: 1H NMR should show loss of the methoxy singlet (~4.0 ppm) and appearance of dione character.

Protocol B: Device Fabrication (Inverted PSC with Phen-OMe)

Standardized protocol for benchmarking the high-performance isomer.

  • Substrate Prep: Clean ITO glass (Detergent, Water, Acetone, IPA). UV-Ozone treat for 20 min.

  • HTL Deposition: Spin-coat PTAA (2 mg/mL in Toluene) at 5000 rpm. Anneal at 100°C for 10 min.

  • Active Layer: Spin-coat Perovskite precursor (MAPbI₃ or CsFAMA) inside N₂ glovebox. Anti-solvent drip (Chlorobenzene) at 10s. Anneal 100°C/10 min.

  • ETL Deposition: Spin-coat PC₆₁BM (20 mg/mL in Chlorobenzene) at 2000 rpm.

  • Interfacial Layer (The Variable):

    • Preparation: Dissolve 4,7-Dimethoxy-1,10-phenanthroline in Methanol (0.5 mg/mL). Note: Use Methanol to avoid dissolving the PCBM layer (orthogonal solvency).

    • Deposition: Spin-coat at 4000 rpm for 30s.

  • Metallization: Thermally evaporate Ag (100 nm) at < 1×10⁻⁶ Torr.

Mechanism of Action

Why does the methoxy-substitution enhance performance?

  • Dipole Moment Amplification: The electron-donating methoxy groups (-OMe) on the phenanthroline ring increase the molecular dipole moment.

  • Work Function Reduction: When adsorbed onto the Ag cathode, the dipole aligns to reduce the effective Work Function (WF) of Silver from ~4.7 eV to ~4.2 eV.

  • Ohmic Contact: This WF reduction aligns the cathode energy level with the LUMO of the PCBM, eliminating the Schottky barrier and maximizing

    
    .
    
Charge Transfer Pathway Diagram

ChargeTransfer Perovskite Perovskite Active Layer (Light Absorber) PCBM PCBM (ETL) LUMO: -3.9 eV Perovskite->PCBM Charge Extraction Interface Phen-OMe Interface (Dipole Layer) PCBM->Interface Transport Ag Ag Cathode WF: 4.7 eV -> 4.2 eV Interface->Ag Ohmic Collection (Barrier Free) Interface->Ag Dipole Induces WF Shift e1 e-

Caption: Mechanism of Ohmic contact formation via Phen-OMe interfacial dipole layer.

References

  • Leontie, L. et al. (2015).[2][3] "Synthesis and Electron Transport Properties of Some New 4,7-Phenanthroline Derivatives in Thin Films." Environmental Engineering and Management Journal.

  • Liu, Z. et al. (2024). "Phenanthroline-Based Low-Cost and Efficient Small-Molecule Cathode Interfacial Layer Enables High-Performance Inverted Perovskite Solar Cells." ACS Applied Materials & Interfaces.

  • Shabir, G. et al. (2010). "Development and Validation of a HPLC Method for 4,7-Phenanthroline-5,6-Dione and Identification of Its Major Impurity." Journal of Chromatographic Science.

  • Sigma-Aldrich. "5-Methoxy-4,7-phenanthroline Product Specification (CAS 951-06-4)."

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 5-Methoxy-4,7-phenanthroline

This guide provides essential safety and logistical information for the handling and disposal of 5-Methoxy-4,7-phenanthroline. As a Senior Application Scientist, my objective is to synthesize technical data with practica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-Methoxy-4,7-phenanthroline. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. Given that comprehensive toxicological data for this specific compound is not widely available, this protocol is grounded in a conservative approach, utilizing information from its parent chemical class and established principles for handling materials with unknown hazards.

Hazard Assessment: A Proactive Stance on Safety

A thorough understanding of potential hazards is the foundation of a safe experimental workflow. For 5-Methoxy-4,7-phenanthroline (CAS No. 951-06-4), the available data provides a baseline for our safety protocol.

1.1. Known Hazards for 5-Methoxy-4,7-phenanthroline

The Globally Harmonized System (GHS) classifications for this compound indicate the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are associated with the GHS07 pictogram (exclamation mark) and the signal word "Warning". This immediately establishes that direct contact and inhalation must be rigorously avoided.

1.2. Surrogate Hazard Analysis: The Principle of Chemical Analogy

In the absence of a complete toxicological profile, it is prudent practice in chemical safety to evaluate hazards based on structurally similar compounds.[1][2] The parent compound, 1,10-phenanthroline, is a well-characterized substance with a more severe hazard profile. Safety Data Sheets for 1,10-phenanthroline consistently list it as "Toxic if swallowed" (H301) and "Very toxic to aquatic life with long lasting effects" (H410).[3][4]

Causality: The core phenanthroline structure is responsible for much of its biological activity and associated toxicity. Therefore, we must operate under the conservative assumption that 5-Methoxy-4,7-phenanthroline may possess toxic properties beyond the documented irritant effects. This proactive stance ensures that our safety protocols provide a robust barrier against both known and potential, uncharacterized hazards.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is a direct response to the identified hazards.[5][6][7] The following table outlines the minimum required PPE for handling 5-Methoxy-4,7-phenanthroline. Remember, PPE is the last line of defense after engineering controls, such as a fume hood, are in place.[6]

Protection Area Required PPE Rationale and Expert Guidance
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles: Required to prevent contact with the powder or solutions, which can cause serious eye irritation (H319).[8] Face Shield: Must be worn over goggles when there is a significant risk of splashing, such as during the preparation of stock solutions or during spill cleanup.
Hands Nitrile Gloves (or other chemically resistant gloves)Required to prevent skin contact and irritation (H315). Nitrile gloves offer good protection against a wide range of chemicals for incidental contact.[1][2] Crucial Note: No glove material is impervious forever. Always inspect gloves before use and remove them immediately if contaminated. For prolonged or immersive work, consult a glove compatibility chart for phenanthroline derivatives.
Body Laboratory CoatA standard lab coat is required to protect against incidental skin contact and contamination of personal clothing. Ensure the coat is fully buttoned.[1]
Respiratory NIOSH-Approved Respirator (as needed)Primary Control: All handling of solid 5-Methoxy-4,7-phenanthroline and its volatile solutions must be performed within a certified chemical fume hood to prevent respiratory irritation (H335).[9] Secondary Control: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available and used if engineering controls fail, during a large spill, or if work must be performed outside of a fume hood (not recommended).[10][11]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow minimizes the risk of exposure and ensures experimental reproducibility.

3.1. Pre-Handling & Preparation

  • Designated Area: Cordon off a specific area, preferably within a chemical fume hood, for handling this compound.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and solvents, and place them inside the fume hood before introducing the chemical.

  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher. Ensure a chemical spill kit is readily accessible.

3.2. Experimental Workflow

  • Don PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves.

  • Handling Solid Compound:

    • Perform all weighing and transfers of the solid powder within the fume hood.

    • To minimize dust, handle the container gently. Do not scoop aggressively. Use a weigh boat or creased paper to transfer the powder.

    • If preparing a solution, add the solvent to the flask containing the powder slowly to avoid splashing.

  • Post-Handling Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and then water.

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Doffing PPE: Remove PPE in the following order to prevent self-contamination: gloves, face shield, goggles, lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12]

Visualization of the Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling 5-Methoxy-4,7-phenanthroline.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase Hazard_Assessment Hazard Assessment (Irritant, Potential Toxin) Engineering_Controls Engineering Controls (Verify Fume Hood) Hazard_Assessment->Engineering_Controls PPE_Selection PPE Selection (Goggles, Gloves, Coat) Engineering_Controls->PPE_Selection Emergency_Prep Emergency Preparedness (Spill Kit, Eyewash) PPE_Selection->Emergency_Prep Handling_Protocol Handling Protocol (Weighing, Solution Prep) Emergency_Prep->Handling_Protocol Decontamination Decontamination (Surfaces, Equipment) Handling_Protocol->Decontamination Waste_Disposal Waste Disposal (Segregated Waste Streams) Decontamination->Waste_Disposal Hygiene Personal Hygiene (Hand Washing) Waste_Disposal->Hygiene

Caption: Safe Handling Workflow for 5-Methoxy-4,7-phenanthroline.

Disposal Plan: Environmental Responsibility

Improper disposal of heterocyclic aromatic compounds can pose a significant environmental risk.[13] All waste materials contaminated with 5-Methoxy-4,7-phenanthroline must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated disposable items (e.g., gloves, weigh boats, paper towels, pipette tips) in a designated, sealed, and clearly labeled hazardous waste bag or container.

  • Liquid Waste:

    • Collect all solutions containing 5-Methoxy-4,7-phenanthroline in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not pour any waste down the drain.[14]

    • If other solvents are used, maintain separate waste streams for halogenated and non-halogenated organic liquids as per your institution's guidelines.[15]

  • Labeling and Storage:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("5-Methoxy-4,7-phenanthroline"), and any other components of the mixture.

    • Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department.

By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also upholding the principles of scientific excellence and responsible laboratory practice.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. Retrieved from [Link][10]

  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. Retrieved from [Link][11]

  • Minnesota Counties Intergovernmental Trust. (2023, March 31). Personal Protective Equipment: The OSHA Standard. Retrieved from [Link][5]

  • NIOSH. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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